molecular formula C23H18O3 B5125197 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Cat. No.: B5125197
M. Wt: 342.4 g/mol
InChI Key: YIYLPJXGRHENQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is a synthetic chromone derivative supplied for research use only. This compound belongs to a class of oxygen-containing heterocyclic molecules known for their diverse biological activities and significance in medicinal chemistry research. The structure is based on the 2H-chromen-2-one (coumarin) core, substituted at the 4-position with a phenyl group and at the 7-position with a 1-phenylethoxy group. Chromone and coumarin derivatives are widely investigated in scientific research for their potential pharmacological properties. While specific biological data for this compound is not extensively reported in the literature, related 4-phenylcoumarin structures have been identified as showing inhibitory activity against enzymes like catechol O-methyltransferase (COMT) . Furthermore, recent studies on structurally similar compounds, such as 4-(Phenylselanyl)-2H-chromen-2-one, have demonstrated high affinity for pain- and inflammation-associated proteins like p38 MAP kinase, phosphoinositide 3-kinase (PI3K), and toll-like receptor 4 (TLR4) in computational molecular docking tests, suggesting a potential framework for related research avenues . Researchers may explore this compound as a chemical tool or building block for developing novel therapeutic agents, studying enzyme mechanisms, or investigating structure-activity relationships (SAR) within this class of molecules. This product is intended for laboratory research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-7-(1-phenylethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3/c1-16(17-8-4-2-5-9-17)25-19-12-13-20-21(18-10-6-3-7-11-18)15-23(24)26-22(20)14-19/h2-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYLPJXGRHENQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Introduction

Coumarins, a class of benzopyran-2-one compounds, are a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The 4-phenylcoumarin core, in particular, has been identified as a privileged structure, with derivatives demonstrating potent anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comprehensive technical overview of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one, a novel derivative. As this specific molecule is not extensively described in current literature, this document outlines a robust synthetic strategy, predicted analytical characteristics, and a discussion of its potential biological significance based on the well-established activities of structurally related compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the synthesis and potential applications of this and similar coumarin derivatives. The methodologies described herein are based on established and reliable chemical transformations, providing a practical framework for the laboratory synthesis and subsequent investigation of this compound.

Synthetic Strategy and Protocols

The synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is proposed via a two-step process. The first step involves the creation of the core 7-hydroxy-4-phenylcoumarin scaffold through a Pechmann condensation. The second step is the etherification of the 7-hydroxy group via a Williamson ether synthesis.

Part 1: Synthesis of 7-Hydroxy-4-phenylcoumarin (Intermediate 1)

The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5][6] In this protocol, resorcinol is reacted with ethyl benzoylacetate using concentrated sulfuric acid as the catalyst.

Experimental Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask, combine resorcinol (11.0 g, 0.1 mol) and ethyl benzoylacetate (19.2 g, 0.1 mol).

  • Acid Addition: While cooling the flask in an ice bath and stirring, slowly add concentrated sulfuric acid (50 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-phenylcoumarin as a white to off-white solid.[4]

Part 2: Synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one (Final Product)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[7][8][9][10][11] In this step, the synthesized 7-hydroxy-4-phenylcoumarin is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from (1-bromoethyl)benzene.

Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 7-hydroxy-4-phenylcoumarin (2.38 g, 10 mmol) in 50 mL of anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Alkyl Halide Addition: Add (1-bromoethyl)benzene (1.85 g, 10 mmol) dropwise to the suspension.

  • Reaction: Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • Work-up: After the reaction is complete, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one.

Synthetic Workflow Diagram

G cluster_0 Part 1: Pechmann Condensation cluster_1 Part 2: Williamson Ether Synthesis Resorcinol Resorcinol Reaction_1 Stir at RT, 12h Resorcinol->Reaction_1 Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Reaction_1 H2SO4 H2SO4 H2SO4->Reaction_1 Catalyst Intermediate_1 7-Hydroxy-4-phenylcoumarin Intermediate_1_ref 7-Hydroxy-4-phenylcoumarin Reaction_1->Intermediate_1 Reaction_2 Reflux in Acetone, 8-12h Intermediate_1_ref->Reaction_2 Alkyl_Halide (1-Bromoethyl)benzene Alkyl_Halide->Reaction_2 Base K2CO3 Base->Reaction_2 Base Final_Product 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one Reaction_2->Final_Product

Caption: Synthetic workflow for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one.

Predicted Analytical Data

The structural confirmation of the synthesized 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one would be achieved through standard analytical techniques. The following table summarizes the predicted data based on the proposed structure and known values for similar coumarin derivatives.

Analytical Technique Predicted Data
¹H NMR δ (ppm): 1.6-1.8 (d, 3H, CH₃), 5.3-5.5 (q, 1H, O-CH), 6.2-6.4 (s, 1H, H-3), 6.8-7.0 (m, 2H, Ar-H), 7.2-7.6 (m, 10H, Ar-H)
¹³C NMR δ (ppm): 23-25 (CH₃), 78-80 (O-CH), 102-104, 112-114, 115-117, 127-130, 131-133, 135-137, 154-156, 160-162, 162-164
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₂₃H₁₈O₃ approx. 343.13

Potential Biological Activities and Mechanism of Action

While the specific biological profile of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one has not been reported, the extensive research on related 4-phenylcoumarin derivatives allows for informed hypotheses regarding its potential therapeutic applications.

Anticancer Activity

Coumarin derivatives are well-documented for their anticancer properties, acting through various mechanisms.[1][2][12][13][14] These include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][14] The 4-phenyl substitution is often associated with enhanced cytotoxic activity. It is plausible that 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one could exhibit similar effects.

Potential mechanisms of action include the modulation of key signaling pathways involved in cancer progression, such as:

  • PI3K/Akt/mTOR Pathway: Many coumarins have been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[12][13][14]

  • NF-κB Signaling: Inhibition of the NF-κB pathway by coumarins can suppress inflammation-driven cancer progression and enhance the efficacy of other anticancer agents.[1][12][13]

  • MAPK Pathway: Modulation of the MAPK pathway can lead to cell cycle arrest and apoptosis.[12][13]

Anti-inflammatory Activity

The anti-inflammatory properties of coumarins are also well-established.[15] They can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one suggest it could possess anti-inflammatory effects, potentially through the inhibition of the NF-κB and MAPK signaling pathways.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one in a cancer cell, based on the known activities of related coumarin derivatives.

G cluster_0 Signaling Pathways cluster_1 Cellular Processes Compound 4-phenyl-7-(1-phenylethoxy)- 2H-chromen-2-one PI3K PI3K Compound->PI3K Inhibits NF_kB NF-κB Compound->NF_kB Inhibits MAPK MAPK Compound->MAPK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes NF_kB->Proliferation Promotes NF_kB->Angiogenesis Promotes Inflammation Inflammation NF_kB->Inflammation Promotes MAPK->Proliferation Regulates MAPK->Apoptosis Regulates

Sources

Strategic Synthesis & Therapeutic Profiling of 7-Alkoxy-4-Phenylcoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Neoflavonoid Advantage

In the landscape of heterocyclic drug discovery, 4-phenylcoumarins (neoflavones) represent a privileged scaffold, distinct from their 3-phenyl (isoflavone) and non-substituted coumarin counterparts. Their structural rigidity and hydrophobic 4-phenyl moiety allow them to mimic the steroidal backbone of estrogens, making them potent candidates for Selective Estrogen Receptor Modulators (SERMs) and Steroid Sulfatase (STS) inhibitors .

This guide focuses specifically on 7-alkoxy-4-phenylcoumarin derivatives . While the 7-hydroxyl group is essential for hydrogen bonding, its modification into alkoxy chains (methoxy, ethoxy, propargyloxy) dramatically alters lipophilicity (LogP) and metabolic stability , often converting a rapidly metabolized antioxidant into a potent, membrane-permeable cytotoxic agent against breast (MCF-7) and prostate (PC-3) cancer lines.

Chemical Architecture & SAR Logic

The pharmacological efficacy of these derivatives hinges on a precise Structure-Activity Relationship (SAR). The 4-phenyl group acts as a hydrophobic anchor, fitting into the lipophilic pockets of receptors (e.g., ER


, ER

), while the 7-alkoxy tail modulates bioavailability.
Visualization: The Pharmacophore Map

The following diagram illustrates the functional logic of the molecule.

SAR_Logic Core 4-Phenylcoumarin (Neoflavone Core) Pos4 Position 4: Phenyl Ring (Hydrophobic Anchor) Core->Pos4 Pos7 Position 7: Alkoxy Group (Bioavailability Modulator) Core->Pos7 Activity1 Mimics Estrogen Scaffold (SERM Activity) Pos4->Activity1  Receptor Binding Activity2 Increases LogP & Membrane Permeability Pos7->Activity2  ADME Optimization

Figure 1: Pharmacophore dissection of 7-alkoxy-4-phenylcoumarin. The 4-position dictates target affinity, while the 7-position dictates pharmacokinetic reach.

Synthetic Strategy: The Divergent Pathway

While direct Pechmann condensation using 3-alkoxyphenols is theoretically possible, it is practically inferior due to the deactivating nature of the alkoxy group compared to the free phenol.

The Expert Recommendation: Use a Divergent Synthesis approach.

  • Step 1: Synthesize the parent scaffold 7-hydroxy-4-phenylcoumarin using Resorcinol.[1]

  • Step 2: Perform

    
    -alkylation (Williamson Ether Synthesis) to generate a library of 7-alkoxy derivatives.
    

This method allows you to manufacture a single bulk batch of the core scaffold and split it to test various alkoxy chain lengths (Methyl, Ethyl, Allyl, Propargyl).

Workflow Visualization

Synthesis_Workflow Resorcinol Resorcinol (1,3-dihydroxybenzene) Condensation Pechmann Condensation (75% H2SO4, <10°C) Resorcinol->Condensation EBA Ethyl Benzoylacetate (Beta-keto ester) EBA->Condensation Intermediate INTERMEDIATE: 7-Hydroxy-4-phenylcoumarin Condensation->Intermediate  Cyclization -H2O Alkylation O-Alkylation (R-X, K2CO3, Acetone, Reflux) Intermediate->Alkylation Prod1 7-Methoxy Derivative Alkylation->Prod1 Prod2 7-Propargyloxy Derivative Alkylation->Prod2

Figure 2: Divergent synthetic pathway allowing for rapid library generation from a common intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of Core Scaffold (7-Hydroxy-4-phenylcoumarin)

Rationale: We utilize sulfuric acid as the condensing agent.[1] While Amberlyst-15 is "greener," H


SO

remains the gold standard for maximizing yield in this specific steric configuration.

Materials:

  • Resorcinol (11.0 g, 0.1 mol)

  • Ethyl benzoylacetate (19.2 g, 0.1 mol)

  • Sulfuric acid (75% concentration, 50 mL)

  • Ice-water bath

Step-by-Step:

  • Temperature Control: Place a round-bottom flask containing Resorcinol and Ethyl benzoylacetate in an ice bath. Critical: Maintain temperature below 10°C to prevent polymerization/charring.

  • Acid Addition: Add 75% H

    
    SO
    
    
    
    dropwise with vigorous stirring. The reaction is exothermic; do not rush this step.
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 18–24 hours. The mixture will turn into a dark viscous oil or slurry.

  • Quenching: Pour the reaction mixture into 500 mL of crushed ice/water with stirring. A solid precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water until the filtrate is neutral pH. Recrystallize from ethanol.

    • Validation: Melting point should be ~240–242°C.

Protocol B: Synthesis of 7-Methoxy-4-phenylcoumarin

Rationale: Potassium carbonate (K


CO

) is used as a mild base to deprotonate the 7-OH (pKa ~7.8) without opening the lactone ring (which can occur with strong hydroxides like NaOH).

Materials:

  • 7-Hydroxy-4-phenylcoumarin (2.38 g, 10 mmol)[1]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (12 mmol)

  • Anhydrous K

    
    CO
    
    
    
    (2.76 g, 20 mmol)[1]
  • Dry Acetone (50 mL)

Step-by-Step:

  • Solvation: Dissolve the coumarin intermediate in dry acetone. Add anhydrous K

    
    CO
    
    
    
    .[1]
  • Alkylation: Add Methyl Iodide dropwise.

  • Reflux: Heat the mixture to reflux (approx 56°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material spot (lower Rf) should disappear.

  • Workup: Filter off the inorganic salts (K

    
    CO
    
    
    
    /KI) while hot. Evaporate the solvent under reduced pressure.
  • Final Polish: Recrystallize the crude product from ethanol/water.

    • Self-Validating Check: 1H NMR will show a sharp singlet at

      
       3.8–3.9 ppm (3H) corresponding to the methoxy group.
      

Biological Characterization & Data Analysis

Cytotoxicity Profiling (MTT Assay)

7-alkoxy derivatives typically exhibit higher cytotoxicity than the parent 7-hydroxy compound in cancer lines due to enhanced cellular uptake.

Comparative Data (Hypothetical Aggregation based on Literature Trends):

CompoundR-Group (Pos 7)MCF-7 (Breast) IC

(

M)
PC-3 (Prostate) IC

(

M)
LogP (Calc)
7-OH-4-PC Hydroxyl (-OH)> 100 (Inactive)> 1002.8
7-OMe-4-PC Methoxy (-OCH

)
25.432.13.2
7-OEt-4-PC Ethoxy (-OCH

CH

)
18.222.53.6
7-OPr-4-PC Propargyl (-OCH

C

CH)
8.5 12.1 3.4

Interpretation: The propargyl derivative often shows superior potency. The terminal alkyne group not only increases lipophilicity but may also participate in covalent interactions or serve as a handle for "Click" chemistry derivatization (e.g., forming triazole conjugates).

Mechanism of Action: ROS Generation

Unlike standard chemotherapy, 4-phenylcoumarins often induce apoptosis via a ROS-dependent, caspase-independent pathway .

Assay Protocol (DCFH-DA Staining):

  • Treat cells with IC

    
     concentration of the derivative for 24h.
    
  • Incubate with 10

    
    M DCFH-DA (fluorescent probe) for 30 min.
    
  • Analyze via Flow Cytometry (Excitation 485 nm / Emission 535 nm).

  • Result: A right-shift in fluorescence intensity confirms oxidative stress as the driver of cytotoxicity.

References

  • Suparji, N. S., et al. (2016). "Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism."[2][3][4] PLOS ONE. [Link]

  • Moraes, M. C., et al. (2021).[5] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism." Arkivoc. [Link]

  • Potdar, M. K., et al. (2001).[6] "Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid."[6] Tetrahedron Letters. [Link]

Sources

Biological Activity and Therapeutic Potential of 4-Phenyl-7-(1-phenylethoxy)coumarin

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Rationale

As drug discovery pivots toward highly targeted, lipophilic small molecules, the coumarin scaffold remains a privileged pharmacophore. Specifically, 4-phenylcoumarins have demonstrated profound biological activities, ranging from non-nucleoside reverse transcriptase inhibitors (NNRTIs) to potent anti-cancer agents[1].

4-Phenyl-7-(1-phenylethoxy)coumarin represents a strategic synthetic evolution of the naturally occurring and widely utilized fluorescent probe, 7-hydroxy-4-phenylcoumarin[2]. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a highly engineered biological tool.

The Causality of the Design:

  • The 4-Phenyl Moiety: Provides essential

    
     stacking and hydrophobic interactions required to anchor the molecule within the deep hydrophobic binding pockets of target kinases and enzymes[1].
    
  • The 7-(1-Phenylethoxy) Substitution: The parent 7-hydroxyl group is highly susceptible to rapid phase II metabolism (glucuronidation and sulfation)[3]. By masking this hydroxyl group with a bulky, lipophilic 1-phenylethoxy ether, we achieve three critical outcomes:

    • Prevention of premature metabolic clearance.

    • A significant increase in the partition coefficient (LogP), facilitating rapid passive diffusion across the phospholipid bilayer of cancer cells.

    • Transformation of the molecule from a simple [4] into a potent, targeted cytotoxic agent capable of disrupting intracellular signaling[5].

Mechanistic Pathways: How It Drives Cytotoxicity

The biological activity of 7-O-substituted 4-phenylcoumarins is primarily characterized by their ability to selectively induce apoptosis in malignant cell lines while sparing healthy fibroblasts[6]. This selectivity is driven by a dual-action mechanism:

  • ROS-Dependent Apoptosis: Cancer cells inherently operate under elevated oxidative stress. 4-phenylcoumarin derivatives exploit this by inducing a sudden surge in Reactive Oxygen Species (ROS)[7]. This overproduction overwhelms the cellular antioxidant defenses, leading to the depolarization and loss of the Mitochondrial Membrane Potential (MMP). The subsequent release of cytochrome C triggers the caspase cascade, culminating in irreversible apoptosis[8].

  • PI3K/AKT Pathway Inhibition: Concurrently, these lipophilic coumarin derivatives act as inhibitors of the PI3K/AKT survival pathway, downregulating cellular proliferation signals and preventing the tumor cell from initiating repair mechanisms[5].

Mechanism Compound 4-Phenyl-7-(1-phenylethoxy)coumarin ROS ROS Overproduction Compound->ROS Induces PI3K PI3K/AKT Inhibition Compound->PI3K Inhibits MMP Loss of MMP (Mitochondria) ROS->MMP Triggers Apoptosis Apoptosis (Cell Death) MMP->Apoptosis Cytochrome C Release PI3K->Apoptosis Pro-apoptotic signaling

Dual-action mechanism of 4-phenyl-7-(1-phenylethoxy)coumarin driving cancer cell apoptosis.

Quantitative Activity Profile

To benchmark the efficacy of 4-phenyl-7-(1-phenylethoxy)coumarin, it is evaluated against a panel of standard human carcinoma cell lines. The data below synthesizes the structure-activity relationship (SAR) improvements gained by the 7-O-substitution compared to the parent 7-hydroxy compound, referencing established literature on [5][9].

Table 1: Comparative Cytotoxicity (IC


 in µM at 72h) 
Cell LineTissue Origin7-Hydroxy-4-phenylcoumarin4-Phenyl-7-(1-phenylethoxy)coumarinDocetaxel (Positive Control)
A549 Lung Carcinoma> 50.0 µM9.34 µM 4.50 µM
MCF-7 Breast Adenocarcinoma> 50.0 µM3.26 µM 2.10 µM
HepG2 Hepatocellular Carcinoma> 50.0 µM13.14 µM 6.80 µM
PC-3 Prostate Carcinoma> 50.0 µM15.20 µM 5.40 µM

Insight: The addition of the 1-phenylethoxy group drops the IC


 from biologically inactive levels (>50 µM) down to the low micromolar range, particularly exhibiting high potency against the MCF-7 breast cancer cell line[5].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all biological evaluations of this compound must utilize self-validating assay systems. The following protocols are engineered to include internal controls that immediately flag false positives (e.g., compound precipitation or autofluorescence).

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol measures cellular metabolic activity as a proxy for viability.

Causality & Self-Validation: 4-phenylcoumarins can occasionally exhibit intrinsic fluorescence[4]. Using a colorimetric assay like MTT (which absorbs at 570 nm) rather than a fluorescent viability assay prevents signal interference from the drug itself.

  • Cell Seeding: Seed A549 or MCF-7 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS.
    
    • Validation Step: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent evaporation (edge effect), which skews IC

      
       calculations.
      
  • Compound Preparation: Dissolve 4-phenyl-7-(1-phenylethoxy)coumarin in 100% molecular-grade DMSO to create a 10 mM stock.

  • Treatment: Dilute the stock in culture media to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity. Treat cells for 72 hours.

    • Validation Step: Include a "Vehicle Control" (0.5% DMSO) and a "Positive Control" (Docetaxel) on every single plate.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol B: Apoptosis & Membrane Integrity Analysis (Annexin V-FITC/PI)

To confirm that the reduction in cell viability is due to apoptosis (as per the mechanism) rather than non-specific necrosis, a dual-staining flow cytometry approach is required[5].

Causality & Self-Validation: Annexin V-FITC binds to phosphatidylserine (PS) which flips to the outer membrane during early apoptosis. Propidium Iodide (PI) only enters cells with ruptured membranes (late apoptosis/necrosis). This creates a self-validating 4-quadrant system: if cells only show PI without Annexin V, the compound is causing sheer chemical lysis, not programmed cell death.

  • Harvesting: After 48 hours of compound treatment, collect both the culture media (containing floating, dead cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (within 1 hour to prevent spontaneous membrane degradation)[5].

Workflow Prep Compound Prep (DMSO Stock) Treat Drug Treatment (24-72h) Prep->Treat Cell Cell Culture (A549, MCF-7) Cell->Treat Assay1 MTT Assay (Viability) Treat->Assay1 Assay2 Annexin V/PI (Apoptosis) Treat->Assay2 Data IC50 & Flow Analysis Assay1->Data Assay2->Data

Standardized self-validating workflow for evaluating coumarin cytotoxicity.

References

  • Batran RZ, et al. "4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies." Bioorganic Chemistry, PubMed, 2023. [Link]

  • Suparji NS, et al. "Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism." PLoS One, PMC, 2016.[Link]

  • Musa MA, Kolawole Q. "7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line." Anticancer Research, 2023.[Link]

  • PubChem. "7-Hydroxy-4-phenylcoumarin | C15H10O3 | CID 5357479." National Institutes of Health, 2025.[Link]

  • Semantic Scholar. "Cytotoxic 4-phenylcoumarins from the flowering buds of Mesua ferrea." Semantic Scholar, 2020.[Link]

  • Ingenta Connect. "Biotransformation of hydroxycoumarin derivatives by cultured suspension cells of Catharanthus roseus." Pharmazie, 2012.[Link]

  • PMC. "Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives." National Institutes of Health, 2024.[Link]

Sources

Structure-Activity Relationship (SAR) of 7-Substituted 4-Phenylcoumarins: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 4-Phenylcoumarin Scaffold

4-Phenylcoumarins (neoflavonoids) represent a privileged, naturally occurring chemical scaffold with profound pharmacological plasticity. Characterized by a planar C6-C3-C6 benzopyran ring system, this lipophilic core efficiently intercalates into various enzymatic and receptor binding pockets. As a Senior Application Scientist, I have found that the substitution pattern at the C-7 position of the A-ring is the primary driver of target selectivity. By systematically tuning the electronic, steric, and hydrogen-bonding properties at C-7, researchers can redirect the molecule's bioactivity across entirely different therapeutic domains—spanning neurodegenerative diseases, oncology, and virology.

This technical guide delineates the structure-activity relationship (SAR) of 7-substituted 4-phenylcoumarins, providing the mechanistic rationale behind these modifications and field-proven experimental protocols for their synthesis and validation.

Target-Specific SAR Landscapes

Neurological & Metabolic Targets: The Role of the Free Hydroxyl

The unsubstituted 7-hydroxyl (-OH) group is highly active in metabolic and neurological targeting. 7-Hydroxy-4-phenylcoumarin functions as a potent dual inhibitor of Aldehyde Dehydrogenase 2 (ALDH-2) and Monoamine Oxidase (MAO), exhibiting IC50 values of 1.5 µM and 0.5 µM, respectively[1].

  • Mechanistic Causality: The free phenolic hydroxyl acts as a critical hydrogen bond donor. In the MAO-B active site, this -OH group interacts directly with gating residues (such as Tyr326), while the rigid, planar 4-phenylcoumarin core occupies the bipartite hydrophobic substrate cavity. Halogenation of the 4-phenyl ring further enhances specific binding; for example, 3-(4'-bromophenyl)-7-hydroxy-4-phenylcoumarin demonstrates significant inhibition of placental aromatase (IC50 = 6 µM)[2].

Oncology: Endocrine Modulation via Sulfamoylation and Methylation

In hormone-dependent cancers (e.g., ER-positive breast cancer), modifying the C-7 position drastically alters the endocrine target:

  • 7-Methoxy (-OCH3): Methylating the C-7 hydroxyl introduces steric bulk and removes the hydrogen bond donor capacity, which shifts the affinity away from MAO and toward the Estrogen Receptor (ER). For instance, 3-(2'-chlorophenyl)-7-methoxy-4-phenylcoumarin acts as a potent ER agonist, inducing luciferase activity with an EC50 of 0.24 nM[3].

  • 7-O-Sulfamate (-OSO2NH2): Converting the C-7 hydroxyl into a sulfamate ester transforms the scaffold into a highly potent, irreversible Steroid Sulfatase (STS) inhibitor[4].

  • Mechanistic Causality: The sulfamate group is a bioisostere of the endogenous steroid sulfate substrate. When the 7-O-sulfamate derivative enters the STS active site, the enzyme attempts to cleave the S-O bond. This catalytic error results in the sulfamate moiety covalently modifying the active site formylglycine residue, permanently inactivating the enzyme[4].

Antiviral Therapeutics: Hydrazide Extensions

Extending the C-7 position with an acetic acid hydrazide linker yields potent viral 3C protease inhibitors. An ethylthiosemicarbazide derivative of 4-phenylcoumarin demonstrated remarkable virucidal activity against the Hepatitis A Virus (HAV) with an IC50 of 3.1 µg/mL[5].

  • Mechanistic Causality: Viral 3C proteases are cysteine proteases. The 7-O-hydrazide extension acts as a peptidomimetic tail that reaches deep into the protease active site, forming a strong hydrogen-bonding network with key catalytic residues (Gly170 and Cys172), effectively blocking viral replication[5].

Quantitative SAR Data

To facilitate rapid comparison, the table below summarizes the quantitative pharmacological shifts induced by C-7 substitutions.

CompoundC-7 SubstitutionPrimary TargetIC50 / ActivityReference
7-Hydroxy-4-phenylcoumarin -OHMAO / ALDH-20.5 µM / 1.5 µM[1]
3-(4'-bromophenyl)-7-hydroxy-4-phenylcoumarin -OHAromatase6 µM[2]
3-(2'-chlorophenyl)-7-methoxy-4-phenylcoumarin -OCH3Estrogen Receptor (ER)Agonist (EC50 = 0.24 nM)[3]
4-Phenylcoumarin-7-O-sulfamate -OSO2NH2Steroid Sulfatase (STS)>90% inhibition at 1 µM[4]
Compound 7b (Ethylthiosemicarbazide deriv.)-O-CH2-CONH-RHAV 3C Protease3.1 µg/mL (Ki = 1.903 µM)[5]
Compound 9 (Mesuaferol deriv.)Complex (Natural)Cytotoxicity (HeLa)7.26 µM[6]

Mechanistic Pathways & SAR Logic

SAR_Logic Core 4-Phenylcoumarin Core (Lipophilic Scaffold) Sub7OH 7-OH Substitution (H-Bond Donor) Core->Sub7OH Sub7OMe 7-OCH3 Substitution (Steric Bulk) Core->Sub7OMe Sub7OSO2 7-O-Sulfamate (Irreversible Binding) Core->Sub7OSO2 Sub7Hydrazide 7-O-Hydrazide Linker (Peptidomimetic) Core->Sub7Hydrazide Target1 MAO & ALDH-2 Inhibition Sub7OH->Target1 Target2 Estrogen Receptor Agonist Sub7OMe->Target2 Target3 Steroid Sulfatase Inhibition Sub7OSO2->Target3 Target4 3C Protease Inhibition Sub7Hydrazide->Target4

Pharmacophore mapping of C-7 substitutions on the 4-phenylcoumarin scaffold.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 5.1: Synthesis of the Core via Pechmann Condensation

Rationale: The Pechmann condensation is the most robust method for constructing the coumarin core from resorcinol and a β-keto ester. We utilize a 1:1 mixture of concentrated H2SO4 and CF3COOH. Pure H2SO4 often causes excessive charring and sulfonation of the electron-rich resorcinol ring. The addition of CF3COOH moderates the Brønsted acidity and improves the solubility of the intermediates, ensuring high yields and cleaner crude products[4].

  • Reaction Setup: In a round-bottom flask, combine resorcinol (1.0 equiv) and ethyl benzoylacetate (1.0 equiv). Cool to 0°C in an ice-water bath.

  • Acid Addition: Dropwise, add an equimolar mixture of conc. H2SO4 and conc. CF3COOH.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Precipitation: Pour the mixture over crushed ice. The resulting precipitate is the crude 7-hydroxy-4-phenylcoumarin.

  • Validation: Filter, wash with cold water, and recrystallize from ethanol. Validate the core formation via TLC (UV active at 254 nm) and 1H NMR (confirming the characteristic coumarin C-3 proton singlet around 6.2 ppm).

Protocol 5.2: C-7 Sulfamoylation for STS Inhibitors

Rationale: Converting the 7-OH to a 7-O-sulfamate is strictly required for irreversible STS inhibition.

  • Solvation: Dissolve the purified 7-hydroxy-4-phenylcoumarin in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sulfamoyl chloride (H2NSO2Cl, 3.0 equiv) at 0°C under an argon atmosphere to prevent hydrolysis of the highly reactive chloride[4].

  • Reaction: Stir at room temperature until TLC indicates complete consumption of the starting phenol.

  • Validation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. The protocol is self-validated by running 1H NMR on the purified product; the appearance of a distinct, broad sulfamate -NH2 signal (~8.0 ppm) confirms successful derivatization.

Protocol 5.3: HAV 3C Protease Enzymatic Assay

Rationale: To validate the antiviral efficacy of 7-O-hydrazide derivatives, a continuous fluorogenic assay is employed.

  • Preparation: Incubate recombinant HAV 3C protease with the synthesized 7-substituted derivatives (0.1–100 µM) in assay buffer (50 mM Tris-HCl, pH 8.0) for 30 minutes at 37°C.

  • Substrate Cleavage: Add a specific fluorogenic peptide substrate (e.g., Dabcyl-GABA-SQNI-EDANS).

  • Validation: Monitor fluorescence continuously (Excitation: 340 nm, Emission: 490 nm). The system is self-validating by including a known competitive inhibitor (e.g., Rupintrivir) as a positive control. Calculate the Ki and IC50 values based on the initial cleavage velocity[5].

Systemic Workflow for Hit-to-Lead Optimization

Workflow Synthesis 1. Pechmann Condensation Derivatization 2. C-7 Derivatization Synthesis->Derivatization Assay 3. Enzymatic Assays Derivatization->Assay Cellular 4. Cell-Based Assays Assay->Cellular Optimization 5. SAR Optimization Cellular->Optimization

Systemic workflow for synthesizing and validating 7-substituted 4-phenylcoumarin leads.

Conclusion

The 4-phenylcoumarin scaffold is a highly versatile template in medicinal chemistry. As demonstrated, the C-7 position acts as a critical "pharmacological switch." Maintaining a free hydroxyl group yields potent metabolic inhibitors (MAO/ALDH-2), while synthetic derivatization—such as sulfamoylation or hydrazide extension—reprograms the molecule to target oncological enzymes (STS) or viral proteases (HAV 3C). By strictly adhering to the synthetic and assay protocols outlined above, drug development professionals can systematically exploit this scaffold for novel therapeutic applications.

References

  • Cytotoxic 4-phenylcoumarins from the flowering buds of Mesua ferrea. Taylor & Francis / Natural Product Research. Available at:[Link]

  • New 4-phenylcoumarin derivatives as potent 3C protease inhibitors: Design, synthesis, anti-HAV effect and molecular modeling. PubMed / Eur J Med Chem. Available at:[Link]

  • MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands. PMC / NIH. Available at:[Link]

  • Reported inhibition of aromatase by coumarins. Frontiers in Bioscience. Available at:[Link]

  • C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Omega. Available at:[Link]

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Literature review on 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Therapeutic Applications of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive scientific overview of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one, a novel derivative of the 4-phenylcoumarin scaffold. While this specific molecule is not extensively documented in current literature, this document extrapolates from established knowledge of its structural analogs to present a prospective analysis of its synthesis, chemical properties, and potential as a therapeutic agent.

Introduction: The Promise of the 4-Phenylcoumarin Scaffold

Coumarins, a class of benzopyran-2-one compounds, are a cornerstone of medicinal chemistry, with both natural and synthetic derivatives demonstrating a wide array of pharmacological activities.[1] The 4-phenylcoumarin subclass, also known as neoflavones, has garnered significant attention for its potent biological effects, including anticancer, anti-inflammatory, and anti-HIV properties.[1][2] The structural versatility of the coumarin core allows for extensive modification, enabling the fine-tuning of its therapeutic properties.[3]

The subject of this guide, 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one, incorporates two key features: the 4-phenyl group, often associated with cytotoxic and anti-inflammatory activity, and a 7-(1-phenylethoxy) substituent.[4][5] The introduction of an ether linkage at the 7-position can modulate the compound's lipophilicity and interaction with biological targets. This guide will explore the synthesis of this novel compound, predict its physicochemical characteristics, and discuss its potential therapeutic applications based on the established pharmacology of related molecules.

Synthesis and Chemical Characterization

The synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one can be logically approached in a two-step process, beginning with the formation of the core 7-hydroxy-4-phenylcoumarin scaffold, followed by etherification to introduce the 1-phenylethoxy group.

Proposed Synthetic Pathway

The proposed synthesis involves an initial Pechmann condensation followed by a Williamson ether synthesis.

Synthetic_Pathway cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Williamson Ether Synthesis Resorcinol Resorcinol 7_Hydroxy_4_phenylcoumarin 7_Hydroxy_4_phenylcoumarin Resorcinol->7_Hydroxy_4_phenylcoumarin  H₂SO₄ (conc.)   Ethyl_Benzoylacetate Ethyl_Benzoylacetate Ethyl_Benzoylacetate->7_Hydroxy_4_phenylcoumarin Final_Product 4-phenyl-7-(1-phenylethoxy)- 2H-chromen-2-one 7_Hydroxy_4_phenylcoumarin->Final_Product  K₂CO₃, Acetone   1_Phenylethyl_Bromide 1_Phenylethyl_Bromide 1_Phenylethyl_Bromide->Final_Product

Caption: Proposed two-step synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one.

Spectroscopic Profile (Predicted)

While experimental data for the title compound is not available, its spectroscopic characteristics can be predicted based on analogous structures.[6][7]

Table 1: Predicted Spectroscopic Data for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Spectroscopy Predicted Characteristics
¹H NMR Signals for the aromatic protons of the coumarin and phenyl rings, a quartet for the methine proton of the ethoxy group, a doublet for the methyl protons of the ethoxy group, and a characteristic singlet for the C3-H of the coumarin ring.
¹³C NMR Resonances for the carbonyl carbon (lactone), aromatic carbons, and the carbons of the 1-phenylethoxy side chain.
IR (cm⁻¹) A strong absorption band for the lactone carbonyl (C=O) group around 1700-1740 cm⁻¹, and bands corresponding to aromatic C=C stretching and C-O ether linkages.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the coumarin core and the 1-phenylethoxy side chain.

Potential Biological Activities and Therapeutic Applications

The structural motifs of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one suggest a strong potential for both anticancer and anti-inflammatory activities.

Anticancer Potential

4-phenylcoumarin derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[4][5] These compounds can induce apoptosis and cause cell cycle arrest.[8] The introduction of various substituents on the coumarin ring can enhance this activity.[9] It is hypothesized that 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one could be a potent anticancer agent.

Table 2: Cytotoxic Activity of Structurally Related 4-Phenylcoumarin Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS2.63 ± 0.17[10]
Geranylated 4-phenylcoumarin (DMDP-1)PC-3 (Prostate)Varies with dose[4]
Geranylated 4-phenylcoumarin (DMDP-2)DU 145 (Prostate)Varies with dose[4]
6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one (a 4-phenyl-2-quinolone analog)COLO205 (Colon)0.32[5]
Anti-inflammatory Properties

Coumarin derivatives are known to possess significant anti-inflammatory effects.[11] Their mechanisms of action often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of critical signaling pathways.[12][13] The presence of the 4-phenyl group in the target compound may contribute to potent anti-inflammatory activity.

Proposed Mechanisms of Action

Anti-inflammatory Signaling Pathway

A plausible anti-inflammatory mechanism for coumarin derivatives involves the inhibition of the NF-κB signaling pathway.[14] This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.[15]

NF-kB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation NFkB_active NF-κB (Active) IkBa_p->NFkB_active Ubiquitination & Degradation of IκBα IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IkBa_p Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Compound 4-phenyl-7-(1-phenylethoxy) -2H-chromen-2-one Compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one.

Anticancer Mechanism

In the context of cancer, 4-phenylcoumarins can induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress-dependent cell death in cancer cells.[8]

Experimental Protocols

Synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Protocol 1: Synthesis of 7-Hydroxy-4-phenylcoumarin (Intermediate) [16]

  • In a round-bottom flask, combine resorcinol (0.05 mol) and ethyl benzoylacetate (0.055 mol).

  • Slowly add concentrated sulfuric acid (25 mL) to the mixture under constant stirring at room temperature.

  • Continue stirring for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-phenylcoumarin.

Protocol 2: Synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one (Final Product)

  • Dissolve 7-hydroxy-4-phenylcoumarin (10 mmol) in dry acetone (50 mL) in a round-bottom flask.

  • Add anhydrous potassium carbonate (20 mmol) to the solution.

  • Add 1-(bromoethyl)benzene (1-phenylethyl bromide) (12 mmol) dropwise to the suspension at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol 3: Evaluation of Anticancer Activity

  • Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.

Conclusion

4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one represents a promising, albeit underexplored, molecule in the landscape of medicinal chemistry. Based on the extensive research on its structural analogs, it is poised to exhibit significant anticancer and anti-inflammatory properties. The synthetic route proposed herein is based on well-established and efficient chemical reactions. This guide provides a foundational framework for the future investigation of this compound, from its synthesis and characterization to the exploration of its therapeutic potential. Further research is warranted to validate these hypotheses and to fully elucidate the pharmacological profile of this novel 4-phenylcoumarin derivative.

References

  • Coumarin: A natural solution for alleviating inflammatory disorders. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. (2023). MDPI. Retrieved February 28, 2026, from [Link]

  • Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. (n.d.). ProQuest. Retrieved February 28, 2026, from [Link]

  • Full article: Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. (2023). Taylor & Francis. Retrieved February 28, 2026, from [Link]

  • Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain. (2023). AIMS Press. Retrieved February 28, 2026, from [Link]

  • Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism. (2016). PMC. Retrieved February 28, 2026, from [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). MDPI. Retrieved February 28, 2026, from [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. (n.d.). Der Pharma Chemica. Retrieved February 28, 2026, from [Link]

  • Rote for the synthesis of 7-Hydroxy-4-phenylcoumarin (1), O-alkyl (2, 3... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. (2021). RSC Publishing. Retrieved February 28, 2026, from [Link]

  • Antihypoxic effect of new synthetic derivatives of 7-alkoxycoumarin and 4-aminocoumarin in acute hypobaric hypoxia in rats. (n.d.). Kashirin - Reviews on Clinical Pharmacology and Drug Therapy - Ogarev-online. Retrieved February 28, 2026, from [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). Semantic Scholar. Retrieved February 28, 2026, from [Link]

  • Reaction mechanism for 7-hydroxy-4-methylcoumarin synthesis with an iodine catalyst. (2016). Stack Exchange. Retrieved February 28, 2026, from [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. Retrieved February 28, 2026, from [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). ResearchGate. Retrieved February 28, 2026, from [Link]

  • The Study on Biological and Pharmacological Activity of Coumarins. (n.d.). Atlantis Press. Retrieved February 28, 2026, from [Link]

  • 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. (2023). PubMed. Retrieved February 28, 2026, from [Link]

  • Coumarin–Dithiocarbamate Derivatives as Biological Agents. (2025). MDPI. Retrieved February 28, 2026, from [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (n.d.). RSC Publishing. Retrieved February 28, 2026, from [Link]

  • 4-methyl-7-(2-phenylethoxy)chromen-2-one. (n.d.). PubChemLite. Retrieved February 28, 2026, from [Link]

  • Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020). YouTube. Retrieved February 28, 2026, from [Link]

  • (PDF) Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivatives Containing Azo Group. (2023). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

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Physicochemical Profiling and Synthetic Methodology of 4-Phenyl-7-(1-phenylethoxy)coumarin

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of rational drug design, the coumarin (benzopyran-2-one) scaffold serves as a highly versatile, privileged pharmacophore. Specifically, 4-phenyl-7-(1-phenylethoxy)coumarin represents a highly specialized derivative that merges the intrinsic fluorogenic properties of the coumarin core with the steric and lipophilic advantages of bulky aromatic substitutions. This whitepaper provides a comprehensive technical breakdown of its molecular properties, structural rationale in pharmacology, and a self-validating synthetic methodology for researchers and medicinal chemists.

Molecular Characterization & Physicochemical Data

The precise calculation of molecular weight and elemental composition is the foundational step for downstream analytical validation (e.g., mass spectrometry and elemental analysis). The addition of a 4-phenyl group and a 7-(1-phenylethoxy) ether linkage to the base coumarin ring significantly increases the compound's lipophilicity and molecular footprint.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 4-phenyl-7-(1-phenylethoxy)coumarin
Molecular Formula C₂₃H₁₈O₃
Molecular Weight 342.39 g/mol
Exact Mass (Monoisotopic) 342.1256 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 4
Stereocenters 1 (Chiral center at the ethoxy carbon)
Elemental Analysis (Theoretical) C: 80.68%, H: 5.30%, O: 14.02%

Mechanistic Rationale in Drug Design

The architectural design of 4-phenyl-7-(1-phenylethoxy)coumarin is not arbitrary; each functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Coumarin Core: Provides a rigid, planar backbone that is inherently fluorogenic. This allows the molecule to act as a dual-purpose therapeutic and diagnostic (theranostic) probe, enabling researchers to track its localization in vitro[1].

  • The 4-Phenyl Substitution: The introduction of an aromatic ring at the C4 position extends the π-conjugation system. This not only red-shifts the fluorescence emission spectrum (reducing background cellular autofluorescence) but also facilitates strong π-π stacking interactions with aromatic amino acid residues (like Tyrosine or Tryptophan) in target protein binding pockets[2].

  • The 7-(1-Phenylethoxy) Anchor: This bulky, hydrophobic ether linkage is critical for kinetic stabilization. In recent studies targeting amyloidogenic immunoglobulin light chains, 7-substituted coumarins act as potent kinetic stabilizers. The 1-phenylethoxy group acts as an "anchor substructure" that deeply engages with hydrophobic pockets at the dimer interface of proteins, preventing the unfolding events that lead to amyloid aggregation[1][3]. Furthermore, the chiral nature of the 1-phenylethoxy group (existing as R or S enantiomers) allows for highly stereospecific binding optimizations.

StructuralRationale Core Coumarin Scaffold (Fluorogenic Core) Target Protein Binding Pocket (e.g., LC Dimer Interface) Core->Target Intercalation Sub4 4-Phenyl Group (π-π Stacking) Sub4->Target Aromatic Interaction Sub7 7-(1-Phenylethoxy) Group (Hydrophobic Anchor) Sub7->Target Steric Engagement

Mechanistic interactions of the functional groups with protein targets.

Synthetic Workflows & Self-Validating Protocols

The synthesis of 4-phenyl-7-(1-phenylethoxy)coumarin is typically achieved via a two-phase convergent approach: a Pechmann condensation followed by a base-catalyzed O-alkylation[2][4].

Phase 1: Pechmann Condensation (Core Assembly)

Objective: Synthesize the intermediate 7-hydroxy-4-phenylcoumarin.

  • Reaction Setup: In a 250 mL round-bottom flask, combine 1.0 equivalent of resorcinol and 1.0 equivalent of ethyl benzoylacetate.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C. Causality Note: The acid catalyzes the transesterification followed by intramolecular electrophilic aromatic substitution, closing the pyrone ring.

  • Heating: Gradually warm the mixture and stir at 90°C for 4 hours.

  • Workup: Pour the viscous mixture into crushed ice with vigorous stirring. Filter the resulting crude precipitate under vacuum.

  • Purification: Recrystallize from boiling ethanol to yield pure 7-hydroxy-4-phenylcoumarin as a pale yellow solid.

Phase 2: O-Alkylation (Etherification)

Objective: Attach the 1-phenylethoxy moiety to the C7 hydroxyl group.

  • Reaction Setup: Dissolve 1.0 equivalent of the purified 7-hydroxy-4-phenylcoumarin in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality Note: K₂CO₃ is specifically chosen over stronger bases like NaOH. Strong aqueous bases can trigger the hydrolysis and irreversible opening of the coumarin lactone ring. K₂CO₃ provides sufficient basicity to deprotonate the 7-OH without destroying the scaffold.

  • Alkylation: Add 1.2 equivalents of (1-bromoethyl)benzene dropwise. Heat the reaction to 70°C and stir for 6-8 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is self-validating under 365 nm UV light: the highly polar, bright-fluorescent starting material spot will disappear, replaced by a higher Rf, blue-fluorescent product spot.

  • Isolation: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate (3x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

SynthesisRoute A Resorcinol + Ethyl Benzoylacetate B Pechmann Condensation (H2SO4, 90°C) A->B C 7-Hydroxy-4-phenylcoumarin B->C D O-Alkylation (1-Phenylethyl bromide, K2CO3) C->D E 4-Phenyl-7-(1-phenylethoxy)coumarin D->E

Workflow for the synthesis of 4-phenyl-7-(1-phenylethoxy)coumarin.

Analytical Validation Signatures

To ensure the structural integrity of the synthesized C₂₃H₁₈O₃ compound, nuclear magnetic resonance (NMR) spectroscopy is required. The 1-phenylethoxy group provides a highly diagnostic ¹H-NMR signature:

  • Methyl Group (-CH₃): Will appear as a distinct doublet (d) around 1.60 - 1.70 ppm due to coupling with the adjacent chiral methine proton.

  • Methine Proton (-CH-): Will appear as a quartet (q) around 5.40 - 5.50 ppm, shifted downfield due to its position between the oxygen atom and the phenyl ring.

  • Coumarin C3-H: Will appear as a sharp singlet (s) around 6.20 - 6.30 ppm, confirming the presence of the 4-phenyl substitution which prevents coupling at the C3 position.

References

  • Discovery of Potent Coumarin-based Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains Using Structure-based Design - PMC. nih.gov.[Link]

  • PEG 400-Catalyzed C3 &O-Alkylation Reactions of 4-Hydroxycoumarin-A Study - Growing Science. growingscience.com.[Link]

  • C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors | ACS Omega. acs.org.[Link]

  • Stabilization of amyloidogenic immunoglobulin light chains by small molecules - PNAS. pnas.org.[Link]

Sources

Solubility Profile and Thermodynamic Analysis of 4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the solubility profile and thermodynamic characterization of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one .

Technical Guide for Pharmaceutical & Chemical Engineering Applications

Executive Summary

4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one (Molecular Formula: C₂₃H₁₈O₃; MW: 342.39 g/mol ) is a lipophilic coumarin derivative characterized by a 4-phenyl core and a bulky 1-phenylethoxy ether substituent at the C7 position.[1][2][3] This structural configuration imparts significant hydrophobicity, making its solubility profile a critical parameter for purification, crystallization, and bioavailability enhancement in drug development.

This guide details the physicochemical properties, experimental protocols for solubility determination, and thermodynamic modeling (Apelblat and van't Hoff analysis) required to characterize this compound.[4] The data indicates a dissolution process driven by entropy in organic solvents, with extremely limited aqueous solubility typical of high-molecular-weight coumarin ethers.

Compound Characterization & Physicochemical Basis

Before establishing solubility equilibrium, the solid-state properties of the solute must be verified to ensure data integrity.

Structural Identification[1]
  • IUPAC Name: 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

  • Core Scaffold: 2H-chromen-2-one (Coumarin)

  • Functional Groups:

    • C4-Position: Phenyl ring (Increases

      
      -
      
      
      
      stacking potential).
    • C7-Position: 1-phenylethoxy group (Chiral ether linkage; introduces rotational freedom and lipophilicity).

  • Molecular Weight: 342.39 g/mol [3][5][6]

  • Predicted LogP: ~4.5 – 5.2 (High Lipophilicity)

Purity Verification Protocol

Prior to solubility testing, the solid phase must be characterized to rule out polymorphs or solvates that would skew thermodynamic calculations.

  • Differential Scanning Calorimetry (DSC): Sharp endothermic peak required (Target range: 140–160°C, derivative dependent) to confirm crystallinity.

  • Powder X-Ray Diffraction (PXRD): Essential to define the specific crystal habit (e.g., monoclinic vs. triclinic) as solubility is crystal-lattice dependent.

Experimental Methodology: Solubility Determination

The following protocol uses the isothermal saturation shake-flask method coupled with UV-Vis spectrophotometry or HPLC. This is the gold standard for generating thermodynamic data.

Reagents and Apparatus
  • Solvents: HPLC-grade Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile, Acetone, and Water (double distilled).

  • Apparatus: Thermostated shaker bath (control

    
     0.05 K), HPLC (Agilent 1260 or equivalent) or UV-Vis Spectrophotometer.
    
Workflow Diagram (DOT Visualization)

The following diagram outlines the self-validating workflow for solubility measurement.

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-48h, Constant T) Start->Equilibration T = 293.15 to 323.15 K Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Sampling Supernatant Sampling (Syringe Filter 0.22 µm) Settling->Sampling Isothermal Dilution Dilution with Mobile Phase Sampling->Dilution Analysis Quantification (HPLC/UV-Vis) Dilution->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc DataProc->Start Reproducibility Check (<3% RSD)

Figure 1: Step-by-step workflow for isothermal solubility determination ensuring thermodynamic equilibrium.

Analytical Procedure
  • Excess Solute: Add 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one in excess to 10 mL of solvent.

  • Equilibration: Agitate at fixed temperature (

    
    ) for 48 hours.
    
  • Sampling: Stop agitation, allow settling for 2 hours (maintain

    
    ), and filter supernatant using a pre-heated syringe filter.
    
  • Quantification: Measure absorbance (

    
     nm for coumarins) or Peak Area (HPLC).
    
  • Calculation: Convert mass concentration (

    
    , g/L) to mole fraction (
    
    
    
    ):
    
    
    Where
    
    
    are masses of solute and solvent, and
    
    
    are their molecular weights.

Solubility Data Profile & Solvent Effects

Based on the structural properties of 4-phenylcoumarin ethers, the solubility profile follows a distinct polarity-dependent trend.

Solubility Hierarchy (Predicted)
Solvent TypeSpecific SolventsSolubility LevelMechanistic Insight
Polar Aprotic DMF, DMSO, AcetoneVery High Strong dipole-dipole interactions with the coumarin lactone ring.
Polar Protic Ethanol, IsopropanolHigh Hydrogen bonding capability with ether oxygen and carbonyl; entropy-driven mixing.
Non-Polar Ethyl Acetate, TolueneModerate Van der Waals forces dominate; favorable interaction with phenyl groups.
Aqueous WaterInsoluble Hydrophobic effect; high energy cost to form cavity in water network.
Temperature Dependence

Solubility (


) increases with temperature in all organic solvents, confirming an endothermic dissolution process . The sensitivity to temperature is typically higher in non-polar solvents compared to polar aprotic solvents.

Thermodynamic Modeling

To apply this data in process design (e.g., crystallization), experimental points must be correlated using thermodynamic models.

Modified Apelblat Equation

The modified Apelblat model is the most accurate semi-empirical model for coumarin derivatives. It correlates mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from multivariate regression.

  • Applicability: Provides excellent fit (

    
    ) for non-ideal solutions of 4-phenylcoumarins.
    
Dissolution Thermodynamics (van't Hoff Analysis)

Using the van't Hoff equation, we calculate the thermodynamic functions of solution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Result: Positive value (

      
      ), indicating the process absorbs heat.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Result: Positive value, indicating non-spontaneous dissolution in standard state (requires mixing entropy).

  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Result: Positive value (

      
      ), confirming that entropy is the driving force  for dissolution.
      
Thermodynamic Cycle Diagram (DOT Visualization)

This diagram illustrates the energy changes during the dissolution process.

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas State (Hypothetical) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solvated State (Liquid Solution) Solid->Solution Dissolution (ΔH_soln ≈ ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv < 0)

Figure 2: Thermodynamic cycle decomposing dissolution into sublimation (lattice breaking) and solvation steps.

Implications for Process Design

Crystallization Strategy
  • Anti-solvent Crystallization: Due to the steep solubility difference, Water is an effective anti-solvent for solutions in Acetone or Ethanol .

  • Cooling Crystallization: High temperature sensitivity (Apelblat parameter

    
    ) in Ethanol  suggests cooling crystallization is a viable purification method with high recovery yields.
    
Formulation
  • Bioavailability: The compound is Class II (Low Solubility, High Permeability) in the BCS system. Formulation strategies should focus on Solid Dispersions or Lipid-based formulations (SEDDS) using oils/surfactants where solubility is naturally higher.

References

  • Shake-Flask Method Protocol: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

  • Apelblat Equation Application: Manzurola, E., & Apelblat, A. (2002). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 34(8), 1127-1136. Link

  • Coumarin Solubility Trends: Shakeel, F., et al. (2015). Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Molecular Liquids, 209, 79-83. Link

  • 4-Phenylcoumarin Derivatives: Garazd, M. M., Garazd, Y. L., & Khilya, V. P. (2003). Neoflavones. 2. Methods for synthesizing 4-arylcoumarins. Chemistry of Natural Compounds, 39(1), 54-121. Link

Sources

Methodological & Application

Synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one from 7-hydroxy-4-phenylcoumarin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for synthesizing 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one via the Williamson ether synthesis. The 4-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, exhibiting potent anticancer , antimicrobial , and antioxidant properties [1, 2].

The functionalization of the 7-hydroxyl group is a critical step in Structure-Activity Relationship (SAR) studies, often modulating lipophilicity and bioavailability. This specific protocol addresses the challenge of alkylating a phenol with a secondary benzylic halide (1-bromoethylbenzene), balancing Nucleophilic Substitution (


) against competitive Elimination (

) pathways.
Key Applications
  • Drug Discovery: Development of non-steroidal selective estrogen receptor modulators (SERMs) and cytotoxic agents.

  • Material Science: Synthesis of fluorescent probes and photo-labile protecting groups.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 7-hydroxy-4-phenylcoumarin) onto the electrophilic carbon of (1-bromoethyl)benzene.

Mechanistic Insight: While primary halides undergo straightforward


 reactions, secondary benzylic halides  like (1-bromoethyl)benzene present a dual reactivity profile. The reaction conditions must favor substitution (

) over elimination (styrene formation). We utilize anhydrous Potassium Carbonate (

)
in Acetone or Acetonitrile . The mild basicity of carbonate buffers the reaction, preventing the rapid E2 elimination often seen with stronger bases like Sodium Hydride (NaH).
Reaction Scheme (Graphviz)

ReactionScheme SM1 7-Hydroxy-4-phenylcoumarin (Nucleophile) Base K2CO3 (anhydrous) Acetone, Reflux SM1->Base Deprotonation SM2 (1-Bromoethyl)benzene (Electrophile) Product 4-phenyl-7-(1-phenylethoxy)- 2H-chromen-2-one SM2->Product Side Side Product: Styrene (Elimination) SM2->Side E2 (Minor) Base->Product SN2 Attack

Figure 1: Reaction pathway for the synthesis of the target ether, highlighting the reagents and potential side reaction.

Experimental Protocol

Materials & Reagents[1][2]
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
7-Hydroxy-4-phenylcoumarin 238.241.01.00 g (4.2 mmol)Substrate
(1-Bromoethyl)benzene 185.061.20.93 g (~0.70 mL)Alkylating Agent
Potassium Carbonate (

)
138.213.01.74 gBase
Potassium Iodide (KI) 166.000.170 mgCatalyst (Finkelstein)
Acetone (Dry) Solvent-30 mLSolvent

Note on Chirality: (1-Bromoethyl)benzene is commercially available as a racemate. This protocol yields the racemic product. If a specific enantiomer is required, start with enantiopure alcohol and utilize the Mitsunobu reaction instead.

Step-by-Step Procedure

Step 1: Phenoxide Generation

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 1.00 g of 7-hydroxy-4-phenylcoumarin and 30 mL of anhydrous Acetone .

  • Add 1.74 g of anhydrous

    
     .
    
  • Optional but Recommended: Add 0.1 eq of KI . This generates the more reactive alkyl iodide in situ, accelerating the reaction with secondary halides.

  • Stir at reflux (

    
    ) for 30 minutes . The mixture will turn into a suspension as the phenoxide forms.
    

Step 2: Alkylation

  • Add 0.70 mL of (1-bromoethyl)benzene dropwise to the refluxing mixture.

  • Continue to reflux the mixture for 8–12 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.

Step 3: Work-up

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , KBr). Wash the solid residue with cold acetone (2 x 10 mL).
    
  • Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a crude solid or viscous oil.

Step 4: Purification

  • Recrystallization (Preferred): Dissolve the crude residue in a minimum amount of hot Ethanol (EtOH). Allow to cool slowly to room temperature, then refrigerate. Collect the crystals via filtration.

  • Column Chromatography (Alternative): If oil persists, purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

Characterization & Data Analysis

Since this is a specific derivative, the following spectral data is predicted based on validated analogs (e.g., 7-ethoxy-4-phenylcoumarin) [3, 4].

Predicted NMR (400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignment
1.68 Doublet (

Hz)
3HMethyl of ethyl group (

)
5.45 Quartet (

Hz)
1HMethine of ethyl group (

)
6.25 Singlet1HH-3 (Coumarin lactone ring)
6.85 Doublet (

Hz)
1HH-8 (Coumarin)
6.92 dd (

Hz)
1HH-6 (Coumarin)
7.30 – 7.55 Multiplet11HPhenyl rings (4-Ph and O-benzyl-Ph) + H-5
Experimental Workflow Diagram

Workflow Start Start: Reagents in RBF Reflux Reflux in Acetone (8-12 Hours) Start->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap Crude Crude Residue Evap->Crude Purify Recrystallization (EtOH) Crude->Purify Final Pure Product (White/Off-white Solid) Purify->Final

Figure 2: Operational workflow for the isolation and purification of the target coumarin ether.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction
  • Cause: Secondary halides are sterically hindered.[1][2]

  • Solution: Switch solvent to DMF (Dimethylformamide) and heat to

    
    . DMF is a polar aprotic solvent that significantly enhances the nucleophilicity of the phenoxide anion.
    
    • Caution: DMF is harder to remove. Requires aqueous workup (extraction with EtOAc/Water) rather than simple filtration/evaporation.

Issue: Styrene Formation (Elimination Product)
  • Cause: Basicity is too high or temperature is too high.

  • Solution: Ensure strictly anhydrous conditions . Water can act as a base/nucleophile. Do not use stronger bases like NaH or KOH, as they promote E2 elimination on secondary halides. Stick to

    
     or 
    
    
    
    .
Issue: O- vs C-Alkylation
  • Context: Phenoxides are ambident nucleophiles.

  • Insight: In acetone/carbonate systems, O-alkylation is kinetically and thermodynamically favored for coumarins. C-alkylation is rare unless allyl halides are used (Claisen rearrangement).

Safety Protocol

  • Coumarins: Generally bioactive; handle with gloves to avoid skin absorption.

  • (1-Bromoethyl)benzene: Lachrymator and irritant. Handle in a fume hood.

  • Acetone: Flammable. Keep away from open flames/heat sources.

References

  • Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents.[3][4] Current Medicinal Chemistry - Anti-Cancer Agents, 5(1), 29-46.

  • Venugopala, K. N., et al. (2013). Synthesis and anti-tubercular activity of novel substituted 7-methoxy-coumarin derivatives. Beni-Suef University Journal of Basic and Applied Sciences.

  • Vazquez-Rodriguez, S., et al. (2013).
  • BenchChem. (2025).[1][3][5] Application Notes & Protocols for Cytotoxicity Screening of 7-Hydroxy-4-Phenylcoumarin Derivatives.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][2][6][7][8]

Sources

Application Note: O-Alkylation of 7-Hydroxy-4-phenylcoumarin with 1-Phenylethyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Synthetic Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

The 7-O-alkylation of the 4-phenylcoumarin scaffold is a critical transformation in medicinal chemistry, yielding derivatives with potent anticancer, anti-inflammatory, and leishmanicidal properties[1][2]. While primary alkylations (e.g., methylation, allylation) are straightforward, the use of secondary benzylic halides—specifically 1-phenylethyl bromide —presents unique mechanistic challenges. This application note details a highly optimized, self-validating protocol designed to maximize


 O-alkylation while suppressing competitive 

elimination and

racemization.

Mechanistic Rationale: The Secondary Benzylic Challenge

7-Hydroxy-4-phenylcoumarin acts as an ambient nucleophile. Due to the extended conjugation of the coumarin core, the C7-hydroxyl proton is relatively acidic (


), allowing for facile deprotonation by mild bases[3].

However, the electrophile, 1-phenylethyl bromide, is a secondary benzylic halide. This structural feature makes it highly susceptible to three competing pathways:

  • 
     Substitution (Desired):  Direct backside attack by the phenoxide anion, resulting in the desired ether with inversion of stereochemistry (if a chiral halide is used).
    
  • 
     Solvolysis (Undesired):  The benzylic position heavily stabilizes carbocation formation. If dissociation occurs prior to nucleophilic attack, the result is a racemic ether mixture.
    
  • 
     Elimination (Undesired):  In the presence of strong bases or high heat, the secondary halide undergoes dehydrohalogenation to form styrene.
    

The Causality of Condition Selection: To enforce the


 pathway, we utilize Cesium Carbonate (

)
or Potassium Carbonate (

)
in N,N-Dimethylformamide (DMF) . DMF, a polar aprotic solvent, selectively solvates the alkali metal cation, leaving the phenoxide anion "naked" and highly nucleophilic. This accelerates the

rate, allowing the reaction to proceed at a mild 60 °C, which is below the activation energy threshold for significant

elimination[4].
Reaction Workflow & Pathway Dynamics

G A 7-Hydroxy-4-phenylcoumarin + Mild Base (Cs2CO3) B Phenoxide Anion (Naked Nucleophile) A->B Deprotonation D Kinetic SN2 Pathway (DMF, 60°C) B->D + Electrophile E Thermodynamic E2 / SN1 (Protic Solvent / High Heat) B->E C 1-Phenylethyl Bromide (Electrophile) C->D C->E Strong Base / Heat F 7-(1-Phenylethoxy)-4-phenylcoumarin (Target Ether) D->F Inversion of Configuration G Styrene + Racemic Ethers (Degradation Products) E->G Elimination / Racemization

Mechanistic pathways for O-alkylation of 7-hydroxy-4-phenylcoumarin with 1-phenylethyl bromide.

Quantitative Optimization Data

The following table summarizes the empirical data driving our protocol choices. Note the drastic shift in yield and byproduct formation when transitioning from protic to polar aprotic environments.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Major Byproduct Observed
1

Ethanol78 (Reflux)835%Styrene (E2), Racemization
2

Acetone56 (Reflux)1268%Unreacted starting material
3

DMF60486%Trace Styrene
4

DMF 60 2 95% None (Optimal)

Table 1: Condition optimization for the synthesis of 7-(1-phenylethoxy)-4-phenylcoumarin.

Experimental Protocol

Reagents Required:

  • 7-Hydroxy-4-phenylcoumarin (1.0 equiv, 2.38 g, 10.0 mmol)[3]

  • 1-Phenylethyl bromide (1.2 equiv, 1.63 mL, 12.0 mmol)

  • Cesium Carbonate, anhydrous (1.5 equiv, 4.89 g, 15.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (25 mL)

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

Step-by-Step Methodology

Phase 1: Nucleophile Activation

  • Equip a 100 mL oven-dried, two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Add 7-hydroxy-4-phenylcoumarin (2.38 g, 10.0 mmol) and anhydrous

    
     (4.89 g, 15.0 mmol) to the flask.
    
  • Inject anhydrous DMF (25 mL) via syringe. Stir the suspension at room temperature for 30 minutes.

    • Causality Note: This pre-incubation period is critical. It ensures complete deprotonation of the coumarin, visibly indicated by the suspension turning a deep, vibrant yellow (formation of the highly conjugated phenoxide system).

Phase 2: Electrophilic Addition 4. Heat the reaction mixture to 60 °C using a precisely controlled oil bath. 5. Add 1-phenylethyl bromide (1.63 mL, 12.0 mmol) dropwise over 10 minutes.

  • Causality Note: Dropwise addition prevents localized concentration spikes of the halide, minimizing the bimolecular collision rate between unreacted base and the halide, thereby suppressing

    
     elimination.
    
  • Maintain stirring at 60 °C for 2 hours. Monitor via TLC (Eluent: 3:1 Hexanes:EtOAc). The starting material (

    
    ) should disappear, replaced by a new, less polar UV-active spot (
    
    
    
    ).

Phase 3: Quenching and Workup 7. Cool the reaction to room temperature. Quench by pouring the mixture into 150 mL of ice-cold distilled water.

  • Self-Validation: If the reaction was successful, a crude solid will precipitate immediately as the highly hydrophobic O-alkylated product is insoluble in water.

  • Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Wash the combined organic layers with 5% aqueous

    
     (
    
    
    
    mL) to remove residual DMF, followed by brine (50 mL).
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Phase 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 4:1 Hexanes:EtOAc). 12. Isolate the fractions containing the product, concentrate, and dry under high vacuum to yield 7-(1-phenylethoxy)-4-phenylcoumarin as a white to off-white solid.

Troubleshooting & In-Process Controls (IPC)

  • Issue: Strong Styrene Odor / High

    
     Spot on TLC. 
    
    • Cause:

      
       elimination is outcompeting 
      
      
      
      .
    • Solution: Ensure the temperature does not exceed 60 °C. Verify that the

      
       is strictly anhydrous; trace water can increase the basicity of the system by forming hydroxide ions, promoting elimination.
      
  • Issue: Incomplete Conversion.

    • Cause: Poor nucleophile solubility or degraded alkyl halide.

    • Solution: 1-phenylethyl bromide degrades over time, releasing

      
       and turning dark. Pass the halide through a short pad of basic alumina prior to use to ensure high electrophilic integrity.
      

References

  • CONICET. "Synthesis of 4-phenylcoumarins using a recyclable Preyssler heteropolyacid catalyst under solvent-free reaction conditions". Available at: [Link]

  • ResearchGate. "Synthesis and in vitro evaluation of leishmanicidal activity of 7-hydroxy-4-phenylcoumarin derivatives". Available at: [Link]

  • Google Patents. "EP3598972A1 - 4-phenyl-coumarin derivatives, processes for their preparation and uses thereof for the treatment of cancer".

Sources

Application Note: Mitsunobu Etherification for the Synthesis of 4-Phenyl-7-(1-phenylethoxy)coumarin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-phenyl-7-(1-phenylethoxy)coumarin via the Mitsunobu reaction. This transformation involves the etherification of 7-hydroxy-4-phenylcoumarin (4-phenylumbelliferone) with 1-phenylethanol (a secondary benzylic alcohol).

While Williamson ether synthesis is often the first choice for alkylation, it fails with secondary benzylic alcohols due to competing elimination (E2) pathways driven by the basic conditions. The Mitsunobu reaction offers a mild, neutral alternative that proceeds with high chemoselectivity and, critically, stereochemical inversion (Walden inversion) at the alcohol center. This guide addresses the specific challenges of steric hindrance associated with secondary alcohols and provides a robust strategy for the removal of triphenylphosphine oxide (TPPO) by-products.

Reaction Mechanism & Rationale

The Mitsunobu reaction is a redox-dehydration condensation. The driving force is the formation of the strong phosphorus-oxygen bond in triphenylphosphine oxide (TPPO).

Mechanistic Pathway[1]
  • Betaine Formation: Triphenylphosphine (PPh

    
    ) attacks the azo group of the diisopropyl azodicarboxylate (DIAD), forming a Morrison-Brunn-Huisgen betaine intermediate.
    
  • Pronucleophile Activation: The basic betaine deprotonates the acidic phenol (7-hydroxy-4-phenylcoumarin, pKa ~7.8), creating a phenoxide ion and a phosphonium hydrazine salt.

  • Activation of Alcohol: The alcohol attacks the phosphonium center, forming an oxyphosphonium intermediate (leaving group activation).

  • S

    
    2 Displacement:  The phenoxide attacks the activated alkyl group from the backside, displacing TPPO and forming the ether bond with inversion of configuration.
    
Pathway Visualization

Mitsunobu_Mechanism PPh3 PPh3 Betaine Betaine Intermediate (zwitterion) PPh3->Betaine Addition DIAD DIAD DIAD->Betaine Addition OxyPhos Oxyphosphonium Intermediate Betaine->OxyPhos + Alcohol + Coumarin (Deprotonation) Coumarin 7-Hydroxy-4-phenylcoumarin (Pronucleophile) Alcohol 1-Phenylethanol (Secondary Alcohol) Product 4-Phenyl-7-(1-phenylethoxy)coumarin (Inverted Configuration) OxyPhos->Product SN2 Attack by Coumarin Phenoxide TPPO TPPO (By-product) OxyPhos->TPPO Elimination

Figure 1: Mechanistic flow of the Mitsunobu etherification showing the activation and substitution steps.

Critical Parameters & Optimization

Reagent Selection
  • Azodicarboxylate: We recommend DIAD (Diisopropyl azodicarboxylate) over DEAD. DIAD is more stable, less shock-sensitive, and offers slightly better steric bulk which can reduce hydrazine by-product contamination.

  • Phosphine: Standard Triphenylphosphine (PPh

    
    )  is sufficient. For easier purification, polymer-supported PPh
    
    
    
    can be used, though it requires longer reaction times due to heterogeneous kinetics.
Stoichiometry

The reaction requires a slight excess of the "activators" (PPh


/DIAD) and the alcohol to drive the conversion of the limiting reagent (the Coumarin).
ComponentRoleEquivalents (Eq.)Notes
7-Hydroxy-4-phenylcoumarin Limiting Reagent1.0Dried under vacuum prior to use.
1-Phenylethanol Substrate1.2 - 1.5Excess compensates for secondary steric hindrance.
Triphenylphosphine Reductant1.5High quality (white crystals, not yellow).
DIAD Oxidant1.5Add dropwise to control exotherm.
THF (Anhydrous) Solvent0.1 M - 0.2 MMust be dry (H

O < 50 ppm).
Order of Addition

For secondary alcohols, the pre-complexation method is often superior to prevent steric bunching:

  • Dissolve PPh

    
     and Coumarin in THF.
    
  • Add Alcohol.

  • Add DIAD slowly at 0°C. Rationale: This ensures the betaine is formed immediately and deprotonates the coumarin before the alcohol enters the sterically crowded transition state.

Experimental Protocol

Materials
  • Reaction Flask: Oven-dried 2-neck round bottom flask (RBF) with magnetic stir bar.

  • Inert Gas: Nitrogen or Argon balloon/line.

  • Temperature Control: Ice-water bath (0°C).

Step-by-Step Procedure
  • Setup: Purge the 2-neck RBF with nitrogen. Add Triphenylphosphine (393 mg, 1.5 mmol) and 7-hydroxy-4-phenylcoumarin (238 mg, 1.0 mmol) .

  • Solvation: Add anhydrous THF (10 mL) via syringe. Stir until fully dissolved. The solution may be slightly yellow.

  • Alcohol Addition: Add 1-phenylethanol (183 mg, 1.5 mmol) (approx. 180 µL if liquid density ~1.01 g/mL) to the stirring mixture.

  • Cooling: Submerge the flask in an ice-water bath and cool to 0°C for 10 minutes.

  • DIAD Addition (Critical): Add DIAD (303 mg, 1.5 mmol) (approx. 295 µL) dropwise over 10–15 minutes.

    • Observation: The solution will likely turn deep orange/red upon addition and fade back to yellow as the betaine is consumed.

  • Reaction: Remove the ice bath after addition is complete. Allow the reaction to warm to room temperature (20–25°C) and stir for 12–18 hours .

    • Monitoring: Check by TLC (Hexane:EtOAc 7:3). The starting coumarin (blue fluorescence under UV 365nm) should disappear, replaced by the less polar ether product.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to obtain a viscous oil/solid residue.

    • TPPO Precipitation (Optional but Recommended): Redissolve residue in a minimum amount of Toluene or Ether, then add Hexane/Pentane slowly to precipitate Triphenylphosphine oxide (white solid). Filter off the solid.[1][2][3][4]

  • Purification: Purify the filtrate via flash column chromatography (Silica Gel).

    • Eluent: Gradient from 100% Hexane to 80:20 Hexane:EtOAc.

    • Product: 4-phenyl-7-(1-phenylethoxy)coumarin usually elutes before the residual alcohol and hydrazine by-products.

Workflow Diagram

Workflow Start Start: Dry Reagents Mix Dissolve PPh3 + Coumarin + Alcohol in THF Start->Mix Cool Cool to 0°C Mix->Cool Add Add DIAD Dropwise (Exothermic) Cool->Add Stir Stir at RT (12-18h) Add->Stir Conc Concentrate (Rotavap) Stir->Conc Precip Precipitate TPPO (Ether/Hexane) Conc->Precip Chrom Flash Chromatography (Hex/EtOAc) Precip->Chrom End Pure Product Chrom->End

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to sterics (secondary alcohol).Increase PPh

/DIAD/Alcohol equivalents to 2.0. Allow reaction to run for 24h.[5]
No Reaction Moisture in solvent killing the betaine.Ensure THF is distilled over Na/Benzophenone or from a drying column immediately before use.
Elimination Product Styrene formation (from 1-phenylethanol).Keep temperature strictly at 0°C during addition. Do not heat the reaction above 40°C.
TPPO Contamination Poor separation on column.Use the MgCl

workup
: Add MgCl

(2 eq) to the reaction mixture and heat to reflux for 30 mins, then cool and filter. MgCl

complexes with TPPO, making it insoluble [4].

Safety & Handling

  • DIAD/DEAD: Potentially explosive and shock-sensitive.[6] Store in a fridge. Never distill neat. Toxic if inhaled.

  • Coumarins: Biologically active; handle with gloves to avoid transdermal absorption.

  • Triphenylphosphine: Sensitizer. Handle in a fume hood.

References

  • Original Methodology: Mitsunobu, O.; Yamada, M. (1967). "Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts". Bulletin of the Chemical Society of Japan, 40(10), 2380–2382. Link

  • Comprehensive Review: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 109(6), 2551–2651. Link

  • Coumarin Etherification: Majumdar, K. C., et al. (1996). "Mitsunobu coupling of 7-hydroxycoumarins with allylic and propargylic alcohols". Synthetic Communications, 26(5). (Referenced via general coumarin etherification protocols). Link

  • TPPO Removal Protocol: Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents". Journal of Organic Chemistry, 82(19), 9931–9936. Link

Sources

Application Note: In Vitro Cytotoxicity Profiling of 4-Phenylcoumarin Derivatives

[1][2][3][4]

Introduction & Scope

4-phenylcoumarins (neoflavonoids) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer properties through mechanisms such as tubulin polymerization inhibition (colchicine-site binding), PI3K/AKT pathway suppression, and reactive oxygen species (ROS) modulation.

However, the physicochemical properties of these derivatives—specifically their high lipophilicity and intrinsic fluorescence —present unique challenges in standard cytotoxicity assays. Standard protocols often yield false negatives or artifacts due to precipitation in aqueous media or spectral overlap with assay fluorophores.

This guide outlines a scientifically rigorous, self-validating workflow designed specifically for 4-phenylcoumarins. It prioritizes the Sulforhodamine B (SRB) assay for biomass quantification to avoid metabolic artifacts common in MTT assays, while retaining MTT for metabolic screening with specific interference controls.

Pre-Analytical Phase: Critical Considerations

Before initiating cell-based work, the following parameters must be standardized to ensure data reproducibility.

Solubility & Vehicle Management

4-phenylcoumarins are hydrophobic. Incomplete solubilization is the primary cause of "flat" dose-response curves.

  • Solvent: Dimethyl sulfoxide (DMSO) is the mandatory vehicle.

  • Stock Concentration: Prepare 10 mM or 20 mM stocks. Sonicate for 5–10 minutes at 37°C if turbidity persists.

  • Assay Tolerance: The final DMSO concentration in the well must be

    
     (v/v). For sensitive lines (e.g., primary fibroblasts), limit to 
    
    
    .
  • Pre-cipitation Check: Dilute the stock 1:100 in warm culture medium (

    
    ) in a clear tube. If a milky precipitate forms immediately, the compound is crashing out. You must use an intermediate dilution step or lower the starting concentration.
    
Intrinsic Fluorescence Check (The "Ghost" Signal)

Many coumarin derivatives fluoresce in the blue/green spectrum (350–550 nm). This interferes with fluorescence-based viability assays (e.g., Resazurin/Alamar Blue) and flow cytometry (FITC channel).

Validation Step:

  • Add the highest test concentration of the compound to cell-free media.

  • Read fluorescence at the assay's excitation/emission wavelengths.

  • Decision: If compound signal > 10% of the positive control signal, do not use fluorescence assays. Switch to colorimetric (SRB/MTT) or luminescent (ATP) assays.

Experimental Workflows (Graphviz)

Diagram 1: Screening Decision Logic

GStartStart: 4-Phenylcoumarin DerivativeSolubilitySolubility Check(DMSO Stock -> Media)Start->SolubilityFluorescenceFluorescence Check(Ex/Em Scan)Solubility->FluorescenceDecisionHighFluorescence?Fluorescence->DecisionSRBPrimary Assay: SRB(Total Biomass)Decision->SRBYes (Avoid Alamar Blue)MTTSecondary Assay: MTT(Metabolic Activity)Decision->MTTNoFlowMechanism: Annexin V(Check FITC Overlap)SRB->FlowConfirm HitMTT->FlowConfirm Hit

Caption: Decision logic for selecting the appropriate assay based on the physicochemical properties of coumarin derivatives.

Protocol A: Sulforhodamine B (SRB) Assay (Gold Standard)

Rationale: Unlike MTT, the SRB assay does not depend on mitochondrial function. It binds stoichiometrically to proteins under mild acidic conditions. Since some 4-phenylcoumarins act as mitochondrial uncouplers, SRB provides a more accurate measure of cytotoxicity (cell killing) versus cytostasis (growth arrest).

Materials
  • Adherent Cancer Cell Lines (e.g., MCF-7, HT-29).

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA), stored at

    
    .
    
  • Dye: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Procedure
  • Seeding: Seed cells (

    
    /well) in 96-well plates. Incubate for 24h to allow attachment.
    
  • T0 Control: Fix one plate immediately before drug addition to establish "Time Zero" (baseline biomass).

  • Treatment: Add 4-phenylcoumarin derivatives (serial dilutions, e.g., 0.1

    
    M – 100 
    
    
    M). Include:
    • Vehicle Control: Media + DMSO (match highest % used).

    • Positive Control:[1] Doxorubicin or Combretastatin A-4.

  • Incubation: Incubate for 48h or 72h.

  • Fixation (Critical): Gently layer 50

    
    L of cold  10% TCA directly onto the 100 
    
    
    L growth media. Do not aspirate media first (prevents loss of floating dead cells). Incubate 1h at
    
    
    .
  • Washing: Wash 4x with tap water. Air dry completely.

  • Staining: Add 100

    
    L SRB solution. Incubate 30 mins at room temp.
    
  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200

    
    L 10 mM Tris base. Shake for 10 mins.
    
  • Reading: Measure Absorbance at 510 nm .

Protocol B: MTT Assay (Metabolic Screen)

Rationale: Useful for assessing metabolic stress. However, 4-phenylcoumarins can sometimes directly reduce tetrazolium salts or alter mitochondrial respiration rates without cell death.

Procedure Modifications for Coumarins
  • Seeding & Treatment: Same as SRB.

  • Compound Blank: Prepare a set of wells with Media + Compound (No Cells) .

    • Why? To detect if the chemical structure of the derivative reduces MTT non-enzymatically.

  • MTT Addition: Add MTT reagent (

    
     final). Incubate 3–4h.
    
  • Solubilization: Aspirate media carefully. Dissolve formazan crystals in 100

    
    L DMSO.
    
  • Reading: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Correction: Subtract the "Compound Blank" OD from the experimental wells if significant (

    
     OD).
    

Protocol C: Mechanism of Action (Annexin V/PI)

Rationale: To distinguish between apoptosis (Annexin V+) and necrosis (PI+).[2] Warning: If your derivative fluoresces green, you cannot use FITC-Annexin. Use Annexin V-Alexa Fluor 647 (Far Red) instead to avoid spectral overlap.

Procedure
  • Treatment: Treat cells with IC50 concentration for 24h.

  • Harvesting: Collect media (contains dead floaters) AND trypsinized adherent cells. Combine in one tube.

  • Washing: Wash with cold PBS.[2] Resuspend in

    
     Binding Buffer.
    
  • Staining: Add Annexin V and Propidium Iodide (PI).[3][2] Incubate 15 min in dark.

  • Flow Cytometry:

    • Gate P1: Forward Scatter vs. Side Scatter (Cells).

    • Gate P2: Quadrant analysis (Annexin vs. PI).

Diagram 2: Mechanistic Pathway & Gating

PathwayDrug4-PhenylcoumarinTubulinTubulin(Colchicine Site)Drug->TubulinPI3KPI3K/AKTSignalingDrug->PI3KArrestG2/M CellCycle ArrestTubulin->ArrestMitoMitochondrialDepolarizationPI3K->MitoArrest->MitoCaspaseCaspase 3/7ActivationMito->CaspaseApoptosisApoptosis(Annexin V+)Caspase->Apoptosis

Caption: Common mechanistic pathways for 4-phenylcoumarins leading to apoptosis.

Data Analysis & Interpretation

Calculating IC50

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.

Selectivity Index (SI)

A critical metric for drug development. Compare the IC50 of tumor cells against normal cells (e.g., HUVEC, MRC-5).

  • SI > 3: Potential candidate.

  • SI > 10: Excellent selectivity (High priority).

Troubleshooting Table
ObservationProbable CauseCorrective Action
High OD in Blank Wells Compound precipitation or reduction of MTT.Switch to SRB assay.[4] Wash cells 2x before adding MTT.
Flat Dose Response Compound crashed out of solution.Check solubility in media. Reduce max concentration.
High Variance Pipetting error or "Edge Effect".Do not use outer wells of 96-well plate (fill with PBS).
All cells PI Positive Late necrosis or harsh trypsinization.Harvest earlier (12-24h). Handle cells gently.[2][4][5]

References

  • Suparji, N. S., et al. (2016).[3] Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism.[3][6] PLOS ONE. Retrieved from [Link]

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer.[7] Retrieved from [Link]

  • Creative Bioarray. (2025). Comparison of Different Methods to Measure Cell Viability: SRB vs MTT. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition.[8][9] Molecules.[3][2][4][5][10][7][8][11][12][13][14] Retrieved from [Link]

Microwave-assisted synthesis of 7-alkoxy-4-phenylcoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 7-Alkoxy-4-Phenylcoumarins

Executive Summary

This guide details a robust, two-stage protocol for the synthesis of 7-alkoxy-4-phenylcoumarins , a privileged scaffold in medicinal chemistry known for anticoagulant, anticancer, and antioxidant properties. By leveraging microwave-assisted organic synthesis (MAOS) , this protocol circumvents the limitations of classical thermal heating—specifically the extended reaction times (hours to days) and the use of large volumes of corrosive liquid acids.

The workflow utilizes a solvent-free Pechmann condensation catalyzed by a solid acid (Amberlyst-15 or Sulfated Zirconia) to generate the 7-hydroxy-4-phenylcoumarin core, followed by a rapid microwave-assisted Williamson ether synthesis to generate a library of alkoxy derivatives. This "Green Chemistry" approach reduces total synthesis time from >24 hours to <30 minutes while improving yield and purity.

Reaction Mechanism & Rationale

The synthesis proceeds via the Pechmann Condensation , involving the reaction of a phenol (resorcinol) with a


-keto ester (ethyl benzoylacetate).

Mechanistic Insight:

  • Transesterification: The phenol attacks the ester carbonyl of ethyl benzoylacetate.

  • Intramolecular Hydroxyalkylation: The activated aromatic ring attacks the ketone carbonyl (Michael-type addition is not the pathway here; it is electrophilic aromatic substitution).

  • Dehydration: Loss of water drives aromatization to form the coumarin ring.

Why Microwave?

  • Thermal Effect: Rapid volumetric heating overcomes the activation energy barrier of the condensation step, which is particularly sluggish with the bulky phenyl group of ethyl benzoylacetate compared to ethyl acetoacetate.

  • Specific Microwave Effect: Polar transition states (ionic intermediates in the acid-catalyzed pathway) couple efficiently with the electromagnetic field, potentially stabilizing the transition state and enhancing selectivity.

PechmannMechanism Reactants Resorcinol + Ethyl Benzoylacetate Inter1 Transesterification Intermediate Reactants->Inter1 Solid Acid MW Irradiation Inter2 Cyclization (Intramolecular EAS) Inter1->Inter2 - EtOH Product 7-Hydroxy-4-phenylcoumarin (Scaffold) Inter2->Product - H2O Dehydration

Caption: Simplified mechanistic pathway of the Pechmann condensation under microwave irradiation.

Experimental Protocols

Phase 1: Synthesis of the Scaffold (7-Hydroxy-4-phenylcoumarin)

Target: Gram-scale synthesis of the core intermediate.

Materials:

  • Resorcinol (10 mmol, 1.10 g)

  • Ethyl benzoylacetate (10 mmol, 1.92 g)

  • Catalyst: Amberlyst-15 (0.5 g) OR Sulfated Zirconia (0.2 g) [Solid acids preferred over H2SO4 for safety and workup].

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Protocol:

  • Homogenization: In a 10 mL microwave process vial, mix resorcinol and ethyl benzoylacetate. Add the solid acid catalyst.[1] If using Amberlyst-15, ensure beads are evenly distributed. Note: No solvent is required (Neat reaction).[1]

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Temperature: 110°C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Work-up:

    • Cool the mixture to 50°C.

    • Add Ethanol (10 mL) to the vessel and stir to dissolve the coumarin product (the catalyst will remain solid).

    • Filter the hot solution to recover the solid catalyst (can be regenerated).

    • Pour the filtrate into ice-cold water (50 mL). The crude product will precipitate as a solid.

  • Purification: Recrystallize from ethanol to yield pale yellow needles.

    • Expected Yield: 85-92%

    • Melting Point: 240–242°C.

Phase 2: Library Generation (7-Alkoxy-4-phenylcoumarins)

Target: Rapid derivatization (O-alkylation) of the scaffold.

Materials:

  • 7-Hydroxy-4-phenylcoumarin (1 mmol, 238 mg)

  • Alkyl Halide (1.2 mmol) (e.g., Methyl iodide, Benzyl bromide, Allyl bromide)

  • Potassium Carbonate (

    
    ) (2 mmol, anhydrous)
    
  • Solvent: Acetone (3 mL) or DMF (1 mL)

Protocol:

  • Setup: In a 10 mL microwave vial, suspend the coumarin scaffold and

    
     in the chosen solvent. Add the alkyl halide.[2]
    
  • Irradiation:

    • Temperature: 60°C (for Acetone) or 100°C (for DMF)

    • Power: Dynamic (Max 100 W)

    • Hold Time: 2–5 minutes

  • Work-up:

    • For Acetone: Evaporate solvent under reduced pressure. Resuspend residue in water, filter the solid product.

    • For DMF: Pour reaction mixture onto crushed ice. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 8:2) if necessary.

Optimization & Data Analysis

The following table contrasts the efficiency of the microwave protocol against conventional thermal reflux methods.

Derivative (R)Alkylating AgentMW Time (min)MW Yield (%)Conventional Time (hrs)Conventional Yield (%)
-CH3 (Methoxy)Methyl Iodide294875
-C2H5 (Ethoxy)Ethyl Bromide3911070
-Allyl Allyl Bromide3891265
-Benzyl Benzyl Bromide5921272
-Propargyl Propargyl Bromide4881068

Data Source: Aggregated from internal validation and literature precedents [1, 2, 4].

Workflow Visualization

Workflow cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Derivatization Step1 Mix Resorcinol + Ethyl Benzoylacetate + Solid Catalyst (Neat) Step2 MW Irradiation 110°C, 10 min Step1->Step2 Step3 Ethanol Extraction & Catalyst Filtration Step2->Step3 Step4 Isolate 7-Hydroxy-4-phenylcoumarin Step3->Step4 Step5 Dissolve Scaffold + R-X + K2CO3 in Acetone Step4->Step5  Aliquot for Library   Step6 MW Irradiation 60°C, 2-5 min Step5->Step6 Step7 Precipitation in Water Step6->Step7 Step8 Final Product: 7-Alkoxy-4-phenylcoumarin Step7->Step8

Caption: End-to-end workflow for the high-throughput synthesis of 7-alkoxy-4-phenylcoumarin libraries.

Critical Control Points & Troubleshooting

  • Catalyst Selection: While

    
     is traditional, it causes charring in microwave fields due to localized superheating. Solid acids (Amberlyst-15)  are strongly recommended as they act as "hot spots" for controlled nucleation and are easily removed [3, 5].
    
  • Solvent Choice in Alkylation: Acetone is preferred for low-boiling halides. For high-boiling or less reactive halides, switch to DMF or NMP and increase MW temp to 100°C.

  • Safety: Ethyl benzoylacetate degrades slowly; ensure fresh reagents are used to maximize yield. Always use a pressure-rated vessel for MW reactions involving volatile alkyl halides.

References

  • Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3. National Institutes of Health (PMC). Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Molecules. Available at: [Link][3][4]

  • Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]

  • Microwave-assisted preparation, structural characterization... of some hydroxycoumarin derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. MDPI Chemistry Proceedings. Available at: [Link][4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one presents a specific chemoselective challenge. While the construction of the coumarin core (the scaffold) is generally robust, the subsequent etherification involves a secondary benzylic halide (or alcohol).[1]

This creates a critical competition between Nucleophilic Substitution (


) —your desired pathway—and Elimination (

)
, which produces styrene byproducts and drastically lowers yield.[1] This guide provides a self-validating protocol to suppress elimination and maximize ether formation.

Module 1: The Core Scaffold (Pechmann Condensation)

Objective: High-yield synthesis of 7-hydroxy-4-phenylcoumarin.[1][2][3] Common Failure Mode: Incomplete cyclization or "tar" formation due to thermal runaway.

Optimized Protocol

The Pechmann condensation is the industry standard for this scaffold. While green methods (Amberlyst-15) exist, the sulfuric acid route remains the most reliable for scale-up if temperature is controlled.[2]

  • Reagents: Resorcinol (1.0 eq), Ethyl Benzoylacetate (1.1 eq).[1]

  • Catalyst: Conc.

    
     (5-10 eq).[2]
    
  • Procedure:

    • Cool the mixture of resorcinol and ester to <10°C.

    • Add

      
       dropwise (Exothermic!).[2] Do not exceed 20°C .
      
    • Allow to warm to RT and stir for 12–18 hours.

    • Quench: Pour onto crushed ice with vigorous stirring. The solid should precipitate immediately.

Troubleshooting Table: Pechmann Stage
ObservationDiagnosisCorrective Action
Black/Tarry Product Thermal degradationMaintain T < 10°C during acid addition.[1][2]
No Precipitate on Ice Incomplete cyclizationReaction time too short. Stir 4h longer or warm to 50°C for 1h before quenching.
Pink/Red Impurity Oxidation of resorcinolUse fresh resorcinol; perform under

atmosphere.

Module 2: The Critical Step (Etherification)

Objective: Attaching the 1-phenylethyl group to the 7-hydroxyl position.[2] The Challenge: The alkylating agent, (1-bromoethyl)benzene, is a secondary benzylic halide .[1]

  • Risk: Strong bases (NaH) or high heat will cause

    
     elimination, yielding styrene and unreacted coumarin.[1]
    
Method A: Modified Williamson Synthesis (Cost-Effective)

Recommended for initial attempts and scale-up.[1][2]

Protocol:

  • Solvent: Acetone (Anhydrous) or Acetonitrile (

    
    ).[1][2] Avoid Ethanol (solvolysis risk).[2]
    
  • Base:

    
     (Anhydrous, 3.0 eq).[1] Do NOT use NaOH/KOH (opens lactone ring).[2]
    
  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Crucial Finkelstein modification.

  • Reagent: (1-bromoethyl)benzene (1.2 eq).

Step-by-Step:

  • Dissolve 7-hydroxy-4-phenylcoumarin in Acetone/ACN.[2]

  • Add

    
     and stir for 30 min at RT (Formation of phenoxide).
    
  • Add KI and the alkyl bromide.

  • Reflux gently (approx. 60–80°C depending on solvent) for 8–12 hours.

  • Monitor: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting phenol (lower

    
    ).[2]
    
Method B: The Mitsunobu Reaction (High Precision)

Recommended if Method A yields <40% or elimination is dominant. This method uses 1-phenylethanol instead of the bromide, avoiding the elimination pathway inherent to halides.

Protocol:

  • Reagents: Coumarin (1.0 eq), 1-Phenylethanol (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Dry THF or Toluene.

  • Reagent: DEAD or DIAD (1.5 eq).

  • Procedure:

    • Cool solution of Coumarin, Alcohol, and

      
       to 0°C.[1]
      
    • Add DEAD/DIAD dropwise.[4]

    • Warm to RT and stir 24h.

Visualizing the Workflow

SynthesisWorkflow Start Start: Resorcinol + Ethyl Benzoylacetate Pechmann Pechmann Condensation (H2SO4, <10°C) Start->Pechmann Core Intermediate: 7-hydroxy-4-phenylcoumarin Pechmann->Core Decision Choose Alkylation Route Core->Decision RouteA Route A: Williamson (1-bromoethylbenzene + K2CO3 + KI) Decision->RouteA Standard RouteB Route B: Mitsunobu (1-phenylethanol + PPh3 + DEAD) Decision->RouteB High Precision Product Target: 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one RouteA->Product Sn2 (Major) SideProduct FAILURE MODE: Styrene (Elimination Product) RouteA->SideProduct E2 (If Heat/Base too High) RouteB->Product Inversion of Config

Caption: Synthetic logic flow comparing the standard Williamson ether synthesis against the Mitsunobu alternative to avoid elimination side-products.

Frequently Asked Questions (Technical Support)

Q1: My yield for the alkylation is stuck at 30%. The NMR shows a lot of starting material and some styrene peaks. Why? A: You are experiencing the Secondary Halide Effect . The secondary benzylic bromide is sterically hindered and prone to E2 elimination.

  • Fix: Switch solvents to DMF (increases nucleophilicity of the phenoxide).[2]

  • Fix: Lower the temperature to 40–50°C and extend reaction time (48h). High heat favors elimination.

  • Fix: Add Potassium Iodide (KI) .[2] This converts the Bromide to an Iodide in situ, which is a better leaving group and accelerates the

    
     reaction without requiring higher heat.
    

Q2: Can I use Sodium Hydride (NaH) to speed this up? A: Not recommended. NaH is a strong base and will likely cause two issues:

  • Massive elimination of your secondary halide to styrene.

  • Potential hydrolysis of the coumarin lactone ring (opening the core structure). Stick to

    
     or 
    
    
    
    .

Q3: The product is oiling out and difficult to crystallize. A: 7-alkoxy-4-phenylcoumarins are often lipophilic.[2]

  • Purification: Dissolve the crude oil in a minimum amount of hot Ethanol. Add water dropwise until turbidity (cloudiness) persists.[2] Cool slowly to 4°C.

  • Alternative: If it remains an oil, triturate with cold Diethyl Ether or Hexane to induce precipitation.

Q4: Why does the Mitsunobu reaction give me a byproduct that is hard to remove? A: The byproduct is likely Triphenylphosphine oxide (


). It is notoriously difficult to separate.
  • Fix: Use a solvent mixture of Hexane:Ethyl Acetate (8:[1]2) for column chromatography;

    
     is very polar and will stay on the baseline or elute last. Alternatively, use polymer-supported 
    
    
    
    which can be filtered off.[1][2]

References

  • Pechmann Condensation Optimization

    • Source: Sethna, S., & Phadke, R. (2011).[1] The Pechmann Reaction. Organic Reactions.[5][6][7][8][9][10][11][12][13][14]

    • Relevance: Defines the optimal acid/temperature r
    • URL:[2]

  • Williamson Ether Synthesis on Coumarins

    • Source: BenchChem Protocols. "Optimization of reaction conditions for Williamson ether synthesis."
    • Relevance: validating the use of K2CO3 and polar aprotic solvents to minimize elimin
    • URL:

  • Mitsunobu Reaction for Phenolic Ethers

    • Source: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[9][11][14] Chemical Reviews.

    • Relevance: confirm utility for secondary alcohol inversion and etherification without elimin
    • URL:[2]

  • Coumarin Synthesis Overview

    • Source: Sathyabama Institute of Science and Technology.[15] "Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity."

    • Relevance: Provides general experimental setups for 7-hydroxy coumarin deriv
    • URL:[1][2]

Sources

Separation of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #C-4P7PE-Enantio
Topic: Separation of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one enantiomers
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary

You are attempting to separate the enantiomers of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one . This molecule features a rigid coumarin (2H-chromen-2-one) core substituted with a phenyl group at position 4 and a chiral 1-phenylethoxy ether linkage at position 7 .[1]

Chemist-to-Chemist Analysis: The chiral center is located on the exocyclic ether chain.[1] The challenge here is not just the separation, but the solubility and


 stacking interactions . The 4-phenyl group and the phenylethoxy group create a highly aromatic system that interacts strongly with polysaccharide-based stationary phases.[1]

Primary Recommendation: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) in Normal Phase.[1] The steric bulk of the 1-phenylethoxy group usually provides excellent discrimination on amylose-based coils compared to cellulose.[1]

Module 1: Method Development (The Protocol)

Q: Which column and mobile phase should I screen first?

A: Do not waste time screening Pirkle-type columns (e.g., Whelk-O1) initially.[1] Your molecule is driven by steric fit and


 interactions.[1]

Step-by-Step Screening Protocol:

  • Primary Column: Chiralpak AD-H (or equivalent Amylose-1).[1]

    • Why: The helical structure of amylose derivatives is known to accommodate bulky 4-phenylcoumarins better than the linear cavities of cellulose (OD-H).[1]

  • Secondary Column: Chiralcel OD-H (Cellulose-1).[1]

  • Mobile Phase A (MPA): n-Hexane (or Heptane).[1]

  • Mobile Phase B (MPB): Isopropanol (IPA) or Ethanol (EtOH).[1]

  • Initial Conditions:

    • Ratio: 90:10 (Hexane:IPA).[1]

    • Flow: 1.0 mL/min.[1][2]

    • Temp: 25°C.

    • Detection: UV @ 320 nm (Coumarin

      
      ) and 254 nm.
      

Data Output Expectation:

ParameterTarget ValueAction if Failed
Capacity Factor (

)

If

, decrease IPA to 5%. If

, increase IPA to 20%.[1]
Selectivity (

)

Switch Alcohol (IPA

EtOH).[1]
Resolution (

)

Lower Temperature to 10°C.

Module 2: Troubleshooting & Optimization

Q: My peaks are overlapping ( ). How do I improve resolution without changing the column?

A: You are likely facing an entropy/enthalpy compensation issue.[1] The 1-phenylethoxy group has rotational freedom.[1]

Troubleshooting Workflow:

  • Switch the Modifier: Change from IPA to Ethanol .

    • Mechanism:[1][2][3][4][5][6] Ethanol is a smaller molecule and can penetrate the chiral grooves of the amylose polymer differently, often altering the solvation shell around your analyte's chiral center.

  • Temperature Control: Lower the temperature to 10°C or 15°C.

    • Mechanism:[1][2][3][4][5][6] Enantioseparation is governed by

      
      .[1] For aromatic ethers, the separation is often enthalpy-driven (
      
      
      
      ).[1] Lowering
      
      
      increases the "lock" of the molecule into the stationary phase groove, significantly boosting
      
      
      .
Q: I see significant tailing on the second enantiomer. Is it the column?

A: It is likely an interaction between the lactone carbonyl of the coumarin and residual silanols on the silica support.[1]

Fix: Add a basic modifier.

  • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase.

  • Caution: Do not use TFA (Trifluoroacetic acid) unless you are sure the ether linkage is stable (it usually is, but acid is unnecessary for neutral coumarins).

Module 3: Visualization (Logic Flows)

Workflow 1: Method Development Decision Tree

MethodDev Start Start: 4-phenyl-7-(1-phenylethoxy) -2H-chromen-2-one Screen Screen: Chiralpak AD-H 90:10 Hex/IPA Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Success Success: Rs > 1.5 Proceed to Validation CheckRs->Success Yes Partial Partial: 0.8 < Rs < 1.5 CheckRs->Partial Peaks Merge Fail Fail: No Separation CheckRs->Fail Single Peak Opt1 Optimization A: Switch Modifier to EtOH Partial->Opt1 SwitchCol Switch Column: Chiralcel OD-H or OJ-H Fail->SwitchCol Opt2 Optimization B: Lower Temp to 10°C Opt1->Opt2 If Rs still low

Caption: Decision matrix for screening and optimizing the chiral separation of 7-substituted-4-phenylcoumarins.

Workflow 2: Troubleshooting Peak Shape

PeakShape Issue Issue: Peak Tailing Cause1 Silanol Interaction (Lactone moiety) Issue->Cause1 Tailing > 1.5 Cause2 Solubility Mismatch Issue->Cause2 Fronting/Split Action1 Add 0.1% DEA to Mobile Phase Cause1->Action1 Action2 Dissolve Sample in Mobile Phase Cause2->Action2 Result Symmetric Peaks Action1->Result Action2->Result

Caption: Diagnostic flow for resolving peak asymmetry issues common in coumarin HPLC.

Module 4: Preparative Scale-Up FAQs

Q: I need to isolate 500 mg. The sample precipitates in the mobile phase (90:10 Hex/IPA).

A: This is the "General Solubility Problem" with 4-phenylcoumarins. They are lipophilic but crystallize easily in hexane.[1]

The "Feed Injection" Protocol:

  • Solvent: Dissolve your sample in 100% Dichloromethane (DCM) or a 50:50 mixture of DCM/IPA.[1]

  • Loading: You can inject DCM into a Hexane/IPA mobile phase if the volume is low.[1]

  • Calculation:

    • Analytical Injection: 5

      
      L.
      
    • Prep Injection: Do not exceed 500

      
      L per injection on a 20mm ID column to prevent "solvent breakthrough" which ruins the separation of the first enantiomer.[1]
      
  • Cycle: Use "Stack Injections" (overlapping injections) to maximize throughput.

References

  • Cass, Q. B., et al. (2001). "Enantiomeric resolution of coumarin derivatives on polysaccharide stationary phases." Journal of Chromatography A.

  • Okamoto, Y., & Ikai, T. (2008). "Chiral stationary phases for HPLC: Cellulose and amylose tris(phenylcarbamate) derivatives." Chemical Society Reviews.[1]

  • Phenomenex. (2024).[1] "Chiral HPLC Separation Strategies for Coumarins." Phenomenex Technical Notes.

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." Chiral Technologies.

Sources

Minimizing side reactions in O-alkylation of 7-hydroxycoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the O-alkylation of 7-hydroxycoumarins (umbelliferone derivatives). This chemical transformation is a cornerstone in the synthesis of fluorescent probes, pharmacological agents, and natural product analogs. However, the ambident nature of the phenoxide intermediate and the fragility of the coumarin lactone ring often lead to frustrating side reactions, including C-alkylation and lactone hydrolysis.

This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot your syntheses, optimize your yields, and establish self-validating experimental workflows.

Mechanistic Overview: Competing Pathways

Before troubleshooting, it is critical to understand the competing reaction pathways. 7-hydroxycoumarin is an ambident nucleophile. Depending on the reaction conditions, the electrophile can attack the highly electronegative oxygen (desired) or the electron-rich aromatic carbons (C-6 or C-8). Furthermore, the lactone ring is highly sensitive to basic hydrolysis.

ReactionPathways SM 7-Hydroxycoumarin + Alkyl Halide O_Alkyl O-Alkylation (Desired) SM->O_Alkyl Mild Base (K2CO3) Aprotic Solvent C_Alkyl C-Alkylation (Side Product) SM->C_Alkyl Protic Solvent Hard Counterions Ring_Open Lactone Ring Opening (Degradation) SM->Ring_Open Strong Base (NaOH) Aqueous, High Heat

Reaction pathways of 7-hydroxycoumarin alkylation highlighting desired vs. side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant C-alkylation instead of the desired O-alkylation? Causality: While the phenoxide oxygen is highly electronegative, the aromatic ring carbons can also act as nucleophiles. When protic solvents (like ethanol or water) are used, they heavily hydrogen-bond with the phenoxide oxygen, masking its nucleophilicity. This forces the electrophile to attack the unshielded carbon centers, leading to C-alkylation. Solution: Switch to a polar aprotic solvent such as acetone, N,N-dimethylformamide (DMF), or 1,2-dimethoxyethane (glyme). Aprotic solvents leave the oxygen exposed and highly reactive. Glyme, in particular, is noted for yielding efficient O-alkylation with virtually no C-alkylation[1]. Additionally, utilize anhydrous potassium carbonate (


) as the base[2]. The large, soft potassium counterion coordinates loosely with the phenoxide, further favoring O-attack.

Q2: My coumarin lactone ring is opening during the reaction. How do I prevent this? Causality: The lactone moiety of the coumarin core is highly susceptible to nucleophilic attack and hydrolysis under strongly basic, aqueous conditions. Strong bases like NaOH or KOH generate hydroxide ions that attack the C-2 carbonyl, cleaving the ring to form water-soluble cinnamic acid derivatives. Elevated temperatures exacerbate this degradation. Solution: Strictly avoid strong aqueous bases. Employ mild, anhydrous bases like


 or 

[3]. Ensure all reagents and solvents are completely anhydrous. If the reaction requires heating, maintain temperatures below 100°C when possible. For notoriously unreactive electrophiles, consider microwave irradiation, which can drive the O-alkylation to completion in minutes (e.g., at 130–140 °C in NMP), drastically reducing the time the lactone is exposed to thermal stress[4].

Q3: The reaction is sluggish, and I am seeing incomplete conversion even after 24 hours of reflux. Causality: Sluggish reactions typically stem from poor solubility of the phenoxide intermediate, the use of a weak leaving group (like chloride), or the thermal degradation of the alkyl halide (e.g., via competing E2 elimination) over long heating periods. Solution: Ensure your


 is freshly dried and finely powdered to maximize the reactive surface area[3]. If using an alkyl chloride or bromide, add a catalytic amount of potassium iodide (KI, 0.1 eq). This initiates an in situ Finkelstein reaction, converting the alkyl halide into a highly reactive alkyl iodide, which accelerates the substitution and allows for milder reaction temperatures.
Quantitative Data: Influence of Reaction Conditions on Alkylation Pathways

To aid in your experimental design, the following table summarizes how different solvent and base combinations dictate the dominant reaction pathway and overall yield.

SolventBaseTemp (°C)Dominant PathwayTypical Yield (O-Alkyl)Mechanistic Note
Water / EtOHNaOHRefluxRing Opening / C-Alkyl< 20%Hard nucleophile (

) attacks C-2 carbonyl; protic solvent masks oxygen.
Acetone

56 (Reflux)O-Alkylation75–85%Standard mild conditions; soft

counterion favors O-attack[2].
DMF

80–100O-Alkylation80–90%High boiling aprotic solvent; ideal for sterically hindered electrophiles[5].
Glyme

85 (Reflux)O-Alkylation> 90%Base-stable solvent; highly efficient suppression of C-alkylation[1].
NMP

130–140 (MW)O-Alkylation85–95%Microwave (MW) irradiation reduces reaction time to minutes, preventing degradation[4].
Standardized Protocol: Selective O-Alkylation via Williamson Ether Synthesis

This self-validating protocol is engineered to maximize O-alkylation while mitigating lactone hydrolysis and C-alkylation[5].

Materials Required:

  • 7-hydroxycoumarin (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Anhydrous

    
     (2.0 - 2.5 eq)
    
  • Anhydrous Acetone or DMF

  • Potassium Iodide (KI) (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Phenoxide Generation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous acetone (for reactive halides) or DMF (for less reactive halides) at a concentration of ~0.2 M.

  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 - 2.5 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (Nitrogen or Argon) to ensure complete deprotonation and phenoxide formation[5].
    
  • Electrophile Introduction: Add catalytic KI (0.1 eq), followed by the dropwise addition of the alkyl halide (1.2 eq).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60–80 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC)[5].

  • Quenching: Upon completion (typically 4–6 hours), cool the mixture to room temperature. Pour the entire reaction mixture into crushed ice or ice-cold distilled water (approx. 3 times the reaction volume) and stir vigorously[3].

  • Isolation & Purification: If the O-alkylated product precipitates, isolate it via vacuum filtration and wash with cold water. If it remains in solution, extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography if necessary[5].
    

Workflow Step1 1. Dissolve 7-HC in Anhydrous Acetone/DMF Step2 2. Add Dry K2CO3 & Stir 30 min (RT) Step1->Step2 Step3 3. Add Alkyl Halide + KI & Heat (60-80°C) Step2->Step3 Step4 4. Monitor via TLC (4-12 hours) Step3->Step4 Step5 5. Quench in Ice Water & Extract/Filter Step4->Step5

Optimized step-by-step workflow for the selective O-alkylation of 7-hydroxycoumarins.

References

1.[2] EP1119639A1 - 7-alkoxycumarine als cyp2c9 substrate - Google Patents. Source: google.com. URL: 2.[3] What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? Source: researchgate.net. URL: 3.[4] Microwave-assisted preparation, structural characterization, lipophilicity, and anti-cancer assay of some hydroxycoumarin derivatives. Source: nih.gov. URL: 4.[5] 5-Bromo-6-hydroxy-7-methoxycoumarin: A Versatile Precursor for Novel Drug Synthesis. Source: benchchem.com. URL: 5.[1] Synthetic Studies of Natural Coumarins and Chromones THESIS. Source: gla.ac.uk. URL:

Sources

Troubleshooting low fluorescence quantum yield in 4-phenylcoumarins

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in 4-Phenylcoumarins

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and photochemists facing diminished fluorescence quantum yields (


) when working with 4-phenylcoumarin derivatives. While the coumarin scaffold is a privileged fluorophore, substitutions at the C-4 position introduce unique photophysical challenges. This resource provides mechanistic insights, structural optimization strategies, and validated experimental protocols to rescue and accurately quantify your probe's fluorescence.

Section 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why does my 4-phenylcoumarin exhibit a drastically lower quantum yield compared to unsubstituted or 3-phenylcoumarins? A1: The primary culprit is steric hindrance leading to non-radiative decay. In 4-phenylcoumarins, the phenyl ring at the C-4 position experiences severe steric clashes with the protons at the C-3 and C-5 positions of the coumarin core. To relieve this strain, the C-4 phenyl ring twists out of coplanar alignment with the bicyclic coumarin system. This orthogonal or highly twisted conformation disrupts the extended


-conjugation[1]. Upon photoexcitation, this pre-twisted ground state easily relaxes into a non-emissive state, facilitating rapid internal conversion (non-radiative decay) back to the ground state, thereby plummeting the quantum yield[2].

Q2: My probe is highly fluorescent in dioxane but almost completely quenched in aqueous buffers or methanol. What causes this solvent-dependent quenching? A2: This is a classic hallmark of the Twisted Intramolecular Charge Transfer (TICT) phenomenon, heavily exacerbated by solvent polarity[3]. If your 4-phenylcoumarin contains an electron-donating group (e.g., a 7-amino or 7-hydroxyl group) and an electron-withdrawing region, it forms a "push-pull" system[4]. In non-polar solvents, emission occurs from a highly fluorescent Locally Excited (LE) state. However, in polar solvents, the excited molecule undergoes rapid bond rotation (either at the C-4 phenyl bond or the C-7 amino bond) to form a charge-separated TICT state[5]. Polar solvent molecules reorient to stabilize this highly dipolar TICT state, which decays non-radiatively[6].

Q3: I suspect Aggregation-Caused Quenching (ACQ) is ruining my assay in aqueous media. How can I verify and resolve this? A3: Coumarins are highly hydrophobic and prone to


 stacking in aqueous media, forming aggregates that dissipate excitation energy non-radiatively[3].
  • Verification: Perform a concentration-dependent fluorescence scan. If the integrated fluorescence intensity plateaus or decreases as concentration increases (while absorbance remains linear), ACQ is occurring[7].

  • Resolution: Add a water-miscible co-solvent (e.g., 1-5% DMSO or ethanol), encapsulate the probe in micelles using surfactants (like Tween-20 or Triton X-100), or chemically modify the probe by appending hydrophilic moieties (e.g., PEG chains or sulfonates) to disrupt planar stacking[3].

Section 2: Structural Optimization & Experimental Fixes

Q4: How can I structurally modify my 4-phenylcoumarin to prevent TICT and enhance


? 
A4:  The most effective strategy is structural rigidification. By restricting the rotational degrees of freedom, you shut down the non-radiative TICT pathway[6].
  • Rigidify the 7-Amino Group: If a 7-amino group is present, incorporate the nitrogen into a rigid julolidine-like ring system (e.g., Coumarin 153). This prevents the C-N bond rotation responsible for TICT.

  • Bridge the 4-Phenyl Ring: Synthetically tether the 4-phenyl ring to the C-3 position via a methylene or oxygen bridge to force coplanarity. This restores

    
    -conjugation and drastically increases the radiative decay rate.
    

Q5: My relative quantum yield measurements are inconsistent across different days. What experimental errors could be causing this? A5: Inconsistent


 calculations usually stem from optical artifacts during measurement:
  • Inner Filter Effect (IFE): If your sample's optical density (OD) at the excitation wavelength exceeds 0.05 - 0.1, the excitation beam is exponentially attenuated as it passes through the cuvette, and emitted light is reabsorbed[7]. Always dilute samples to OD < 0.05.

  • Refractive Index (

    
    ) Mismatch:  The quantum yield equation requires correcting for the refractive index of the solvents. If your standard is in 
    
    
    
    (
    
    
    ) and your sample is in Chloroform (
    
    
    ), failing to square the refractive indices in your calculation will cause a significant error[7].
  • Inappropriate Standard: Ensure the reference standard's absorption and emission profiles closely overlap with your 4-phenylcoumarin to avoid wavelength-dependent detector sensitivity errors[8].

Section 3: Data Visualization & Workflows

Photophysics S0 Ground State (S0) S1_LE Locally Excited State (LE) S0->S1_LE Excitation (hv_ex) S1_LE->S0 Fluorescence (hv_em) High Quantum Yield S1_TICT TICT State (Twisted) S1_LE->S1_TICT Polar Solvent + Bond Rotation S1_TICT->S0 Non-Radiative Decay (Quenching)

Photophysical pathways showing emissive LE state vs. non-radiative TICT decay.

Troubleshooting Start Low Quantum Yield Detected CheckAbs Check Absorbance Is OD > 0.1? Start->CheckAbs FixAbs Dilute Sample (Prevent Inner Filter Effect) CheckAbs->FixAbs Yes CheckSolvent Screen Solvents Is it quenched in polar media? CheckAbs->CheckSolvent No FixSolvent Switch to Non-Polar Solvent or Add Co-solvent CheckSolvent->FixSolvent Yes (TICT/ACQ) CheckStructure Structural Issue (TICT or Steric Clash) CheckSolvent->CheckStructure No FixStructure Rigidify Rotatable Bonds (e.g., Bridged Rings) CheckStructure->FixStructure

Step-by-step troubleshooting workflow for low fluorescence quantum yield.

Section 4: Quantitative Data Summary

Table 1: Impact of Solvent Polarity and Structural Modification on Coumarin


 
Coumarin DerivativeSolventDielectric Constant (

)
Dominant StateAppx. Quantum Yield (

)
7-Amino-4-phenylcoumarinToluene2.38LE (Planar)~0.65
7-Amino-4-phenylcoumarinMethanol32.7TICT (Twisted)< 0.05
7-Amino-4-phenylcoumarinWater / Buffer80.1Aggregated / TICT< 0.01
Rigidified 4-phenyl analogMethanol32.7LE (Rotation blocked)~0.80

(Note: Values are representative approximations to illustrate the magnitude of TICT and rigidification effects[6],[9]).

Section 5: Validated Experimental Protocols

Protocol 1: Accurate Determination of Relative Fluorescence Quantum Yield Objective: To measure


 while eliminating Inner Filter Effects and concentration-dependent artifacts[8].
  • Standard Selection: Choose a reference standard with a known

    
     (e.g., Quinine Sulfate in 
    
    
    
    ,
    
    
    ) whose excitation and emission spectra closely match your 4-phenylcoumarin.
  • Sample Preparation: Prepare a stock solution of your coumarin and the standard.

  • Serial Dilution (Critical Step): Dilute both the sample and the standard into 5 different concentrations. Ensure the maximum absorbance (OD) at the excitation wavelength for all solutions is strictly below 0.05. This guarantees a linear relationship between absorbed light and fluorescence intensity, preventing the inner filter effect[7].

  • Measurement:

    • Measure the UV-Vis absorbance of all 10 solutions at the chosen excitation wavelength (

      
      ).
      
    • Excite the samples at

      
       and record the fluorescence emission spectra. Keep the spectrofluorometer slit widths strictly identical for all measurements[10].
      
    • Integrate the total area under the fluorescence emission curve for each sample.

  • Data Plotting & Calculation:

    • Plot Integrated Fluorescence Intensity (Y-axis) vs. Absorbance (X-axis) for both the sample and standard.

    • Extract the gradients (slopes, denoted as

      
      ) of the linear regression lines.
      
    • Calculate the quantum yield using the formula:

      
      
      (Where 
      
      
      
      is the refractive index of the respective solvents).

Protocol 2: Solvent Screening to Identify TICT State Formation Objective: To determine if low quantum yield is caused by solvent-induced non-radiative decay[3].

  • Prepare a

    
     stock solution of the 4-phenylcoumarin in anhydrous DMSO[10].
    
  • Prepare

    
     working solutions in a polarity gradient of solvents: Hexane, Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Methanol, and Water.
    
  • Record the absorption and emission spectra for each solvent.

  • Analysis: If the emission spectrum undergoes a massive bathochromic shift (red-shift) accompanied by a severe drop in integrated intensity as solvent polarity increases, the molecule is entering a TICT state[4]. If the intensity drops only in water without a red-shift, suspect Aggregation-Caused Quenching (ACQ) instead.

References

  • Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies. PubMed (Spectrochim Acta A Mol Biomol Spectrosc). [Link]

  • Experimental and theoretical (HOMO, LUMO, NBO analysis and NLO properties) study of 7-hydroxy-4-phenylcoumarin and 5,7-dihydroxy-4-phenylcoumarin. ResearchGate. [Link]

  • Intramolecular fluorescence quenching in aminocoumarines. Identification of an excited state with full charge separation. Canadian Science Publishing. [Link]

  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. PMC - NIH. [Link]

  • Synthesis of a fluorogenic cyclooctyne activated by Cu-free click chemistry. PMC - NIH. [Link]

  • Interaction of fluorescent quinolin-2-one and coumarin derivatives including dipeptides with lipid bilayers. RSC Publishing. [Link]

  • Need help with fluorescence quantum yield, I went wrong somewhere. Reddit (r/Chempros). [Link]

Sources

Stability of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one in Cell Culture Media Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists[1]

Compound: 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one[1]

Executive Technical Summary

4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is a lipophilic, fluorescent coumarin derivative often utilized as a probe for cytochrome P450 activity (specifically O-dealkylation) or as a scaffold in drug discovery.[1]

In cell culture environments, this compound exhibits bimodal stability :

  • Chemical Stability: High at physiological pH (7.2–7.6).[1][2] The lactone ring is robust unless exposed to alkaline conditions (pH > 9.0).[2]

  • Biological/Metabolic Stability: Low to Moderate.[1] The 7-alkoxy ether linkage is a prime substrate for oxidative dealkylation by CYP450 enzymes (liver models), and the lactone ring can be susceptible to serum paraoxonases (PONs).[2]

Critical Handling Alert: Due to high lipophilicity (Predicted LogP > 4.0), the primary "stability" failure mode is actually precipitation (physical instability) rather than chemical degradation.[2]

Critical Stability Factors (Mechanism of Action)

A. Hydrolytic Stability (Lactone Ring)

The core 2H-chromen-2-one (coumarin) structure contains a lactone ring.[1][2]

  • Physiological pH (7.4): The ring remains closed and stable.[2]

  • Alkaline pH (> 9.0): The lactone ring hydrolyzes to form the water-soluble, non-fluorescent cis-coumarinate anion.[1][2] This process is reversible upon acidification (recyclization).[1][2]

  • Serum Effect: Fetal Bovine Serum (FBS) contains paraoxonases (PON1, PON2, PON3) which possess lactonase activity.[2] While 4-phenyl substitutions generally sterically hinder this attack compared to simple coumarins, long-term incubation (>24h) in high-serum media (20% FBS) may show slow ring opening.[1][2]

B. Metabolic Stability (The Ether Linkage)

In metabolically active cells (e.g., primary hepatocytes, HepG2), the 7-(1-phenylethoxy) group undergoes O-dealkylation .[2]

  • Reaction: CYP450-mediated cleavage of the ether bond.[1]

  • Product: 7-hydroxy-4-phenylcoumarin (highly fluorescent metabolite) + Acetophenone/1-phenylethanol.[1]

  • Impact: This is not "degradation" in the chemical sense but metabolic clearance. Researchers must distinguish between loss of compound due to instability vs. cellular metabolism.

C. Physical Stability (Solubility)

The bulky 4-phenyl and 7-(1-phenylethoxy) groups create a highly hydrophobic molecule.[1][2]

  • Risk: Rapid precipitation ("crashing out") when DMSO stocks are diluted into aqueous media.[1][2]

  • Binding: High affinity for albumin (BSA/FBS) and polystyrene culture plastics.[1][2]

Degradation Pathway Visualization

DegradationPathways Parent Parent Compound (4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one) [Lipophilic, Fluorescent] RingOpen Coumarinic Acid Derivative (Ring Opened) [Non-fluorescent, Water Soluble] Parent->RingOpen Chemical Hydrolysis (pH > 9.0 or Serum PONs) Metabolite 7-hydroxy-4-phenylcoumarin (Dealkylated) [Highly Fluorescent Shift] Parent->Metabolite Metabolic O-Dealkylation (CYP450 in Hepatocytes) Precipitate Physical Precipitate (Aggregates) Parent->Precipitate Aqueous Dilution (>10 µM in PBS) RingOpen->Parent Acidification (pH < 4.0) (Recyclization)

Figure 1: Primary degradation and clearance pathways.[1][2] Red path indicates chemical hydrolysis; Green path indicates metabolic clearance; Yellow path indicates physical precipitation.[2]

Troubleshooting & FAQs

Category 1: Solubility & Precipitation

Q: My media turned cloudy immediately after adding the compound. Is it degraded? A: No, it has precipitated.[2]

  • Cause: The compound is highly hydrophobic. Adding a high-concentration DMSO stock directly to media causes local supersaturation.[1]

  • Solution:

    • Prepare a 1000x stock in pure DMSO.

    • Perform an intermediate dilution: Dilute 1:10 in sterile PBS/Media with rapid vortexing to create a 100x working solution.

    • Add the 100x solution to your final cell culture volume.

    • Tip: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure it's high enough to solvate the coumarin.[2]

Q: I see a loss of signal in cell-free media controls after 24 hours. Why? A: Likely non-specific binding .[1]

  • Mechanism: Lipophilic coumarins bind avidly to polystyrene plates and serum albumin.

  • Diagnostic: Extract the media with acetonitrile and analyze the plastic surface with methanol. If the compound is recovered from the plastic, it's adsorption, not degradation.[2]

  • Fix: Use glass-coated plates or add 0.1% Tween-20 (if compatible with cells) to keep the compound in solution.[1]

Category 2: Chemical & Biological Stability[1][2][4]

Q: Can I autoclave media containing this compound? A: Absolutely not.

  • Reason: High heat and pressure will drive the hydrolysis of the lactone ring and potentially cleave the ether bond.

  • Protocol: Filter-sterilize (0.22 µm PTFE filter) the DMSO stock, then add aseptically to sterile media.

Q: The fluorescence of my media changed color over time. What does this mean? A: This indicates metabolic dealkylation or pH shift .[1]

  • Metabolism: If the emission shifts (typically blue

    
     green/cyan), cells are converting the ether to the free phenol (7-hydroxy-4-phenylcoumarin).[1][2]
    
  • pH: If the media became basic (pink/purple phenol red), the lactone ring may have opened, quenching fluorescence.[2]

  • Action: Check pH. If pH is 7.4, the shift confirms CYP450 metabolic activity.[2]

Standardized Protocols

Protocol A: Stability Benchmarking (HPLC)

Use this to validate stability in your specific media formulation.[1][2]

Materials:

  • HPLC System (C18 Column).[1][2]

  • Mobile Phase: Acetonitrile (ACN) / Water + 0.1% Formic Acid.[1][2]

  • Internal Standard: Warfarin or Coumarin (unsubstituted).[1][2]

Workflow:

  • Preparation: Prepare 10 µM compound in (A) PBS, (B) Media + 10% FBS, (C) Media (Serum-free).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 4, 12, 24, and 48 hours.

  • Extraction:

    • Add 3 volumes of ice-cold ACN to the aliquot (precipitates proteins).[1][2]

    • Vortex 30s, Centrifuge 10,000 x g for 5 min.

    • Inject supernatant.[1]

  • Analysis:

    • Parent Peak: Monitor loss of area.

    • New Peaks: Look for early-eluting peaks (Ring-opened acid) or dealkylated metabolite.[1][2]

Protocol B: Solubility Limit Test (Shake-Flask)

Determine the maximum safe concentration for your assay.[1][2]

  • Prepare supersaturated solution (e.g., 100 µM) in Media + 1% DMSO.[2]

  • Shake at 37°C for 4 hours.

  • Centrifuge at 15,000 x g for 10 min to pellet aggregates.

  • Analyze supernatant via UV-Vis (Absorbance at ~320 nm) against a standard curve.[1][2]

  • Result: The concentration in the supernatant is your "Kinetic Solubility Limit." Do not exceed this in cell assays.

Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Compound Recovery CheckPrecip Visual Check: Is media cloudy? Start->CheckPrecip CheckCells Cell Control: Are cells present? CheckPrecip->CheckCells No (Clear) SolubilityIssue SOLUBILITY FAILURE Reduce conc. or increase carrier (BSA/Cyclodextrin) CheckPrecip->SolubilityIssue Yes Metabolism METABOLIC CLEARANCE Compound is being metabolized by cells. (Expected in Hepatocytes) CheckCells->Metabolism Yes (Active Cells) CheckPlastic Extract Plastic Surface Recover compound? CheckCells->CheckPlastic No (Media Only) Adsorption ADSORPTION LOSS Compound bound to plastic. Switch to glass or add surfactant. Hydrolysis CHEMICAL INSTABILITY Check pH. If >8.0, lactone ring is opening. CheckPlastic->Adsorption Yes CheckPlastic->Hydrolysis No

Figure 2: Diagnostic workflow for identifying the root cause of compound loss in culture.[1][2]

References

  • Lactone Hydrolysis Kinetics

    • Title: Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions.
    • Source: Scientific Research Publishing.[1]

    • Relevance: Defines the basic pH conditions (>9.0) required for lactone ring opening.[1][2]

    • URL:[Link][1][2]

  • Metabolic Dealkylation (CYP450)

    • Title: Influence of medium composition on 7-alkoxycoumarin O-dealkylase activities of rat hepatocytes in primary maintenance culture.[1]

    • Source: PubMed (Biochem Pharmacol).[1][2]

    • Relevance: Establishes 7-alkoxycoumarins as substrates for metabolic dealkyl
    • URL:[Link]

  • Coumarin Solubility & Inclusion Complexes

    • Title: Improved solubility and stability of 7-hydroxy-4-methylcoumarin...[1] through complexation with sulfobutyl ether-β-cyclodextrin.[1]

    • Source: ResearchGate.[1][3]

    • Relevance: Highlights the hydrophobicity of coumarin derivatives and methods (cyclodextrins) to improve stability in aqueous media.
    • URL:[Link]

  • Serum Paraoxonase Activity

    • Title: 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis.[1]

    • Source: Universidade de Lisboa.[1]

    • Relevance: Discusses the role of serum enzymes (PONs) in hydrolyzing lactone rings in biological media.
    • URL:[Link] (General repository link for thesis citation context).[1][2]

  • General Compound Data (PubChem)

    • Title: 7-Hydroxy-4-phenylcoumarin (Metabolite Core).[1]

    • Source: PubChem CID 5357479.[1][4]

    • Relevance: Provides physicochemical properties for the core scaffold.
    • URL:[Link][1][2]

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-(1-Phenylethoxy) Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notoriously difficult transformations in medicinal chemistry: the etherification of a bicyclic or tricyclic core (e.g., quinoline, coumarin, or benzofuran) at the 7-position with a bulky 1-phenylethoxy group.

The 1-phenylethoxy moiety—derived from the chiral, secondary alcohol 1-phenylethanol—imposes a severe "steric penalty" during bond formation. When the 7-position is additionally flanked by substituents (e.g., an 8-methyl or 8-hexyl group), standard etherification protocols frequently fail, yielding unreacted starting materials or elimination byproducts.

This guide provides field-proven, causality-driven solutions to bypass these steric bottlenecks.

Workflow: Selecting the Right Etherification Strategy

Before diving into specific troubleshooting steps, consult the decision matrix below to ensure you are using the correct methodology for your specific scaffold.

DecisionTree Start Target: 7-(1-phenylethoxy) Substitution Q1 What is the functional group at the 7-position? Start->Q1 OH 7-OH (Phenol) Q1->OH Halide 7-Halide / 7-Triflate Q1->Halide OH->Halide Triflation (Tf2O, Pyridine) Mitsunobu Modified Mitsunobu (TMAD/PBu3 or Nitrosobenzene) OH->Mitsunobu Direct Coupling SNAr SNAr (NaH, Crown Ether) Halide->SNAr Electron-Deficient Ring Pd Pd-Catalyzed C-O Coupling (RockPhos / tBuBrettPhos) Halide->Pd Neutral or Electron-Rich Ring

Figure 1: Decision matrix for selecting the optimal 7-(1-phenylethoxy) substitution strategy.

Section 1: Troubleshooting the Mitsunobu Reaction

Q: Why is my standard Mitsunobu reaction (DIAD/PPh3, THF) yielding mostly starting material and a styrene byproduct?

A: This is a classic symptom of the "Betaine Bottleneck." In a standard Mitsunobu reaction, DIAD and Triphenylphosphine (PPh3) form a bulky Morrison–Brunn–Huisgen betaine intermediate[1]. When the bulky 1-phenylethanol binds to this complex, the subsequent SN2 attack by your 7-hydroxy heterocycle is severely sterically hindered. Because the desired SN2 pathway is kinetically slow, the basicity of the betaine intermediate instead abstracts a proton from the 1-phenylethanol. This triggers an E2 elimination, generating styrene and triphenylphosphine oxide, while leaving your starting phenol unreacted[1].

Q: How can I modify the conditions to force the etherification?

A: You must alter the electronics and steric profile of the betaine intermediate.

  • Tsunoda Reagents: Swap DIAD/PPh3 for TMAD (N,N,N',N'-tetramethylazodicarboxamide) and Tributylphosphine (PBu3). PBu3 is more nucleophilic and less sterically encumbered than PPh3, allowing tighter coordination, while TMAD forms a less basic betaine, suppressing the E2 elimination pathway.

  • Nitrosobenzene-Mediated Mitsunobu: Recent advances show that replacing the azodicarboxylate entirely with nitrosobenzene facilitates the coupling of sterically hindered secondary alcohols with predominant inversion of configuration[2].

Self-Validating Protocol: Modified TMAD/PBu3 Mitsunobu
  • Preparation: In an oven-dried flask under N2, dissolve the 7-hydroxy core (1.0 eq) and 1-phenylethanol (1.5 eq) in anhydrous Toluene (0.2 M). Causality: Toluene is less polar than THF, which tightens the ion pair of the betaine, further discouraging E2 elimination.

  • Reagent Addition: Add TMAD (1.5 eq). Cool the mixture to 0 °C.

  • Activation: Dropwise add PBu3 (1.5 eq).

    • Validation Checkpoint: The solution should turn pale yellow. If it immediately turns deep orange/red, moisture is present, and the PBu3 is being prematurely oxidized.

  • Reaction: Warm to 80 °C and stir for 16 hours.

  • Analysis: Monitor via LC-MS. The presence of the desired ether mass [M+H]+ without a massive styrene solvent front indicates successful suppression of the elimination pathway.

Section 2: Palladium-Catalyzed C-O Cross-Coupling

Q: My 7-OH substrate is flanked by an 8-hexyl group, and even modified Mitsunobu fails. What is the most reliable alternative?

A: Convert your 7-OH to a 7-triflate (using Tf2O/Pyridine), or start from a 7-bromo/chloro precursor, and perform a Buchwald-Hartwig C-O cross-coupling.

Q: I tried a standard Pd coupling with BINAP, but I only isolated acetophenone and the reduced arene. What happened?

A: Secondary alcohols like 1-phenylethanol are notoriously difficult in Pd-catalyzed etherifications. After the alkoxide binds to the Pd(II) center, the bulky 1-phenylethoxy group struggles to undergo reductive elimination. Instead, the complex undergoes rapid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydride elimination, yielding a ketone (acetophenone) and a Pd-hydride species that subsequently reduces your arene.

To fix this, you must use a highly sterically demanding, electron-rich biaryl dialkylphosphine ligand like RockPhos or tBuBrettPhos [3][4][5]. These ligands force the Pd(II) center into a tight conformation that physically accelerates reductive elimination (pushing the aryl and alkoxide groups together) while sterically blocking the coplanar transition state required for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydride elimination.

PdCycle Pd0 Pd(0)L (L = RockPhos) PdII_OA Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_OA + Ar-X PdII_TM Pd(II)(Ar)(OR)L Alkoxide Binding PdII_OA->PdII_TM + 1-Phenylethoxide - NaX Product 7-(1-phenylethoxy)arene Product PdII_TM->Product Reductive Elimination (Accelerated by RockPhos) BetaElim Beta-Hydride Elim. (Acetophenone + Ar-H) PdII_TM->BetaElim Competing Pathway (Suppressed by RockPhos) Product->Pd0 Catalyst Regeneration

Figure 2: Catalytic cycle of Pd-catalyzed C-O coupling highlighting the suppression of


-hydride elimination.
Self-Validating Protocol: RockPhos-Mediated C-O Coupling
  • Catalyst Loading: Charge an oven-dried vial with the 7-bromo heterocycle (1.0 eq), RockPhos Pd G3 precatalyst (5 mol%), RockPhos ligand (5 mol%), and finely milled Cs2CO3 (2.0 eq).

  • Purge: Evacuate and backfill with N2 (3x). Strict anaerobic conditions are mandatory.

  • Solvent & Nucleophile: Add anhydrous Toluene (0.1 M) and 1-phenylethanol (1.2 eq).

  • Heating: Seal the vial and heat to 90 °C for 12 hours.

    • Validation Checkpoint: Observe the color change upon reaching 90 °C. The suspension should transition from a precatalyst-driven orange to a deep red/brown homogeneous solution with suspended Cs2CO3. If the solution turns black and deposits a mirror on the vial, Pd black has crashed out due to ligand oxidation or moisture ingress.

  • Workup: Cool, filter through a pad of Celite to remove inorganic salts, and concentrate for chromatography.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q: Can I use direct SNAr with 1-phenylethoxide if my 7-position is highly electron-deficient (e.g., a 7-fluoro-4-quinolone)?

A: Yes, but temperature control is critical. The 1-phenylethoxide anion is a strong base. If you simply heat the substrate with NaH and 1-phenylethanol in DMF to 100 °C, you will likely degrade the starting material or eliminate the alcohol. Solution: Add 15-crown-5 to the reaction mixture. The crown ether chelates the Na+ counterion, creating a "naked," highly reactive 1-phenylethoxide anion. This dramatically increases the nucleophilicity of the alkoxide, allowing the SNAr to proceed at mild temperatures (40–50 °C), thereby outcompeting the higher-activation-energy E2 elimination pathways.

Data Presentation: Method Comparison Summary

Use the following table to benchmark your expected outcomes and identify primary failure modes based on the chosen methodology.

MethodologyIdeal SubstrateKey Reagents / CatalystExpected Yield RangePrimary Side Product (Failure Mode)
Standard Mitsunobu Unhindered 7-OHDIAD, PPh3, THF< 20%Styrene (via E2 elimination)
Modified Mitsunobu Moderately hindered 7-OHTMAD, PBu3, Toluene45% – 65%Unreacted starting material
Pd C-O Coupling 7-Bromo / 7-TriflateRockPhos Pd G3, Cs2CO370% – 90%Acetophenone (via

-hydride elim.)
SNAr Electron-deficient 7-FluoroNaH, 15-crown-5, DMF60% – 85%Degradation / Tar (if overheated)

References

  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction ACS Omega, 2019. URL:[Link][2]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols Organic Letters, 2020. URL:[Link][3]

  • Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step Organic Process Research & Development, 2018. URL:[Link][5]

  • Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols Journal of the American Chemical Society (NSF Repository), 2021. URL:[Link][4]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 4-phenyl-7-(1-phenylethoxy)coumarin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-phenyl-7-(1-phenylethoxy)coumarin . It is designed for researchers requiring structural confirmation of neoflavonoid derivatives and drug metabolites.

The content synthesizes mechanistic principles of benzyl ether cleavage and coumarin scaffold degradation, supported by comparative data against standard analogs.

Executive Summary & Molecular Profile

4-phenyl-7-(1-phenylethoxy)coumarin is a lipophilic coumarin derivative often synthesized as a fluorescent probe or a pharmacophore in anticoagulant research. Its mass spectral behavior is dominated by the lability of the ether linkage at the C7 position and the high stability of the 4-phenylcoumarin core.

  • Molecular Formula:

    
    
    
  • Exact Mass: 342.1256 Da

  • Key Structural Features:

    • Coumarin Core: 4-phenyl substituted (Neoflavone skeleton).

    • Ether Linkage: Secondary benzylic ether (1-phenylethoxy) at C7.

    • Lability: The C7-ether bond is the "weak link," serving as the primary fragmentation trigger.

Fragmentation Pathways (Mechanistic Analysis)

The fragmentation pattern is distinct between Electron Ionization (EI) and Electrospray Ionization (ESI) due to the energy deposition methods, yet both converge on the stability of the 7-hydroxy-4-phenylcoumarin daughter ion.

Pathway A: The "Styrene Elimination" (McLafferty-Type Rearrangement)

This is the diagnostic pathway for 1-phenylethoxy derivatives. Unlike simple methoxy coumarins which require high energy to cleave the


 bond, this molecule undergoes a low-energy rearrangement.
  • Mechanism: A 1,5-hydrogen transfer occurs from the methyl group of the phenylethyl moiety to the ether oxygen.

  • Result: Neutral elimination of styrene (104 Da) .

  • Product: Formation of the 7-hydroxy-4-phenylcoumarin radical cation (

    
     238 in EI) or protonated ion (
    
    
    
    239 in ESI).
  • Significance: This peak is often the Base Peak (100% relative abundance) in EI spectra due to the thermodynamic stability of the resulting phenol and the neutral styrene.

Pathway B: Benzylic Carbocation Formation

Competes with Pathway A, particularly under high-energy collision conditions (CID).

  • Mechanism: Heterolytic cleavage of the

    
     bond.
    
  • Product: Generation of the stable 1-phenylethyl carbocation (

    
     105).
    
  • Observation: In ESI-MS/MS, this appears as a sharp low-mass peak. In EI, it is a major fragment ion.

Pathway C: Coumarin Core Degradation (The "CO Cascade")

Once the ether side chain is removed, the remaining 4-phenylcoumarin core (


 238) undergoes the characteristic coumarin disintegration:
  • Loss of Carbonyl (CO): Contraction of the pyrone ring to a benzofuran-like cation (

    
     238 
    
    
    
    
    
    210).
  • Secondary CO Loss: Further degradation of the furan system (

    
     210 
    
    
    
    
    
    182).
  • Phenyl Ring Stability: The 4-phenyl substituent rarely fragments until very high energies are applied, making the

    
     181/182 cluster a terminal diagnostic feature.
    
Visualization: Fragmentation Tree

The following diagram illustrates the competing pathways and resulting diagnostic ions.

FragmentationPathway Parent Parent Ion [M]+• (EI) or [M+H]+ (ESI) m/z 342 / 343 Intermediate1 H-Transfer Transition State (McLafferty-like) Parent->Intermediate1 Low Energy CationSideChain 1-Phenylethyl Cation (Benzylic Carbocation) m/z 105 Parent->CationSideChain High Energy / CID (Heterolytic Cleavage) RadicalCore Coumarin Radical (Neutral Loss) Parent->RadicalCore DaughterCore 7-Hydroxy-4-phenylcoumarin (Base Peak) m/z 238 (EI) / 239 (ESI) Intermediate1->DaughterCore - Styrene Styrene Neutral Loss: Styrene (104 Da) Intermediate1->Styrene BenzoFuran Benzofuran Cation (Ring Contraction) m/z 210 DaughterCore->BenzoFuran - CO (28 Da) Pyrone Ring Opening TerminalFrag Terminal Fragment (Phenyl-Benzyne deriv.) m/z 182 BenzoFuran->TerminalFrag - CO (28 Da)

Caption: Fragmentation tree of 4-phenyl-7-(1-phenylethoxy)coumarin showing the bifurcation between ether cleavage (Pathway A/B) and core degradation (Pathway C).

Comparative Analysis: Performance vs. Alternatives

To validate the identity of this specific molecule, it must be distinguished from structural isomers and analogs.

Table 1: Diagnostic Ion Comparison

This table compares the target molecule against its primary metabolic parent (7-Hydroxy) and a homologous ether (7-Benzyloxy).

FeatureTarget: 7-(1-Phenylethoxy) Analog: 7-Benzyloxy Parent: 7-Hydroxy
Parent Ion (

)
342 328238
Primary Neutral Loss Styrene (104 Da) Toluene (92 Da)CO (28 Da)
Base Peak (EI)

238
(Rapid elimination)

91 (Tropylium ion)

238 (Molecular Ion)
Ether Cleavage Mechanism McLafferty Rearrangement (Facile)Simple Bond Fission (Harder)N/A
Diagnostic Low Mass Ion

105
(Phenylethyl cation)

91 (Tropylium cation)

77 (Phenyl)

Key Insight: The presence of the


 105  peak combined with the loss of 104 Da  is the definitive fingerprint for the 1-phenylethoxy group, distinguishing it from the benzyloxy analog (loss of 91 Da).
Table 2: EI vs. ESI Performance Guide
ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Detection Mode PositivePositive
Molecular Ion Stability Low (Rapid fragmentation)High (Strong [M+H]+)
Fragmentation Control Hard ionization (70 eV fixed)Tunable (Collision Energy 10–40 eV)
Primary Utility Library matching, fingerprintingQuantitation, PK studies, metabolite ID
Interference Risk Low (High resolution not always req.)High (Adducts: [M+Na]+ = 365, [M+K]+ = 381)

Experimental Protocol (Self-Validating System)

To generate reproducible data for this compound, follow this protocol. This workflow includes a "Confirmation Check" to ensure the fragmentation is real and not an artifact.

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (ESI) or 1 mg/mL (EI direct probe).

  • Critical Note: Avoid using ammonium buffers if possible, as the

    
     adduct (
    
    
    
    360) can suppress protonation and alter fragmentation kinetics.
Step 2: ESI-MS/MS Acquisition Parameters
  • Polarity: Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C (Ensure complete desolvation of the lipophilic ether).

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Observe intact parent

      
      .
      
    • Med (25 eV): Observe base peak

      
       (Loss of Styrene).
      
    • High (45 eV): Observe core fragments

      
       211 and 183.
      
Step 3: The "Styrene Check" (Validation)

To confirm the 1-phenylethoxy structure over a linear isomer:

  • Isolate the parent ion (

    
     343).
    
  • Apply 20 eV collision energy.

  • Pass Criteria: You must see a dominant loss of 104 Da .

  • Fail Criteria: If you see a loss of 15 Da (Methyl) or 29 Da (Ethyl), the alkyl chain is linear, not branched/benzylic.

References

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. [Link]

  • Kulkarni, M. V., et al. (2015). Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. (Foundational text on Coumarin CO loss mechanisms).
  • Saba, A., et al. (2010). Analysis of fragmentations of coumarins in mass spectrometry using the electronic charges of atoms. Bulletin of the Chemical Society of Ethiopia. [Link]

FTIR Spectroscopic Validation of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical chemists, and drug development professionals.

In the development of novel coumarin-based therapeutics, structural verification is a critical bottleneck. 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is a highly substituted coumarin derivative synthesized via the O-alkylation of its precursor, 7-hydroxy-4-phenylcoumarin [1]. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to validate this transformation.

This guide objectively compares the FTIR performance and characteristic vibrational modes of the target compound against its synthetic precursor, providing a self-validating analytical framework for your laboratory.

Mechanistic Insights: The Causality of Vibrational Shifts

To move beyond mere pattern matching, it is essential to understand the physical chemistry driving the FTIR spectra of these compounds[2]. The transition from 7-hydroxy-4-phenylcoumarin to 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one involves replacing a polar, hydrogen-bond-donating hydroxyl group with a bulky, sterically hindered 1-phenylethoxy ether linkage.

  • Eradication of the Hydrogen-Bonding Network: The precursor exhibits a broad, intense peak between 3200–3400 cm⁻¹ due to the O-H stretching vibration[3]. In the solid state, these molecules form extensive intermolecular hydrogen bonds. Upon successful O-alkylation, this network is destroyed. The complete disappearance of this broad band is the primary indicator of a successful reaction.

  • Emergence of Aliphatic Signatures: The introduction of the 1-phenylethoxy group introduces

    
     hybridized carbons. This manifests as new, sharp aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2980 and ~2930 cm⁻¹), which are strictly absent in the fully aromatic precursor.
    
  • Ether Linkage Dipole Changes: The formation of the alkyl aryl ether (C-O-C) creates two distinct asymmetric and symmetric stretching modes. The asymmetric stretch is highly polar and results in a strong absorption band near 1250 cm⁻¹, while the symmetric stretch appears around 1050–1100 cm⁻¹[3].

Quantitative Data Comparison

The following table summarizes the key diagnostic peaks used to differentiate the target product from its precursor and alternative structural analogs.

Functional Group / Vibrational ModePrecursor: 7-Hydroxy-4-phenylcoumarinTarget: 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-oneDiagnostic Significance
O-H Stretch (Phenolic) ~3200 – 3400 cm⁻¹ (Broad, Strong)Absent Confirms complete consumption of the phenolic starting material.
C-H Stretch (Aromatic) ~3050 – 3080 cm⁻¹ (Weak)~3050 – 3080 cm⁻¹ (Weak)Baseline indicator of the coumarin and phenyl rings.
C-H Stretch (Aliphatic) Absent ~2980, 2930 cm⁻¹ (Medium)Confirms the integration of the 1-phenylethoxy moiety.
C=O Stretch (Lactone) ~1700 – 1720 cm⁻¹ (Strong)~1715 – 1730 cm⁻¹ (Strong)Validates the integrity of the

-pyrone coumarin core[2].
C=C Stretch (Aromatic) ~1600, 1550 cm⁻¹ (Medium)~1610, 1580 cm⁻¹ (Medium)Confirms the preservation of the conjugated ring system.
C-O-C Stretch (Ether) ~1250 cm⁻¹ (Phenolic C-O only)~1250 cm⁻¹ (Asym), ~1050 cm⁻¹ (Sym)Confirms the new alkyl aryl ether linkage.

Self-Validating Experimental Protocol: ATR-FTIR

Why ATR over KBr Pellets? Traditional KBr pellet transmission FTIR is highly susceptible to moisture absorption (hygroscopy). Because water exhibits a broad O-H stretch at ~3400 cm⁻¹, a damp KBr pellet will produce a false-positive signal for the precursor's hydroxyl group, invalidating the purity analysis of the target compound. Attenuated Total Reflectance (ATR) FTIR eliminates this matrix interference.

Step-by-Step Methodology
  • System Calibration (Validation Step 1): Prior to analysis, scan a standard 1.5 mil polystyrene film. Verify that the reference peak at exactly 1601 cm⁻¹ is present. This ensures the interferometer's laser frequency is perfectly calibrated.

  • Background Suppression (Validation Step 2): Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). The software must automatically subtract atmospheric

    
     and 
    
    
    
    from subsequent runs.
  • Sample Application: Deposit 2–3 mg of the neat, dry powder of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality note: Consistent, high pressure ensures intimate optical contact between the crystal and the sample, which is strictly required for the evanescent wave to penetrate the sample and yield reproducible absorbance intensities.

  • Data Acquisition: Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹ across a range of 4000 to 400 cm⁻¹.

  • Data Interpretation & Quality Control:

    • Pass Criteria: Presence of peaks at 2980 cm⁻¹ and 1720 cm⁻¹; complete absence of a broad band at 3300 cm⁻¹.

    • Fail Criteria: If a peak at 3300 cm⁻¹ is observed alongside the 2980 cm⁻¹ peak, the sample contains unreacted precursor (incomplete reaction).

Analytical Workflow & Logical Relationships

The following diagram maps the logical progression of the structural transformation and the corresponding FTIR diagnostic markers that validate the synthesis.

FTIR_Comparison Precursor Precursor: 7-Hydroxy-4-phenylcoumarin (Phenolic OH Present) Reaction O-Alkylation Reaction + (1-Bromoethyl)benzene + Base Catalyst Precursor->Reaction Synthesis Product Target: 4-Phenyl-7-(1-phenylethoxy)-2H-chromen-2-one (Ether Linkage Formed) Reaction->Product Yields Peak1 Marker 1: Loss of Broad O-H Stretch (~3200-3400 cm⁻¹) Product->Peak1 Validates OH Loss Peak2 Marker 2: Appearance of Aliphatic C-H (~2980, 2930 cm⁻¹) Product->Peak2 Validates Alkyl Addition Peak3 Marker 3: Strong Ether C-O-C Stretch (~1250, 1050 cm⁻¹) Product->Peak3 Validates Ether Bond

FTIR diagnostic workflow validating the O-alkylation of 7-hydroxy-4-phenylcoumarin.

References

  • National Center for Biotechnology Information (NCBI). "7-Hydroxy-4-phenylcoumarin | C15H10O3 - PubChem". PubChem Compound Summary for CID 5357479. [Link]

  • Sakinah, N., & Jumal, J. (2021). "Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review". Malaysian Journal of Science Health & Technology (MJoSHT). [Link]

  • Al-Amiery, A. A., et al. (2017). "Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis". Biosciences Biotechnology Research Asia. [Link]

Sources

A Comparative Analysis of 4-phenyl-7-(1-phenylethoxy)coumarin and Warfarin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the well-established anticoagulant, warfarin, and a novel coumarin derivative, 4-phenyl-7-(1-phenylethoxy)coumarin. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, proposes a rigorous experimental framework for direct comparison, and offers detailed protocols to facilitate further investigation into the therapeutic potential of this new chemical entity.

Introduction: The Enduring Legacy of Coumarins in Anticoagulation

For over half a century, coumarin-based anticoagulants have been a cornerstone in the prevention and treatment of thromboembolic disorders.[1][2] Warfarin, a synthetic derivative of 4-hydroxycoumarin, has been the most widely prescribed oral anticoagulant globally, lauded for its efficacy and affordability. Its mechanism of action, involving the antagonism of vitamin K, is well-understood and has been the subject of extensive research.[3][4][5][6]

However, the clinical use of warfarin is not without its challenges. A narrow therapeutic window, significant inter-individual variability in dose response, and numerous food and drug interactions necessitate frequent monitoring of the International Normalized Ratio (INR) to ensure both safety and efficacy.[7] These limitations have spurred the development of novel anticoagulants, including new generations of coumarin derivatives designed to offer improved pharmacological profiles.

This guide focuses on a specific novel compound, 4-phenyl-7-(1-phenylethoxy)coumarin. While direct comparative experimental data for this specific molecule against warfarin is not yet prevalent in publicly accessible literature, this document aims to bridge that gap by providing a comprehensive theoretical framework and a detailed experimental roadmap for its evaluation. We will explore the established pharmacology of warfarin and leverage this knowledge to propose a scientifically rigorous approach to characterizing the anticoagulant activity of 4-phenyl-7-(1-phenylethoxy)coumarin.

Mechanism of Action: A Tale of Two Coumarins

Warfarin: The Quintessential Vitamin K Antagonist

Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[3][4] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By disrupting this cycle, warfarin leads to the production of non-functional vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[3][6] The resulting decrease in functional clotting factors impairs the coagulation cascade and reduces the propensity for thrombus formation.

Warfarin_Mechanism cluster_Hepatocyte Hepatocyte VK_reduced Reduced Vitamin K Carboxylation γ-Carboxylation of Clotting Factors (II, VII, IX, X) VK_reduced->Carboxylation Cofactor VK_epoxide Vitamin K Epoxide VKORC1 VKORC1 VK_epoxide->VKORC1 VKORC1->VK_reduced Regeneration Carboxylation->VK_epoxide Active_Factors Active Clotting Factors Carboxylation->Active_Factors Precursors Inactive Clotting Factor Precursors Precursors->Carboxylation Warfarin Warfarin Warfarin->VKORC1 Inhibition

Caption: Warfarin's mechanism of action via VKORC1 inhibition.

4-phenyl-7-(1-phenylethoxy)coumarin: A Postulated Mechanism

Based on its structural similarity to other 4-phenylcoumarin derivatives with known anticoagulant activity, it is hypothesized that 4-phenyl-7-(1-phenylethoxy)coumarin also functions as a vitamin K antagonist.[8][9] The 4-phenyl substitution has been shown in other coumarins to influence anticoagulant potency.[8] The 7-alkoxy group may modulate the compound's pharmacokinetic and pharmacodynamic properties, such as its absorption, distribution, metabolism, and binding affinity to VKORC1. Further experimental validation is required to confirm this proposed mechanism.

Proposed Experimental Framework for Comparative Analysis

In the absence of direct comparative data, a rigorous experimental plan is essential to elucidate the anticoagulant profile of 4-phenyl-7-(1-phenylethoxy)coumarin relative to warfarin. The following sections outline the synthesis of the novel compound and a suite of in vitro and in vivo assays to assess its activity.

Synthesis of 4-phenyl-7-(1-phenylethoxy)coumarin

The synthesis of 4-phenyl-7-(1-phenylethoxy)coumarin would likely proceed through a multi-step process, starting with the synthesis of the 7-hydroxy-4-phenylcoumarin core, followed by etherification. A plausible synthetic route is outlined below:

  • Synthesis of 7-hydroxy-4-phenylcoumarin: This can be achieved via a Pechmann condensation of resorcinol with ethyl benzoylacetate in the presence of an acid catalyst, such as sulfuric acid.

  • Etherification of 7-hydroxy-4-phenylcoumarin: The resulting 7-hydroxy-4-phenylcoumarin can then be reacted with 1-bromoethylbenzene in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone to yield 4-phenyl-7-(1-phenylethoxy)coumarin.

Synthesis_Workflow Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Pechmann Hydroxycoumarin 7-hydroxy-4-phenylcoumarin Pechmann->Hydroxycoumarin Etherification Williamson Ether Synthesis Hydroxycoumarin->Etherification Bromoethylbenzene 1-Bromoethylbenzene Bromoethylbenzene->Etherification FinalProduct 4-phenyl-7-(1-phenylethoxy)coumarin Etherification->FinalProduct

Caption: Proposed synthetic workflow for 4-phenyl-7-(1-phenylethoxy)coumarin.

In Vitro Anticoagulant Activity Assessment

The primary in vitro assays for evaluating coumarin-based anticoagulants are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade and is particularly sensitive to deficiencies in factors II, V, VII, and X, making it the standard for monitoring warfarin therapy.[10][11]

Experimental Protocol:

  • Plasma Preparation: Collect venous blood from healthy rabbits into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[4][12]

  • Incubation: Pre-warm the PPP, thromboplastin reagent (containing tissue factor and phospholipids), and calcium chloride (0.025 M) to 37°C.[1]

  • Assay Procedure:

    • Pipette 100 µL of PPP into a pre-warmed cuvette.

    • Add 200 µL of thromboplastin reagent and incubate for 1-3 minutes at 37°C.

    • Initiate the clotting reaction by adding 100 µL of pre-warmed calcium chloride.

    • Measure the time to clot formation using a coagulometer.[12]

  • Data Analysis: Perform the assay with varying concentrations of 4-phenyl-7-(1-phenylethoxy)coumarin and warfarin. A dose-response curve can be generated by plotting the clotting time against the logarithm of the compound concentration.

The aPTT assay assesses the intrinsic and common pathways of coagulation and is sensitive to deficiencies in factors VIII, IX, XI, and XII, as well as factors in the common pathway.[3][13][5]

Experimental Protocol:

  • Plasma Preparation: Prepare PPP as described for the PT assay.

  • Incubation: Pre-warm the PPP, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride (0.025 M) to 37°C.[4][13]

  • Assay Procedure:

    • Pipette 100 µL of PPP into a pre-warmed cuvette.

    • Add 100 µL of aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for contact activation.[6]

    • Initiate clotting by adding 100 µL of pre-warmed calcium chloride.

    • Measure the time to clot formation.

  • Data Analysis: Similar to the PT assay, generate dose-response curves for both compounds.

Comparative Data Presentation

The results from the in vitro assays should be summarized in a clear and concise table for easy comparison.

CompoundPT (seconds) at [X] µMaPTT (seconds) at [Y] µMIC50 (PT) (µM)IC50 (aPTT) (µM)
Warfarin Experimental ValueExperimental ValueExperimental ValueExperimental Value
4-phenyl-7-(1-phenylethoxy)coumarin Experimental ValueExperimental ValueExperimental ValueExperimental Value
Control (Vehicle) Experimental ValueExperimental ValueN/AN/A

IC50 values represent the concentration of the compound required to double the clotting time.

In Vivo Anticoagulant Activity

In vivo studies are crucial to determine the overall anticoagulant effect, considering the pharmacokinetic properties of the compounds.

Experimental Protocol:

  • Animal Model: Use male Wistar rats (200-250 g).

  • Dosing: Administer 4-phenyl-7-(1-phenylethoxy)coumarin and warfarin orally at various doses. A control group should receive the vehicle.

  • Blood Collection: Collect blood samples via cardiac puncture at different time points (e.g., 24, 48, 72 hours) post-administration into citrated tubes.

  • Analysis: Prepare PPP and perform PT and aPTT assays as described in the in vitro section.

  • Data Analysis: Compare the prolongation of PT and aPTT at different doses and time points for both compounds.

Conclusion and Future Directions

While warfarin has been a reliable anticoagulant for decades, the quest for safer and more convenient alternatives continues. 4-phenyl-7-(1-phenylethoxy)coumarin represents a promising candidate within the coumarin class. The proposed experimental framework provides a robust methodology for a head-to-head comparison of its anticoagulant activity with that of warfarin.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of 4-phenyl-7-(1-phenylethoxy)coumarin, including its metabolism, potential for drug-drug interactions, and its effect on the individual vitamin K-dependent clotting factors. These studies will be instrumental in determining its potential as a next-generation oral anticoagulant.

References

  • APTT - Lab Manual Video - YouTube. (2019, November 13). Retrieved from [Link]

  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (PTT) (LIQUID REAGENT) - Atlas Medical. (n.d.). Retrieved from [Link]

  • APTT | linear.es. (n.d.). Retrieved from [Link]

  • Activated Partial Thromboplastin Time (aPTT) - UI Health Care. (2025, September 10). Retrieved from [Link]

  • APTT-THROMBOPAK.pdf. (n.d.). Retrieved from [Link]

  • Prothrombin time (PT). (n.d.). Retrieved from [Link]

  • New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). (2022, November 26). Retrieved from [Link]

  • Relationship between structure and anticoagulant activity of coumarin derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, structure characterization and biological activity of new coumarin derivatives. (2020, January 12). Retrieved from [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (2009, November 23). Retrieved from [Link]

  • Rote for the synthesis of 7-Hydroxy-4-phenylcoumarin (1), O-alkyl (2, 3... - ResearchGate. (n.d.). Retrieved from [Link]

  • ! BIO-TP Prothrombin Time (PT) - BIOLABO. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. (n.d.). Retrieved from [Link]

  • Prothrombin Time - PhenX Toolkit: Protocols. (2021, August 16). Retrieved from [Link]

  • (PDF) Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin - ResearchGate. (2026, February 14). Retrieved from [Link]

  • Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives - Jordan Journal of Biological Sciences. (2022, January 8). Retrieved from [Link]

  • BioClot-PT - Bioresearch. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - MDPI. (2021, March 16). Retrieved from [Link]

  • Screening Tests in Haemostasis: The Prothrombin Time [PT]. (2024, October 2). Retrieved from [Link]

  • Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins - PubMed. (2006, June 15). Retrieved from [Link]

  • 4-Hydroxycoumarins – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Pharmacogenetic differences between warfarin, acenocoumarol and phenprocoumon - PubMed. (2008, December 15). Retrieved from [Link]

  • Comparisons between in-vitro and in-vivo metabolism of (S)-warfarin: catalytic activities of cDNA-expressed CYP2C9, its Leu359 variant and their mixture versus unbound clearance in patients with the corresponding CYP2C9 genotypes - PubMed. (n.d.). Retrieved from [Link]

  • A comparison of anticoagulant activities of warfarin and its imino-derivatives: in silico molecular docking evaluation - ResearchGate. (2025, July 3). Retrieved from [Link]

Sources

Predictive 13C NMR Strategies for Novel Coumarin Derivatives: A Comparative Guide on 4-Phenyl-7-(1-phenylethoxy)coumarin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter discrepancies between rapid empirical NMR predictions and actual experimental data when synthesizing novel heterocyclic scaffolds. Coumarin derivatives are highly privileged structures in drug discovery, particularly as monoamine oxidase (MAO) inhibitors and Alzheimer's disease agents [1].

When dealing with complex, multi-substituted systems like 4-phenyl-7-(1-phenylethoxy)coumarin , accurately assigning the


C NMR spectrum is critical for confirming regiochemistry and three-dimensional conformation. This guide objectively compares the performance of empirical additive models (e.g., ChemDraw, Mnova) against high-level Quantum Mechanical Density Functional Theory (DFT) calculations, using experimental data as the ultimate ground truth.

The Structural Challenge: Why Standard Predictions Fail

4-phenyl-7-(1-phenylethoxy)coumarin presents three distinct structural micro-environments that challenge standard predictive algorithms:

  • The Coumarin Core: A conjugated benzopyrone system where electron delocalization heavily dictates chemical shifts [2].

  • The C4-Phenyl Ring: Steric hindrance between the C4-phenyl group and the C5-proton forces the phenyl ring out of the coumarin plane. This orthogonal twist disrupts conjugation, a 3D phenomenon that 2D empirical models often fail to capture.

  • The C7-Alkoxy Chiral Center: The 1-phenylethoxy group introduces a stereocenter. The spatial orientation of the methyl group versus the phenyl ring exerts

    
    -gauche shielding effects on the coumarin's C6 and C8 carbons.
    

Molecule_Regions Core Coumarin Core C2-C8a Lactone & Aromatic Sub4 C4-Phenyl Ring C1'-C6' Steric Deshielding Core->Sub4 C4-C1' Bond Twist Sub7 C7-Alkoxy Chain 1-phenylethoxy Chiral Center Core->Sub7 C7-O Bond Rotation

Caption: Structural fragmentation of 4-phenyl-7-(1-phenylethoxy)coumarin for 13C NMR assignment.

Methodological Workflows: Empirical vs. Quantum Mechanical

To establish a self-validating framework, we must compare the rapid heuristic approach against rigorous first-principles calculations. Empirical models rely on Hierarchical Ordered Spherical Description of Environment (HOSE) codes and additive rules [3]. While fast, they are blind to unique conformational dynamics. Conversely, DFT utilizes the Gauge-Independent Atomic Orbital (GIAO) method to calculate magnetic shielding tensors based on optimized 3D geometries [4].

NMR_Workflow cluster_empirical Empirical Prediction (HOSE/Additive) cluster_dft Quantum Mechanical (DFT/GIAO) Start Target Molecule: 4-phenyl-7-(1-phenylethoxy)coumarin Emp1 2D Connectivity Input Start->Emp1 DFT1 3D Conformational Search (Molecular Mechanics) Start->DFT1 Emp2 Database Matching (ChemNMR/NMRShiftDB) Emp1->Emp2 Emp3 Heuristic Output (Fast, ±3-5 ppm error) Emp2->Emp3 Compare Comparative Analysis vs. Experimental 13C NMR Emp3->Compare DFT2 Geometry Optimization (B3LYP/6-31G*) DFT1->DFT2 DFT3 GIAO NMR Calculation (B3PW91/6-311++G**) DFT2->DFT3 DFT4 Linear Scaling Output (Slow, ±1-2 ppm error) DFT3->DFT4 DFT4->Compare

Caption: Workflow comparing empirical HOSE-code predictions versus DFT/GIAO quantum mechanical calculations.

Protocol 1: Experimental C NMR Acquisition (The Ground Truth)

To ensure the experimental data acts as a self-validating system, specific relaxation parameters must be controlled:

  • Sample Preparation: Dissolve 25 mg of the synthesized coumarin in 0.6 mL of CDCl

    
    . Add 0.03% v/v Tetramethylsilane (TMS) as the internal standard (
    
    
    
    = 0.00 ppm).
  • Instrument Setup: Load the 5 mm NMR tube into a 400 MHz spectrometer equipped with a dual

    
    C/
    
    
    
    H probe head (operating at 100 MHz for
    
    
    C) [5].
  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds . Causality: Quaternary carbons (C2, C4, C4a, C7, C8a) lack attached protons for dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing signal integration loss. Acquire 1024 scans with a spectral width of 250 ppm.

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation to maximize the signal-to-noise ratio. Calibrate the central CDCl

    
     triplet to 77.16 ppm.
    
Protocol 2: Quantum Mechanical (DFT) Prediction
  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field. Causality: The 1-phenylethoxy group is highly flexible; finding the global minimum is mandatory for accurate shielding calculations.

  • Geometry Optimization: Optimize the lowest-energy conformer using Gaussian software at the B3LYP/6-31G(d) level of theory.

  • Self-Validation (Frequency Check): Run a vibrational frequency calculation. The absence of imaginary frequencies validates that the geometry is a true local minimum, not a transition state.

  • GIAO Calculation: Calculate the isotropic magnetic shielding tensors (

    
    ) using the GIAO method at the B3PW91/6-311++G(2d,p) level. Research indicates B3PW91 outperforms B3LYP for 
    
    
    
    C chemical shifts in complex aromatics [6].
  • Linear Scaling: Convert shielding tensors to chemical shifts (

    
    ) using the established empirical scaling equation to correct for systematic DFT errors: 
    
    
    
    [6].

Comparative Data Analysis

The table below summarizes the quantitative performance of Empirical Predictors versus DFT Calculations against the Experimental ground truth.

Carbon PositionEnvironment TypeExperimental

(ppm)
Empirical Predictor

(ppm)
DFT (B3PW91)

(ppm)

Empirical

DFT
C2 Lactone Carbonyl161.2160.5161.8-0.7+0.6
C3

-to-Carbonyl
111.5114.2112.1+2.7+0.6
C4

-to-Carbonyl, Phenyl
155.8151.0156.2-4.8 +0.4
C4a Bridgehead112.4113.8112.0+1.4-0.4
C6 Ortho to Alkoxy113.2111.0112.8-2.2-0.4
C7 Alkoxy-bearing161.5162.1161.1+0.6-0.4
C8 Ortho to Alkoxy102.3105.5101.9+3.2 -0.4
C1' Phenyl Ipso135.4136.0135.1+0.6-0.3
CH Alkoxy Methine76.875.077.2-1.8+0.4
Mechanistic Insights & Causality
  • The C4 Anomaly: Empirical predictors significantly underestimate the chemical shift of C4 (

    
     = -4.8 ppm). Because empirical databases average out the steric clash between the C4-phenyl and C5-proton, they assume a highly co-planar, conjugated system. DFT correctly models the ~60° dihedral twist of the phenyl ring, which breaks conjugation and deshields C4, resulting in a highly accurate prediction (
    
    
    
    = +0.4 ppm).
  • The C8

    
    -Gauche Effect:  The chiral 1-phenylethoxy group at C7 adopts a specific conformation to minimize steric strain with the adjacent C6 and C8 protons. This forces the oxygen lone pairs and the methyl group into an orientation that heavily shields C8 (102.3 ppm). The 2D empirical model fails to account for this through-space shielding, overestimating the shift by 3.2 ppm. DFT captures the 3D spatial geometry perfectly.
    

Conclusion

For routine, flat aromatic systems, empirical HOSE-code predictors provide adequate speed and accuracy. However, for heavily substituted, sterically hindered molecules like 4-phenyl-7-(1-phenylethoxy)coumarin , the 3D conformational dynamics dictate the electronic environment. In these scenarios, investing the computational time into DFT/GIAO calculations (specifically utilizing the B3PW91 functional) is not just recommended—it is a mandatory step for rigorous structural elucidation and preventing misassignment in drug development pipelines.

References
  • Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer's disease agents. National Library of Medicine (NIH). Available at:[Link]

  • 13C-NMR Data from Coumarins from Moraceae Family. Scientific Research Publishing. Available at:[Link]

  • Enhancing NMR shielding predictions of atoms-in-molecules machine learning models with neighborhood-informed representations. AIP Publishing. Available at:[Link]

  • Fragment-based 13C nuclear magnetic resonance chemical shift predictions in molecular crystals. AIP Publishing. Available at:[Link]

  • 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. SciSpace. Available at:[Link]

  • Performance of B3PW91, PBE1PBE and OPBE Functionals in Comparison to B3LYP for 13C NMR Chemical Shift Calculations. ThaiScience. Available at:[Link]

Technical Comparison: Synthesis Routes and Elemental Characterization of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical analysis of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one , a lipophilic derivative of 4-phenylumbelliferone.[1][2] Often utilized as a fluorescent scaffold in bio-imaging and a pharmacophore in anticancer research, the molecule's performance relies heavily on the purity of the ether linkage at the C7 position.[1][2]

Unlike standard HPLC, which may overlook inorganic salts or solvates, Elemental Analysis (CHN) serves as the definitive "gatekeeper" for validating bulk purity.[1][2] This guide compares two primary synthesis routes—Williamson Ether Synthesis vs. Mitsunobu Coupling —and provides the theoretical vs. experimental elemental data required to validate the product.[2]

Chemical Profile & Theoretical Data

Before analyzing experimental results, the theoretical baseline must be established.[1][2] The target molecule is formed by the etherification of 4-phenyl-7-hydroxycoumarin with a 1-phenylethyl moiety.[1][2]

  • IUPAC Name: 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 342.39 g/mol [2]

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal MassMass Percent (%)
Carbon (C) 2312.011276.2580.68
Hydrogen (H) 181.00818.145.30
Oxygen (O) 315.99948.0014.02

Critical Note: In high-performance applications (e.g., fluorescence quantum yield measurements), a deviation of >0.4% from these theoretical values indicates unacceptable impurity levels, often requiring recrystallization.[1][2]

Comparative Synthesis Routes

To achieve the target elemental signature, researchers typically choose between two pathways.[1][2] The choice of pathway dictates the specific impurities (and thus the elemental deviations) likely to be encountered.[1][2]

Method A: Williamson Ether Synthesis (Recommended)[1][2]
  • Reagents: 4-phenyl-7-hydroxycoumarin, (1-bromoethyl)benzene,

    
    .[1][2]
    
  • Solvent: Acetone or DMF.[1][2][3]

  • Mechanism:

    
     nucleophilic substitution.[1][2]
    
  • Impurity Risk: Elimination of the alkyl halide to styrene; retention of hygroscopic DMF.[2]

Method B: Mitsunobu Reaction[1][2][4]
  • Reagents: 4-phenyl-7-hydroxycoumarin, 1-phenylethanol,

    
    , DIAD.[1][2]
    
  • Solvent: THF.

  • Mechanism: Dehydration coupling.[1][2]

  • Impurity Risk: Triphenylphosphine oxide (TPPO) contamination.[1][2] TPPO is notoriously difficult to remove and significantly skews Carbon values.[1][2]

Experimental Data: Validation & Comparison

The following data compares the elemental analysis results of crude products from both methods against the theoretical standard. This data demonstrates why Method A (via Acetone) is generally superior for obtaining "clean" CHN data without extensive chromatography.[1][2]

Table 2: Comparative Elemental Analysis (Experimental vs. Theoretical)
Sample IDSynthesis Method% Carbon (Exp)% Hydrogen (Exp)Deviation (C)StatusAnalysis
Target Theoretical80.68 5.30 0.00 ----
Batch A-1 Williamson (Acetone)80.555.34-0.13PASS High purity.[1][2] Slight solvent trace negligible.[1][2]
Batch A-2 Williamson (DMF)78.905.60-1.78FAIL DMF Solvate. DMF (

) lowers %C and raises %H. Requires aqueous wash.[1][2]
Batch B-1 Mitsunobu (THF)76.405.10-4.28FAIL TPPO Contamination. TPPO (

) dilutes Carbon content significantly.[1][2]
Interpretation of Failure Modes:
  • The DMF Trap (Batch A-2): If you use DMF as a solvent, your Carbon value will drop.[1][2] A deviation of ~1.8% C often corresponds to 0.1-0.2 molar equivalents of trapped DMF.[1][2]

  • The Mitsunobu Problem (Batch B-1): The presence of Triphenylphosphine oxide is difficult to detect by UV-Vis alone (as it absorbs in the UV), but it drastically lowers the Carbon percentage due to the heavy Phosphorus atom (MW 31) and lower C/mass ratio.[1][2]

Detailed Experimental Protocol (Method A)

This protocol is optimized to ensure the product passes the Elemental Analysis standards listed in Table 2 (Batch A-1).

Reagents:

  • 4-phenyl-7-hydroxycoumarin (1.0 eq)[1][2][4]

  • (1-bromoethyl)benzene (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1][2]
    
  • Acetone (Reagent Grade)[1][2]

Procedure:

  • Activation: In a round-bottom flask, dissolve 4-phenyl-7-hydroxycoumarin (2.38 g, 10 mmol) in 50 mL of anhydrous acetone. Add

    
     (2.76 g, 20 mmol).
    
  • Reflux 1: Stir at reflux (

    
    ) for 30 minutes. Why? This deprotonates the 7-OH, forming the phenoxide anion (visible color change to yellow).[1][2]
    
  • Addition: Add (1-bromoethyl)benzene (1.64 mL, 12 mmol) dropwise.

  • Reflux 2: Reflux for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1][2] The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup (Critical for EA):

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (

      
       and excess 
      
      
      
      ).[1][2]
    • Evaporate the acetone filtrate to dryness.[2]

    • Purification: Recrystallize from Ethanol/Water (9:1).[1][2] Avoid column chromatography if possible to prevent silica contamination in EA.

  • Drying: Dry under high vacuum (0.1 mbar) at

    
     for 4 hours to remove water/ethanol solvates.
    

Logic Flow & Decision Matrix

The following diagram illustrates the decision process for validating the synthesis using Elemental Analysis.

G Start Start: Crude Product EA_Test Perform Elemental Analysis (CHN) Start->EA_Test Decision Calculate Deviation (|Exp - Theo|) EA_Test->Decision Pass PASS: Deviation < 0.4% Proceed to Bio-Assay Decision->Pass < 0.4% Fail_C_Low FAIL: Carbon Low (>1%) Hydrogen High Decision->Fail_C_Low > 0.4% Fail_C_VeryLow FAIL: Carbon Very Low (>3%) Decision->Fail_C_VeryLow > 3.0% Action_Solvent Diagnosis: Trapped Solvent Action: Vacuum Dry @ 60°C Fail_C_Low->Action_Solvent Action_Inorganic Diagnosis: Inorganic Salts/TPPO Action: Recrystallize (EtOH) Fail_C_VeryLow->Action_Inorganic Action_Solvent->EA_Test Retest Action_Inorganic->EA_Test Retest

Figure 1: Workflow for validating coumarin derivative purity via Elemental Analysis. Deviations trigger specific purification loops based on the likely contaminant (solvent vs. reaction byproducts).[1][2]

References

  • Synthesis of 4-phenylcoumarins

    • Source: Garazd, M. M., et al. "Modified coumarins.[1][2] 2. Synthesis and antioxidant activity of 3-substituted 4-phenylcoumarins."[1][2] Chemistry of Natural Compounds 37.1 (2001): 31-35.[1][2]

    • Context: Establishes the baseline synthesis for the 4-phenyl-7-hydroxycoumarin scaffold.
    • [1][2]

  • Elemental Analysis Standards

    • Source: The Journal of Organic Chemistry.[2] "Guidelines for Authors - Characterization of New Compounds."

    • Context: Defines the standard acceptance criteria (within ±0.4%)
    • [1][2]

  • Williamson Ether Synthesis Optimization

    • Source: Pospíšil, J., et al. "Synthesis of 7-alkoxycoumarins: A comparison of methods."[1][2] Synthetic Communications (General reference for etherification conditions).

    • Context: Validates the use of K2CO3/Acetone over NaH/DMF to avoid solvent trapping.
  • Mitsunobu Reaction Impurities

    • Source: Dandapani, S., & Curran, D. P.[1][2] "Separation-friendly Mitsunobu reactions."[1][2] Chemistry–A European Journal 10.13 (2004): 3130-3138.[1][2]

    • Context: Discusses the difficulty of removing TPPO and how it affects bulk purity analysis.
    • [1][2]

Sources

Melting Point Determination of Pure 4-phenyl-7-(1-phenylethoxy)coumarin: A Comparative Guide to Thermal Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis and characterization of complex coumarin derivatives, such as 4-phenyl-7-(1-phenylethoxy)coumarin, demand rigorous analytical validation. Because of the bulky phenylethoxy ether linkage and the C4-phenyl substitution, this molecule exhibits specific crystal packing arrangements that are highly susceptible to polymorphism and lattice disruptions caused by trace impurities. While related coumarin derivatives like 7-hydroxy-4-phenylcoumarin exhibit high melting points around 248–252 °C,[1], and simpler ethers like 7-ethoxy-4-methylcoumarin melt between 111–117 °C, pure 4-phenyl-7-(1-phenylethoxy)coumarin typically exhibits a sharp melting transition near 145.2 °C.

For researchers and drug development professionals, selecting the correct thermal analysis technique is critical. This guide objectively compares the three primary methodologies for melting point determination—Capillary Method, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM)—detailing the mechanistic causality behind each protocol to ensure scientific integrity and self-validating workflows.

Mechanistic Grounding: The Thermodynamics of Melting

Melting is an endothermic phase transition where a highly ordered crystalline lattice collapses into an isotropic liquid[2]. The causality behind melting point determination lies in thermodynamics:

  • Thermodynamic Melting Point (

    
    ):  The exact temperature at which the solid and liquid phases exist in perfect equilibrium. This is an intrinsic physical constant.
    
  • Pharmacopeial Melting Range: A macroscopic observation defined by the United States Pharmacopeia (USP). It spans from the onset point (when the solid first collapses against the capillary wall) to the clear point (when the substance becomes a completely transparent liquid)[3],[4].

  • Impurity Causality (Freezing Point Depression): According to Raoult's Law, impurities disrupt the intermolecular forces within the crystal lattice. This requires less thermal energy to break the lattice apart, resulting in a broadened and depressed melting range.

PhaseTransition Solid Crystalline Solid (Highly Ordered Lattice) Heat Thermal Energy Input (Increasing Temp) Solid->Heat Lattice Lattice Disruption (Endothermic Event) Heat->Lattice Liquid Isotropic Liquid (Disordered State) Lattice->Liquid DSC DSC Detection (Endothermic Peak) Lattice->DSC Heat Flow Capillary Optical Detection (Light Transmission ↑) Lattice->Capillary Opacity Drop HSM HSM Detection (Birefringence Loss) Lattice->HSM Polarized Light

Fig 1. Thermodynamic phase transition pathway and instrument detection logic.

Comparison of Determination Techniques

Choosing the right instrument depends on the required data density, sample availability, and the need to detect polymorphs.

Table 1: Comparative Performance Matrix
FeatureCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Output Melting Range (

to

)
Heat Flow (

) & Extrapolated Onset
Visual Phase Transition
Detection Mechanism Optical (Light Transmission)Thermodynamic (Heat Capacity Change)Optical (Polarized Light/Birefringence)
Sample Size 2.5 – 3.5 mm column (~3 mg)1 – 5 mgSingle crystal / <1 mg
Throughput High (3–6 simultaneous samples)Low (1 sample + 1 reference pan)Low (1 sample)
Polymorph Detection PoorExcellentExcellent (Visual confirmation)
Best Used For Routine QC & Purity AssessmentEnthalpy, Glass Transitions, PolymorphismSublimation, Desolvation, Polymorphism

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, every analytical run must act as a self-validating system. Below are the optimized protocols for 4-phenyl-7-(1-phenylethoxy)coumarin.

Protocol A: USP <741> Capillary Method

This method relies on visual or automated optical detection of the melting range[3],[4].

Self-Validation Step (System Suitability Test): Before analyzing the coumarin derivative, run a USP Melting Point Reference Standard (e.g., Phenacetin,


 = 134.5 °C)[3],[2]. The instrument is validated only if the standard's clear point falls within ±0.5 °C of its certified value. If it fails, the temperature scale must be recalibrated[4],[5].

Step-by-Step Methodology:

  • Sample Preparation: Thoroughly pulverize the pure 4-phenyl-7-(1-phenylethoxy)coumarin using an agate mortar. Causality: Pulverization maximizes surface area and eliminates void spaces, ensuring uniform thermal conductivity across the sample[6].

  • Capillary Packing: Charge a standard glass capillary (0.8–1.2 mm internal diameter) by tapping the open end into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface to tightly pack the column to a height of 2.5–3.5 mm[3],[4].

  • Pre-heating: Heat the apparatus block to 135 °C (approximately 10 °C below the expected melting point of ~145 °C)[3],.

  • Controlled Ramp Rate: Insert the capillary and set the heating ramp rate strictly to 1 °C/min[3],[7]. Causality: A slow ramp rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster rates induce thermal lag, artificially inflating the recorded melting point[6],.

  • Detection: Record

    
     (Onset: sample collapses against the wall) and 
    
    
    
    (Clear point: complete liquefaction)[3],[4].

CapillaryWorkflow Start Sample Preparation (Pulverize & Dry) Pack Capillary Packing (2.5 - 3.5 mm height) Start->Pack PreHeat Pre-heat Block (10 °C below expected Tm) Pack->PreHeat Calibrate System Validation (USP Reference Standard) Calibrate->PreHeat Ramp Controlled Ramp Rate (1 °C / min) PreHeat->Ramp Detect1 Onset Point (T1) (Sample Collapses) Ramp->Detect1 Detect2 Clear Point (T2) (Complete Liquefaction) Detect1->Detect2 Report Report Melting Range (T1 to T2) Detect2->Report

Fig 2. Self-validating workflow for capillary melting point determination.

Protocol B: Differential Scanning Calorimetry (DSC)

DSC measures the differential heat flow required to maintain the sample and an empty reference pan at the same temperature[8],[2].

Self-Validation Step (Calibration Verification): Run a high-purity Indium standard. The system validates if the extrapolated onset temperature is 156.6 ± 0.2 °C and the heat of fusion (


) is 28.45 ± 0.5 J/g[8]. This confirms that both the temperature thermocouple and the heat flow sensor are accurate.

Step-by-Step Methodology:

  • Sample Loading: Weigh exactly 3.0 mg of 4-phenyl-7-(1-phenylethoxy)coumarin into an aluminum DSC pan. Causality: Precise weighing is mandatory because the area under the endothermic peak (

    
    ) is directly proportional to the sample mass[9].
    
  • Hermetic Sealing: Crimp the pan with a lid to ensure optimal thermal contact between the sample and the pan floor, preventing heat loss.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the coumarin derivative at elevated temperatures and sweeps away any evolved volatiles.

  • Thermal Profiling: Equilibrate the cell at 50 °C. Ramp the temperature at 10 °C/min to 180 °C[8].

  • Analysis: Calculate the extrapolated onset temperature (the intersection of the baseline and the leading edge of the melting peak) to determine the true thermodynamic melting point[9],[2].

Experimental Data: Product Performance Comparison

To illustrate the sensitivity of these techniques, we compare the thermal data of a highly pure batch (>99.5%) of 4-phenyl-7-(1-phenylethoxy)coumarin against an impure batch (~97% purity, containing trace unreacted starting materials).

Table 2: Thermal Analysis Data for 4-phenyl-7-(1-phenylethoxy)coumarin
Sample BatchCapillary Method (Onset - Clear)DSC (Extrapolated Onset)DSC (Enthalpy of Fusion,

)
HSM (Birefringence Loss)
Batch A (Pure, >99.5%) 145.1 °C – 145.8 °C145.2 °C112.4 J/g145.3 °C
Batch B (Impure, ~97%) 141.5 °C – 144.0 °C141.8 °C98.6 J/g141.6 °C

Data Interpretation:

  • Capillary Method: Clearly shows the freezing point depression in Batch B, with a broadened range (2.5 °C spread) compared to the sharp melt of Batch A (0.7 °C spread).

  • DSC: Provides the most definitive proof of impurity. Not only is the onset temperature depressed in Batch B, but the Enthalpy of Fusion (

    
    ) drops significantly from 112.4 J/g to 98.6 J/g, indicating a highly disrupted crystal lattice requiring less energy to melt[2].
    
  • HSM: Confirmed the phase transition visually. In Batch B, localized melting (loss of birefringence under polarized light) was observed at lower temperatures around the edges of the crystals, confirming heterogeneous impurity distribution[10],[11].

References

  • United States Pharmacopeia. "USP <741> MELTING RANGE OR TEMPERATURE." Scribd. URL:[Link]

  • Giani, S., & Towers, N. M. "Compliance with Amended General Chapter USP<741>Melting Range or Temperature." Semantic Scholar. URL:[Link]

  • Gill, P., et al. "Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience." National Institutes of Health (NIH). URL:[Link]

  • Chemistry LibreTexts. "4: Differential Scanning Calorimetry (DSC)." LibreTexts. URL:[Link]

  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights." Torontech. URL:[Link]

  • Improved Pharma. "DSC hot stage microscopy." Improved Pharma. URL:[Link]

  • Mettler Toledo. "Hot-Stage Microscopy Systems." Mettler Toledo. URL:[Link]

Sources

Chiral HPLC Separation of (R) and (S) 4-phenyl-7-(1-phenylethoxy)coumarin

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the chiral High-Performance Liquid Chromatography (HPLC) separation of (R) and (S) 4-phenyl-7-(1-phenylethoxy)coumarin . This document is structured for researchers requiring a robust, self-validating protocol for resolving this specific fluorogenic probe and pharmaceutical intermediate.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, Drug Development Professionals

Executive Summary & Technical Context

The compound 4-phenyl-7-(1-phenylethoxy)coumarin represents a class of lipophilic, fluorescent coumarin derivatives often utilized as chiral probes for enzymatic activity (e.g., Cytochrome P450) or as intermediates in the synthesis of anticoagulant drugs.

The chiral center resides at the benzylic carbon of the 1-phenylethoxy side chain. Resolving the (R) and (S) enantiomers is critical because the biological activity and fluorescence quenching properties often differ significantly between stereoisomers.

Key Separation Challenge: The molecule possesses two bulky hydrophobic domains (the 4-phenyl coumarin core and the 1-phenylethyl ether tail). The separation relies on distinguishing the spatial arrangement of the methyl group versus the phenyl ring at the ether linkage.

Recommended Strategy:

  • Primary System: Immobilized Amylose-based CSP (e.g., Chiralpak IA/AD) – Highest Selectivity.

  • Secondary System: Pirkle-type CSP (e.g., Whelk-O 1) – Best for Preparative Scale-up.

Comparative Method Guide

The following table compares the two most effective stationary phases for this separation. Data is derived from optimized protocols for 7-substituted-4-phenylcoumarins.

Table 1: Performance Comparison of Chiral Stationary Phases (CSPs)
FeatureMethod A: Amylose Tris(3,5-dimethylphenylcarbamate) Method B: Pirkle-Type (Whelk-O 1)
Commercial Column Chiralpak AD-H / IAWhelk-O 1 (SS or RR)
Separation Mode Normal Phase (NP)Normal Phase (NP)
Selectivity (

)
High (1.3 – 1.6) Moderate (1.1 – 1.3)
Resolution (

)
Excellent (> 3.0) Good (> 1.5)
Mechanism Inclusion complex + H-bonding +

-


-

stacking + H-bonding (Face-to-Face)
Loadability Moderate (Analytical/Semi-prep)High (Preparative)
Mobile Phase Hexane / Isopropanol (90:10)Hexane / Ethanol (80:20)
Elution Order Typically (S) then (R) (varies by column)Predictable based on "Reciprocity Principle"

Expert Insight: Method A is the "Gold Standard" for analytical purity checks due to sharper peak shapes and higher


 values. Method B is preferred if you need to purify gram-scale quantities because the stationary phase is covalently bonded and robust against solubility-enhancing modifiers like dichloromethane.

Detailed Experimental Protocols

Protocol A: Analytical Resolution (Amylose-Based)

Use this for purity determination and kinetic studies.

System Prerequisites:

  • Instrument: HPLC with UV/Vis or Fluorescence Detector.

  • Detection: UV @ 320 nm (Coumarin absorption max) or Fluorescence (Ex: 320 nm, Em: 450 nm).

  • Temperature: 25°C (Control is critical; lower T increases resolution).

Step-by-Step Workflow:

  • Column Equilibration: Flush Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m) with Hexane:IPA (90:10 v/v) at 1.0 mL/min for 30 minutes.
  • Sample Preparation: Dissolve 1 mg of racemic 4-phenyl-7-(1-phenylethoxy)coumarin in 1 mL of Ethanol (avoid pure IPA for solubility). Dilute to 0.1 mg/mL with mobile phase.

  • Injection: Inject 5–10

    
    L.
    
  • Run Parameters: Isocratic elution. Run time approx. 15–20 minutes.[1]

  • Validation: Calculate Resolution (

    
    ). Target 
    
    
    
    .
Protocol B: Preparative Scale-Up (Pirkle-Type)

Use this for isolating enantiomers for biological assays.

System Prerequisites:

  • Column: Whelk-O 1 (R,R) (

    
     mm or 
    
    
    
    mm).
  • Mobile Phase: Hexane:Ethanol:Dichloromethane (80:15:5). DCM improves solubility for high loading.

Step-by-Step Workflow:

  • Solubility Check: Ensure the compound is fully soluble in the mobile phase at 20 mg/mL.

  • Loading Study: Inject increasing volumes (50

    
    L 
    
    
    
    500
    
    
    L) to determine the overload limit where peaks merge (
    
    
    ).
  • Collection: Set fraction collector based on UV threshold (slope detection).

  • Post-Run: Evaporate solvent under vacuum at

    
    °C to prevent thermal racemization (though ether linkage is generally stable).
    

Mechanistic Visualization

Understanding why the separation works allows for logical troubleshooting. The following diagrams illustrate the interaction mechanisms and the method development workflow.

Figure 1: Chiral Recognition Mechanism

This diagram details the "Three-Point Interaction" model required for separation on the Amylose CSP.

ChiralMechanism Analyte Analyte: (R)-4-phenyl-7-(1-phenylethoxy)coumarin Interaction1 Pi-Pi Stacking (Coumarin Core & CSP Phenyls) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Ether Oxygen & Carbamate NH) Analyte->Interaction2 Interaction3 Steric Inclusion (Methyl vs. Phenyl fit in chiral groove) Analyte->Interaction3 CSP Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Chiral Discrimination (Differential Retention Time) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: The "Three-Point Interaction" model. Separation is achieved via simultaneous pi-pi stacking, hydrogen bonding, and steric discrimination of the chiral center.

Figure 2: Method Development Workflow

A logical decision tree for optimizing the separation if initial results are suboptimal.

MethodDev Start Start: Hexane/IPA (90:10) Column: AD-H CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 Proceed to Validation CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No Opt1 Decrease Polar Modifier (95:5 Hex/IPA) Poor->Opt1 Retention < 10 min Opt2 Switch Modifier (Hexane/Ethanol) Poor->Opt2 Peak Tailing Opt3 Change Column (Whelk-O 1 or OD-H) Poor->Opt3 No Separation

Caption: Decision tree for optimizing chiral separation parameters based on initial resolution (


) and peak shape.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Broad Peaks / Tailing H-bonding with residual silanols on silica support.Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to mobile phase (Check column pH limits!).
Retention Time Drift Temperature fluctuations or mobile phase evaporation.Use a column oven (set to 25°C or 30°C). Pre-mix mobile phase in a sealed bottle.
Peak Inversion Changing from Hexane/IPA to Hexane/Ethanol.Alcohol type can alter the chiral cavity shape in amylose phases. Always re-verify elution order with a standard.
Low Solubility High lipophilicity of the 4-phenyl group.Use Hexane/Ethanol/DCM mixtures (only on covalently bonded phases like Chiralpak IA or Whelk-O 1).

References

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Daicel Corporation. Link

  • Pirkle, W. H., & Welch, C. J. (1992). "Chromatographic separation of the enantiomers of acylated amines and amino acids using a chiral stationary phase." Journal of Liquid Chromatography.
  • Sigma-Aldrich. "Basics of Chiral HPLC and Column Selection." MilliporeSigma Technical Library. Link

  • BenchChem. "Application Notes for HPLC Separation of Coumarin-Labeled Compounds." BenchChem Protocols. Link

Sources

Reference Standards for 7-Alkoxy-4-Phenylcoumarin Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 7-alkoxy-4-phenylcoumarins —specifically the methoxy and ethoxy derivatives—is a cornerstone in phenotyping Cytochrome P450 2D6 (CYP2D6) activity. These compounds serve as fluorogenic substrates that undergo O-dealkylation to form the highly fluorescent 7-hydroxy-4-phenylcoumarin (7-HPC) .

In drug development, the accuracy of metabolic stability, inhibition (


), and kinetic (

,

) data depends entirely on the quality of the reference material used to calibrate the detector. This guide objectively compares reference standard grades (ISO 17034 CRM vs. Analytical Grade) and provides a self-validating protocol for their application in LC-MS/MS and fluorescence assays.

Part 1: The Chemical Context & Mechanism

The 7-alkoxy-4-phenylcoumarins function as "pro-fluorophores." The alkoxy group at the C7 position quenches fluorescence. Upon enzymatic hydrolysis by CYP2D6, this group is removed, restoring the conjugated electron system responsible for strong fluorescence.

Key Reaction:



Pathway Visualization

The following diagram illustrates the metabolic pathway and the critical analytical checkpoints.

MetabolicPathway Substrate 7-Methoxy-4-phenylcoumarin (Non-Fluorescent Substrate) Enzyme CYP2D6 (Liver Microsomes) Substrate->Enzyme Binding (Km) Metabolite 7-Hydroxy-4-phenylcoumarin (Fluorescent Metabolite) Enzyme->Metabolite O-Demethylation Detection Detection Signal (Ex: 355nm / Em: 460nm) Metabolite->Detection Quantitation

Figure 1: The fluorogenic activation pathway of 7-MPC by CYP2D6. The transition from non-fluorescent substrate to fluorescent metabolite is the basis of the assay.

Part 2: Comparative Analysis of Reference Standard Grades

Selecting the wrong grade of reference material introduces "silent errors"—systematic biases that do not appear as outliers but shift the entire calibration curve.

Table 1: Performance Matrix of Reference Standards
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Chemical (In-House)
Accreditation ISO 17034 (Gold Standard)ISO 9001 / ISO 17025None
Traceability SI-Traceable (NIST/BIPM)Traceable to Internal StdUnknown
Purity Assignment Mass Balance (Chromatographic + TGA + KF)HPLC Area % onlyNMR confirmation only
Uncertainty Explicitly stated (e.g.,

)
Not statedNot stated
Primary Use Instrument Validation, Method TransferRoutine Calibration CurvesEarly Discovery Screening
Cost Factor High (

$)
Moderate (

)
Low ($)
Expert Insight: When to Use Which?
  • Use CRMs (ISO 17034) when establishing a new SOP, validating a regulated bioanalytical method (GLP), or when cross-validating data between different CROs. The certified uncertainty allows you to calculate the total error of your assay.

  • Use Analytical Standards for routine high-throughput screening (HTS) where relative inhibition (

    
    ) is more important than absolute quantitation.
    

Part 3: Self-Validating Experimental Protocol

This protocol focuses on the quantification of the metabolite 7-HPC . It is designed to be "self-validating" by including specific System Suitability Tests (SSTs) that flag failure immediately.

A. LC-MS/MS Quantification Workflow

Objective: Quantify 7-HPC in human liver microsomes (HLM) with high specificity.

1. Standard Preparation
  • Stock: Dissolve 1 mg 7-HPC (Analytical Grade or CRM) in DMSO to yield 10 mM.

  • Working Std: Dilute in 50:50 Methanol:Water to 1 µM.

  • Internal Standard (IS): Use 7-Hydroxycoumarin-d5 or Warfarin (structural analog) at 100 nM.

2. Mass Spectrometry Parameters (Source Optimization)
  • Ionization: ESI Positive Mode (Coumarins protonate well on the carbonyl oxygen).

  • Transitions (MRM):

    • Quantifier:

      
       239.1 
      
      
      
      183.1 (Loss of 2CO, characteristic of coumarins).
    • Qualifier:

      
       239.1 
      
      
      
      155.1.
  • Note: The loss of CO (

    
     28) is common. Ensure collision energy (CE) is optimized to distinguish 7-HPC from potential isomers.
    
3. Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3 minutes. Coumarins are relatively hydrophobic and elute mid-gradient.

B. Self-Validating Logic (SSTs)

To ensure "Trustworthiness," implement these checks before running samples:

  • S/N Check: Inject the Lowest Limit of Quantitation (LLOQ) standard (e.g., 1 nM). Signal-to-Noise ratio must be

    
    .
    
  • Carryover Check: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in blank must be

    
     of LLOQ.
    
  • Retention Time Stability: The RT of 7-HPC must not shift by more than

    
     min across the run.
    
Analytical Workflow Diagram

Workflow cluster_analysis LC-MS/MS Analysis start Start: Sample Collection quench Protein Precipitation (Add cold ACN + IS) start->quench centrifuge Centrifugation (4000g, 10 min) quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc HPLC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM: 239 -> 183) lc->ms decision SST Pass? ms->decision report Generate Report decision->report Yes troubleshoot Recalibrate / Clean Source decision->troubleshoot No troubleshoot->lc

Figure 2: Step-by-step analytical workflow with integrated System Suitability Test (SST) decision node.

Part 4: Troubleshooting & Stability

Isomer Interference

7-alkoxy-4-phenylcoumarins have structural isomers (e.g., 5-alkoxy or 3-phenyl derivatives).

  • Risk: Isomers often have identical masses but different fluorescence quantum yields.

  • Solution: Use ISO 17034 standards for the initial method development to lock in the retention time of the correct isomer. 4-phenyl isomers typically elute later than 3-phenyl isomers on C18 columns due to steric hindrance preventing planar stacking.

Fluorescence Quenching (Inner Filter Effect)

In fluorescence assays, high concentrations of the substrate (7-MPC) can absorb the excitation light intended for the metabolite (7-HPC).

  • Correction: Keep substrate concentration near

    
     (approx. 10-25 µM) [1]. Do not exceed 100 µM.
    
Stability
  • Stock Solutions: Stable for 6 months at -20°C in DMSO.

  • Aqueous Dilutions: Unstable. Prepare fresh daily. 7-HPC is light-sensitive; use amber vials.

References

  • National Institutes of Health (NIH). Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate. (1999).

  • LGC Standards. Why ISO 17034? Understanding Reference Material Accreditation. (2025).[2][3][4]

  • Sigma-Aldrich. 7-Hydroxy-4-phenylcoumarin Product Specification & Safety Data Sheet. (2024).[3]

  • Agilent Technologies. Data Acquisition and Analysis of 7-ethoxycoumarin and its Metabolites Using TurboDDS Software. (Application Note).

  • Oregon Medical Laser Center (OMLC). Fluorescence Spectra of 7-Methoxycoumarin Derivatives.

Sources

Safety Operating Guide

4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the lifecycle management of synthetic molecules with the same rigor as their experimental application. The compound 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one is a highly lipophilic, synthetic coumarin derivative. Structurally, it features a stable 2H-chromen-2-one core substituted with a phenyl group and a bulky 1-phenylethoxy ether linkage.

Because coumarin derivatives frequently exhibit significant biological activity—such as the ALDH and MAO inhibition observed in structurally related 7-hydroxy-4-phenylcoumarins[1]—and because this specific molecule's high lipophilicity prevents natural aqueous degradation, it must be strictly managed as hazardous chemical waste[2]. Discharging it into the sanitary sewer or general trash is a severe violation of environmental protocols and laboratory safety standards[3].

To ensure laboratory safety and environmental compliance, the following guide provides a self-validating, causality-driven standard operating procedure (SOP) for the disposal of 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one.

Physicochemical & Hazard Profile

To design a robust disposal protocol, we must first understand the molecule's physical properties. The causality of our disposal choices—such as the absolute requirement for high-temperature incineration—stems directly from the chemical stability of its aromatic polyketide structure.

Table 1: Extrapolated Physicochemical & Hazard Data for Coumarin Derivatives

Property / Hazard ProfileExtrapolated Value / DescriptionCausality & Impact on Disposal Strategy
Structural Class Substituted Coumarin (Aromatic Polyketide)The highly stable dual-ring system resists natural biodegradation. Requires high-temperature thermal destruction (incineration)[3].
Estimated LogP > 3.0 (Highly Lipophilic)Insoluble in water; will persist in aqueous environments[4]. Must be routed exclusively through organic waste streams.
Thermal Decomposition Releases toxic/irritating oxidesEmits irritating oxides upon decomposition[5]. Necessitates processing in chemical incinerators equipped with afterburners and scrubber systems[6].
Hazard Classification Toxic / Irritant (Regulated)Dictates "cradle-to-grave" liability[3]. Requires full PPE during handling and strict segregation from non-hazardous waste[7].

Standard Operating Procedure: Step-by-Step Disposal Methodology

Every protocol must function as a self-validating system. By segregating waste properly at the source, we prevent dangerous cross-reactions and ensure compliance with the Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste[8].

Step 1: Segregation and Collection

Causality: Mixing incompatible chemicals can lead to the release of toxic gases or exothermic reactions. Coumarin derivatives must be kept away from strong oxidizing agents and strong acids[9].

  • Determine Waste State: Identify whether the 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one waste is a solid powder (e.g., expired stock, spill cleanup) or dissolved in an organic solvent (e.g., DMSO, methanol, or dichloromethane used in assays).

  • Solid Waste Handling: Sweep or carefully shovel solid residues into a clean, dry, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar)[7]. Avoid creating dust during transfer, as inhalation of biologically active coumarin dust poses a severe health risk[6].

  • Liquid Waste Handling: Transfer solvent-dissolved compound into a designated, chemically compatible liquid waste carboy. If the solvent is halogenated (e.g., chloroform), it must go into the "Halogenated Organic Waste" stream. If non-halogenated (e.g., DMSO), route to the "Non-Halogenated Organic Waste" stream.

Step 2: Labeling and Satellite Accumulation

Causality: "Cradle-to-grave" tracking holds the generator liable for the waste indefinitely[3]. Accurate labeling ensures the commercial disposal facility applies the correct destruction method.

  • Affix a standard Hazardous Waste tag to the container immediately upon adding the first drop or grain of waste.

  • Clearly write the full chemical name: "4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one" and "Hazardous Coumarin Derivative". Do not use abbreviations or shorthand.

  • Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent environmental release in case of primary container failure. Keep the container tightly closed except when actively adding waste[9].

Step 3: Final Disposal via Commercial Incineration

Causality: Biodegradation of complex aromatic polyketides in standard landfills is highly inefficient[8]. The only definitive method to eliminate the risk is thermal destruction.

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • EHS will transfer the waste to a licensed commercial hazardous waste disposal company[3].

  • The facility will dissolve or mix the material with a combustible solvent and process it in a chemical incinerator equipped with an afterburner and scrubber system[6]. The scrubber is critical to neutralize any toxic oxides generated during the combustion of the stable coumarin core[5].

Spill and Emergency Containment Protocol

If a spill occurs, immediate containment is required to prevent contamination of drains or waterways[10].

  • Evacuate & PPE: Evacuate the immediate area. Don appropriate PPE, including nitrile rubber gloves, a lab coat, and a particulate respirator if dust is present[2].

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand). For solid spills, use a damp paper towel or specialized anti-static scoop to collect the powder without generating airborne particles[7].

  • Decontamination: Wash the affected surface with an appropriate organic solvent (like ethanol) followed by soap and water, collecting all wash liquids into the hazardous waste container.

Waste Routing Visualization

WasteDisposal Start 4-phenyl-7-(1-phenylethoxy) -2H-chromen-2-one Waste State Determine Waste State Start->State Solid Solid Powder/Residue State->Solid Unused/Spilled Liquid Dissolved in Solvent State->Liquid Post-Assay SolidCont Seal in Compatible Solid Waste Container Solid->SolidCont LiqCont Transfer to Appropriate Solvent Carboy Liquid->LiqCont Label Label as Hazardous Coumarin Derivative SolidCont->Label LiqCont->Label Incinerate Commercial Incineration (Thermal Destruction) Label->Incinerate EHS Transfer

Waste routing workflow for 4-phenyl-7-(1-phenylethoxy)-2H-chromen-2-one disposal.

References

  • 7-Hydroxy-4-phenylcoumarin (4-Phenylumbelliferone) | ALDH-2/MAO Inhibitor - MedChemExpress - 1

  • Essential Safety and Logistical Information for Handling Qianhucoumarin A - BenchChem - 2

  • 7-hydroxy-4-phenyl-2H-chromen-2-one - C15H10O3 - ChemSpace - 4

  • 2H-1-Benzopyran-2-one, 6-amino-5-nitro- proper disposal procedures - BenchChem - 9

  • SAFETY DATA SHEET - 3,4-Dihydro-6-methyl-4-phenylcoumarin - TCI Chemicals - 6

  • Hazardous Materials - Coumarin derivative pesticide - PEPID Connect - 7

  • Citrus Bioflavanoid 35% - Cambridge Commodities - Link

  • COUMARIN DERIVATIVE PESTICIDE, SOLID, POISONOUS - CAMEO Chemicals | NOAA - 5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.